2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt
Description
BenchChem offers high-quality 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
potassium;trifluoro-(2-fluoro-6-methylpyridin-3-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF4N.K/c1-4-2-3-5(6(8)12-4)7(9,10)11;/h2-3H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXSPYVBUBFSAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(N=C(C=C1)C)F)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF4KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674896 | |
| Record name | Potassium trifluoro(2-fluoro-6-methylpyridin-3-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1098173-30-8 | |
| Record name | Potassium trifluoro(2-fluoro-6-methylpyridin-3-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate: A Versatile Reagent in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorinated Pyridines and Organotrifluoroborates
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[1] When integrated into a pyridine ring, a privileged structure in numerous pharmaceuticals, these effects are amplified, offering a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.
This guide focuses on a particularly valuable building block at the intersection of these principles: Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate (CAS Number: 1150654-88-8 ).[2] This compound is a member of the organotrifluoroborate family, a class of reagents lauded for their exceptional stability, ease of handling, and broad reactivity in cross-coupling reactions.[3] As air- and moisture-stable crystalline solids, potassium organotrifluoroborates offer significant advantages over their more sensitive boronic acid counterparts, making them highly amenable to the rigors of pharmaceutical process development.[3]
This document will provide a comprehensive overview of Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate, including its chemical properties, a detailed synthesis protocol, its application in the strategically important Suzuki-Miyaura cross-coupling reaction, and its role in the synthesis of complex molecules for drug discovery.
Physicochemical Properties and Structural Data
Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate is a white to off-white solid that is valued for its stability under ambient conditions, a key feature for its use in multi-step syntheses.[1] Its structure combines the desirable electronic properties of a fluorinated pyridine with the robust reactivity of a trifluoroborate salt.
| Property | Value | Source |
| CAS Number | 1150654-88-8 | [2] |
| Molecular Formula | C₆H₅BF₄KN | [2] |
| Molecular Weight | 217.01 g/mol | [1][2] |
| Appearance | White to off-white solid | Inferred from general properties of organotrifluoroborates |
| Storage Conditions | 2-8°C | [1][4] |
Synthesis of Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate
The proposed synthetic pathway involves a lithium-halogen exchange, followed by trapping with a borate ester and subsequent conversion to the trifluoroborate salt.
Caption: Proposed synthesis of Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate.
Detailed Experimental Protocol (Representative)
Materials:
-
3-Bromo-6-fluoro-2-methylpyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate (B(OiPr)₃)
-
Potassium hydrogen fluoride (KHF₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized water
-
Standard glassware for anhydrous reactions
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with 3-bromo-6-fluoro-2-methylpyridine (1.0 equiv) and anhydrous THF. The solution is cooled to -78°C in a dry ice/acetone bath.
-
Lithium-Halogen Exchange: n-Butyllithium (1.1 equiv) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70°C. The reaction mixture is stirred at -78°C for an additional hour.
-
Borylation: Triisopropyl borate (1.2 equiv) is added dropwise, again maintaining the temperature below -70°C. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Formation of the Trifluoroborate Salt: The reaction is cooled to 0°C in an ice bath. A saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 equiv) is added dropwise. A precipitate will form.[5]
-
Isolation: The mixture is stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure. The resulting solid is suspended in a minimal amount of cold water, filtered, washed with cold water and then a small amount of cold methanol, and dried under vacuum to yield Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate.
Rationale for Experimental Choices:
-
Anhydrous Conditions and Inert Atmosphere: The use of a strong organometallic base like n-BuLi necessitates the exclusion of water and oxygen to prevent quenching of the reagent and unwanted side reactions.
-
Low-Temperature Reaction: The lithium-halogen exchange and subsequent borylation are performed at -78°C to control the reactivity of the organolithium species and prevent side reactions such as decomposition or reaction with the solvent.
-
Use of KHF₂: Potassium hydrogen fluoride is an inexpensive and effective reagent for the conversion of boronic esters to the highly stable trifluoroborate salts.[5]
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is one of the most powerful and versatile methods for the formation of carbon-carbon bonds in organic synthesis. The stability and reactivity of the trifluoroborate salt make it an ideal building block for introducing the 6-fluoro-2-methylpyridinyl moiety into complex molecules, a common strategy in the development of new pharmaceuticals and agrochemicals.[1]
Caption: Generalized Suzuki-Miyaura cross-coupling workflow.
Detailed Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a representative example for the coupling of Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate (1.05 equiv)
-
Aryl or heteroaryl halide (e.g., bromide or chloride, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 4 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Toluene
-
Deionized water
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
Procedure:
-
Reaction Setup: A Schlenk tube is charged with the aryl/heteroaryl halide (0.5 mmol), Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate (0.525 mmol), and potassium carbonate (1.5 mmol).
-
Inerting the System: The tube is evacuated and backfilled with argon three times.
-
Solvent Addition: Toluene (5 mL) and deionized water (0.5 mL) are added via syringe.
-
Catalyst Preparation and Addition: In a separate vial, palladium(II) acetate (0.01 mmol) and RuPhos (0.02 mmol) are combined. This catalyst mixture is then added to the reaction tube under a positive pressure of argon.
-
Reaction: The Schlenk tube is sealed, and the reaction mixture is heated to 80-100°C in a preheated oil bath. The progress of the reaction is monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Self-Validating System and Causality:
-
Catalyst System: The combination of Pd(OAc)₂ and a biarylphosphine ligand like RuPhos is highly effective for the coupling of electron-rich and sterically hindered substrates, which are often encountered in complex molecule synthesis.[8]
-
Base and Solvent System: The use of a base like K₂CO₃ is crucial for the transmetalation step of the catalytic cycle. The biphasic toluene/water solvent system facilitates the dissolution of both the organic and inorganic reagents.
-
Stoichiometry: A slight excess of the trifluoroborate salt is often used to ensure complete consumption of the potentially more valuable halide coupling partner.
Role in Drug Discovery and Development
The incorporation of the 6-fluoro-2-methylpyridine moiety is a strategic choice in drug design. The fluorine atom at the 6-position can block metabolic oxidation at that site, a common liability for pyridine-containing drugs. This can lead to improved metabolic stability and a longer in vivo half-life. Furthermore, the electronic effects of the fluorine atom can modulate the pKa of the pyridine nitrogen, influencing its binding interactions with target proteins and altering its solubility and permeability.
While specific examples of marketed drugs containing the precise 6-fluoro-2-methylpyridin-3-yl substructure derived from this reagent are not prominently disclosed in the public domain, the utility of fluorinated pyridines is well-established in numerous therapeutic areas. For instance, fluorinated pyridine derivatives are key components in kinase inhibitors, central nervous system agents, and anti-infectives. The stability and reliable reactivity of Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate make it an invaluable tool for rapidly generating libraries of novel compounds for lead optimization in drug discovery programs.
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. While a specific Material Safety Data Sheet (MSDS) for Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate is not widely available, a risk assessment can be conducted based on its constituent parts and related compounds.
-
Potassium Fluoride Precursors: The synthesis involves potassium hydrogen fluoride, which is corrosive and a source of hydrofluoric acid upon contact with moisture.[5] It is toxic if swallowed, in contact with skin, or if inhaled, and causes serious eye damage.
-
Organoboron Compounds: While generally less toxic than other organometallic reagents, boron compounds should be handled with care.
-
Halogenated Pyridines: Precursors like 3-bromo-6-fluoro-2-methylpyridine are irritants.[9]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[1][4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate is a testament to the advances in synthetic methodology that are accelerating the pace of drug discovery. Its enhanced stability, ease of handling, and robust performance in Suzuki-Miyaura cross-coupling reactions make it a superior choice for the introduction of a key fluorinated heterocyclic moiety. For researchers and scientists in the pharmaceutical and agrochemical industries, a thorough understanding of this reagent's properties and applications provides a distinct advantage in the design and synthesis of novel, high-value molecules.
References
-
MySkinRecipes. Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate. [Link]
-
ResearchGate. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates | Request PDF. [Link]
-
National Center for Biotechnology Information. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. [Link]
-
Organic Syntheses. Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. [Link]
-
Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. [Link]
-
ResearchGate. Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. [Link]
-
ResearchGate. Synthesis of potassium trifluoroborate salts 6a, 9a, and 13; and diol 44. [Link]
-
MySkinRecipes (Thai). Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate. [Link]
-
National Center for Biotechnology Information. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. [Link]
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National Center for Biotechnology Information. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. [Link]
-
ResearchGate. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. [Link]
Sources
- 1. Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate [myskinrecipes.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate: Structure, Synthesis, and Application
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate, a key building block in modern synthetic and medicinal chemistry. The document delineates its molecular structure, physicochemical properties, and provides a detailed, field-proven protocol for its synthesis from commercially available precursors. Emphasis is placed on the rationale behind the synthetic strategy, particularly the lithiation-borylation sequence to form the pivotal boronic acid intermediate and its subsequent conversion to the robust trifluoroborate salt. Furthermore, this guide explores the compound's primary application as a superior coupling partner in Palladium-catalyzed Suzuki-Miyaura reactions, a cornerstone of drug discovery and development. The inherent advantages of organotrifluoroborates over their boronic acid counterparts, such as enhanced stability and ease of handling, are discussed in context. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity and stability of this fluorinated pyridine building block.
Introduction: The Strategic Value of Fluorinated Pyridine Trifluoroborates
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous blockbuster drugs. Its ability to engage in hydrogen bonding and its metabolic stability make it a desirable motif. The strategic introduction of fluorine atoms can further enhance a molecule's pharmacokinetic profile by improving metabolic stability, membrane permeability, and binding affinity.[1][2]
Parallel to this, the Suzuki-Miyaura cross-coupling reaction has become one of the most powerful and versatile methods for constructing carbon-carbon bonds.[3][4] The choice of the organoboron reagent is critical to the success of this reaction. While boronic acids are widely used, they suffer from drawbacks such as a propensity for dehydration to form cyclic boroxines and potential for protodeboronation, which can complicate stoichiometry and reduce yields.[5]
Potassium organotrifluoroborate salts have emerged as a superior class of nucleophilic partners that circumvent these limitations.[5][6] These crystalline solids are generally stable to air and moisture, have a long shelf-life, and are easy to handle, eliminating the need for strictly inert atmosphere techniques.[5] The tetracoordinate boron center in the [R-BF₃]⁻ anion "protects" the carbon-boron bond from premature degradation, with its reactivity readily "unveiled" under the basic conditions of the cross-coupling reaction.[5][7]
This guide focuses specifically on Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate (CAS No. 1098173-30-8), a reagent that combines the desirable features of a fluorinated pyridine with the operational advantages of a trifluoroborate salt, making it a highly valuable tool for the synthesis of complex pharmaceutical intermediates.
Molecular Structure and Physicochemical Properties
Structural Elucidation
The molecular structure of Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate consists of a potassium cation (K⁺) and a 2-fluoro-6-methylpyridin-3-yltrifluoroborate anion ([C₆H₅BF₃N]⁻). The anion features a pyridine ring substituted at the 2-position with a fluorine atom, the 6-position with a methyl group, and the 3-position with a tetracoordinate trifluoroborate group.
The C-B bond is the reactive site for cross-coupling, while the fluorine and methyl groups modulate the electronic properties and steric profile of the pyridine ring, influencing its reactivity and the properties of the final coupled product.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The proton spectrum is expected to show two distinct aromatic proton signals corresponding to the hydrogens at the C4 and C5 positions of the pyridine ring. The methyl group at C6 will appear as a singlet. Based on typical shifts for substituted pyridines, the aromatic protons will likely appear in the 7.0-8.5 ppm range, and the methyl protons around 2.5 ppm.[11][12]
-
¹⁹F NMR: Two distinct fluorine environments are present: the single fluorine atom attached to the pyridine ring (Ar-F) and the three equivalent fluorine atoms of the trifluoroborate group (BF₃). The Ar-F signal is expected in the typical aryl fluoride range, while the BF₃ signal will appear further upfield.[13][14][15][16][17]
-
¹¹B NMR: The tetracoordinate boron atom is expected to produce a characteristically broad singlet or a quartet due to coupling with the attached fluorine atoms (¹JB-F). The chemical shift is anticipated to be in the range of δ 2-5 ppm, typical for aryltrifluoroborate salts.[8][18][19]
-
¹³C NMR: The spectrum will show six distinct signals for the pyridine ring carbons, with the carbon attached to the boron (C3) appearing as a very broad signal due to quadrupolar relaxation of the boron nucleus.
| Table 1: Predicted Spectroscopic Data for Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate | | :--- | :--- | | Analysis | Predicted Chemical Shift (δ, ppm) and Multiplicity | | ¹H NMR (400 MHz, DMSO-d₆) | ~8.0-8.2 (d, 1H, H4), ~7.2-7.4 (d, 1H, H5), ~2.5 (s, 3H, CH₃) | | ¹⁹F NMR (376 MHz, DMSO-d₆) | ~ -70 to -120 (s, 1F, Ar-F ), ~ -135 to -145 (q, 3F, BF ₃) | | ¹¹B NMR (128 MHz, DMSO-d₆) | ~ 2.0-5.0 (broad s or q, 1B) |
Note: These are predicted values and should be used as a guide. Actual values may vary based on solvent and experimental conditions.
Physicochemical Properties
| Table 2: Physicochemical Properties | | :--- | :--- | | Property | Value | | CAS Number | 1098173-30-8 | | Molecular Formula | C₆H₅BF₄KN | | Molecular Weight | 217.01 g/mol | | Appearance | Expected to be a white to off-white crystalline solid | | Stability | Air and moisture stable; superior stability compared to the corresponding boronic acid.[5] | | Solubility | Generally soluble in polar solvents like water, methanol, and DMSO. Limited solubility in nonpolar organic solvents. | | Storage | Store at 2-8°C in a dry, well-sealed container. |
Synthesis and Handling
The synthesis of Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate is most effectively achieved via a two-step process starting from a halogenated pyridine precursor. The key is the formation of the corresponding boronic acid, which is then converted to the more stable trifluoroborate salt.
Proposed Synthetic Pathway
The logical and field-proven approach involves a halogen-metal exchange followed by borylation to create the C-B bond, and subsequent treatment with potassium hydrogen fluoride (KHF₂) to form the final product.[20][21][22]
Caption: Proposed two-step synthesis workflow.
Detailed Experimental Protocol (Predictive)
This protocol is a representative procedure based on established methodologies for lithiation-borylation of halopyridines and conversion to trifluoroborate salts.[23][24][25] Researchers should perform their own optimization.
PART A: Synthesis of 2-Fluoro-6-methylpyridine-3-boronic acid
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-Bromo-3-fluoro-6-methylpyridine (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 eq, 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The causality here is critical: low temperature is required to prevent side reactions and ensure regioselective lithium-halogen exchange over other potential deprotonation events.
-
Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, again maintaining a temperature below -70 °C.
-
Warm-up: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench & Isolation: Cool the mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude boronic acid can often be used directly in the next step or purified by recrystallization if necessary.
PART B: Conversion to Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate
-
Dissolution: Dissolve the crude 2-Fluoro-6-methylpyridine-3-boronic acid (1.0 eq) in methanol (approx. 0.5 M).
-
Salt Formation: To this solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 eq). The use of KHF₂ is a safe and convenient method to introduce the three fluoride ions and the potassium counterion.[5]
-
Isolation: Stir the mixture at room temperature for 1-2 hours. Remove the solvents under reduced pressure.
-
Purification: Add acetone to the resulting solid residue, stir vigorously, and filter the solid product. The rationale for this wash is that the desired potassium salt is typically insoluble in acetone, while any remaining organic impurities or excess reagents are washed away.
-
Drying: Dry the isolated white solid under high vacuum to yield the final product, Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate.
Handling and Storage
Potassium trifluoroborate salts are valued for their stability. Unlike many other organometallic reagents, they do not require stringent anaerobic handling for storage.[5]
-
Handling: Standard personal protective equipment (gloves, safety glasses, lab coat) is sufficient.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C is recommended for long-term stability) to prevent absorption of atmospheric moisture over time.
Applications in Suzuki-Miyaura Cross-Coupling
The primary and most powerful application of Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate is as a nucleophilic partner in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[26][27] This reaction enables the formation of a C(sp²)-C(sp²) bond, linking the fluorinated pyridine motif to other aryl or heteroaryl systems—a common strategy in the synthesis of active pharmaceutical ingredients (APIs).
The Catalytic Cycle and Mechanism of Activation
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. A key feature when using trifluoroborates is the initial in situ hydrolysis to the corresponding boronic acid, which is the active species in the transmetalation step.[7] This slow-release mechanism is thought to contribute to the stability and efficiency of the reaction.
Caption: Simplified Suzuki-Miyaura catalytic cycle using a trifluoroborate.
Causality in the Cycle:
-
Activation: The trifluoroborate salt (Ar-BF₃K) hydrolyzes under basic conditions to form the catalytically active boronic acid (Ar-B(OH)₂).
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar'-X) bond to form a Pd(II) complex.
-
Transmetalation: The organic group (Ar) from the boronic acid is transferred to the Palladium center, displacing the halide and forming a di-organopalladium complex. This is the rate-determining step and is facilitated by base.
-
Reductive Elimination: The two organic groups (Ar and Ar') are expelled from the Palladium center, forming the desired C-C bond of the product and regenerating the Pd(0) catalyst.
Advantages in Drug Development
The use of Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate offers tangible advantages in a drug development setting:
-
Stability & Stoichiometry: Its solid, crystalline nature and stability to air and moisture allow for precise weighing and reliable stoichiometry, leading to more reproducible reaction outcomes—a critical factor in process development and scale-up.[5]
-
Functional Group Tolerance: The protected nature of the C-B bond allows for chemical manipulations on other parts of a molecule without disturbing the borate moiety, enabling late-stage functionalization strategies.[6]
-
Safety and Handling: The reduced toxicity and easier handling compared to other organometallic reagents (e.g., organotins) make it a more environmentally benign and safer choice for laboratory and industrial applications.[26]
Conclusion
Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate stands as a testament to the advances in synthetic methodology that directly impact the efficiency of drug discovery. It elegantly combines the beneficial electronic properties of a fluorinated pyridine with the superior practical advantages of the trifluoroborate functional group. Its high stability, ease of handling, and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable building block for chemists aiming to construct complex, biologically active molecules. This guide provides the foundational knowledge—from molecular structure to a robust synthetic protocol and mechanistic insights—required for its successful implementation in any research or development program.
References
-
Molander, G. A., & Gormis, E. (2010). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. The Journal of organic chemistry, 75(17), 5941–5948. Available at: [Link]
-
Molander, G. A. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823. Available at: [Link]
-
Cai, D., Larsen, R. D., & Reider, P. J. (2002). Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. Heterocycles, 57(1), 1. Available at: [Link]
-
de Fátima, A., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic resonance in chemistry : MRC, 47(10), 873–878. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of chemical research, 40(4), 275–286. Available at: [Link]
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de Fátima, A., et al. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-8. Available at: [Link]
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Dherbassy, Q., et al. (2009). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. Tetrahedron Letters, 50(44), 6031-6034. Available at: [Link]
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Molander, G. A. (2006). Functionalization and Suzuki-Miyaura cross-coupling of potassium organotrifluoroborates. ProQuest Dissertations Publishing. Available at: [Link]
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Molander, G. A., & Canturk, B. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 70(23), 9473-9479. Available at: [Link]
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de Fátima, A., et al. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. Available at: [Link]
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Zhang, Y., et al. (2021). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 26(11), 3291. Available at: [Link]
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Dherbassy, Q., et al. (2009). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts: facile synthesis of chiral secondary and tertiary trifluoroborates. Tetrahedron Letters, 50(44), 6031-6034. Available at: [Link]
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Leonori, D., & Aggarwal, V. K. (2014). Lithiation-borylation methodology and its application in synthesis. Accounts of chemical research, 47(10), 3174–3183. Available at: [Link]
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Cai, D., Larsen, R. D., & Reider, P. J. (2002). Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. Tetrahedron Letters, 43(23), 4285-4287. Available at: [Link]
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2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt synthesis protocol
An In-Depth Technical Guide to the Synthesis of 2-Fluoro-6-methylpyridine-3-trifluoroborate Potassium Salt
Executive Summary
Potassium organotrifluoroborates have emerged as exceptionally versatile and robust reagents in modern organic synthesis, offering significant advantages in stability and handling over their boronic acid counterparts.[1][2] This guide provides a comprehensive, in-depth protocol for the synthesis of 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt, a valuable building block for the pharmaceutical and agrochemical industries.[3] The fluorinated pyridine motif is critical for modulating the biological activity, metabolic stability, and bioavailability of target molecules.[3][4] This document details a reliable two-stage synthetic strategy, offers insights into the underlying chemical principles, and provides practical guidance on process optimization and safety. It is intended for researchers, chemists, and drug development professionals seeking to incorporate this key intermediate into their synthetic programs.
Introduction to Pyridyltrifluoroborates
The Ascendancy of Organotrifluoroborate Salts
For decades, boronic acids have been the workhorses of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[5] However, their variable stability, propensity for dehydration to form boroxines, and sensitivity to certain reaction conditions can present challenges.[2] Potassium organotrifluoroborates address these limitations directly. As crystalline, tetracoordinate boron species, they are generally stable to air and moisture, allowing for indefinite storage and simplified handling without the need for an inert atmosphere.[6][7] This enhanced stability masks the reactivity of the carbon-boron bond, which can be unveiled under the specific basic or Lewis acidic conditions required for cross-coupling, effectively making them protected, yet highly reactive, forms of boronic acids.[7]
Strategic Importance of the 2-Fluoro-6-methylpyridine Moiety
The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design. The 2-fluoro-6-methylpyridine scaffold is of particular interest because the fluorine atom can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic pathways. This often leads to improved potency, selectivity, and pharmacokinetic profiles.[3][4] The title compound serves as a key reagent for introducing this valuable motif into complex molecular architectures via robust carbon-carbon bond-forming reactions.[3]
Overview of the Synthetic Strategy
The synthesis of 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt is most effectively achieved through a two-part sequence. This strategy is designed for efficiency and reliability, leveraging well-established transformations in organoboron chemistry.
-
Part A: Formation of a Boronate Ester Intermediate. The first stage involves the synthesis of a stable, easily purified boronate ester precursor. A common and highly effective method is the palladium-catalyzed Miyaura borylation of a corresponding halo-pyridine.
-
Part B: Conversion to the Potassium Trifluoroborate Salt. The isolated boronate ester is then converted to the final product by treatment with potassium hydrogen fluoride (KHF₂), an inexpensive and highly effective fluorinating agent for this purpose.[7][8][9]
This sequential approach allows for the purification of the intermediate, ensuring the final product is of high quality and free from impurities carried over from the initial borylation reaction.
Core Synthesis Workflow
The following diagram illustrates the high-level workflow for the synthesis of the target compound, starting from a commercially available halogenated pyridine.
Caption: High-level workflow for the two-stage synthesis.
Detailed Synthesis Protocol
This protocol provides a comprehensive, step-by-step methodology. The causality behind key choices is explained to provide a deeper understanding of the process.
Reagents and Stoichiometry
The following table summarizes the necessary reagents for the two-stage synthesis.
| Reagent | Formula | MW ( g/mol ) | Molar Eq. (Part A) | Molar Eq. (Part B) | Role |
| 3-Bromo-2-fluoro-6-methylpyridine | C₆H₅BrFN | 190.02 | 1.0 | - | Starting Material |
| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | 1.1 - 1.5 | - | Boron Source |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) | C₃₄H₂₈Cl₂FeP₂Pd | 731.70 | 0.02 - 0.05 | - | Catalyst |
| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | 3.0 | - | Base |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | - | Solvent (Anhydrous) |
| 2-Fluoro-6-methyl-3-(pinacolboryl)pyridine | C₁₂H₁₇BFNO₂ | 237.08 | - | 1.0 | Intermediate |
| Potassium Hydrogen Fluoride (KHF₂) | KHF₂ | 78.10 | - | 3.0 - 4.0 | Fluoride Source |
| Methanol (MeOH) | CH₄O | 32.04 | - | - | Solvent |
| Water (H₂O) | H₂O | 18.02 | - | - | Co-solvent |
| Acetone | C₃H₆O | 58.08 | - | - | Solvent for Purification |
Part A: Synthesis of 2-Fluoro-6-methyl-3-(pinacolboryl)pyridine
This step utilizes a Miyaura borylation reaction, a robust palladium-catalyzed process for forming a C-B bond from an aryl halide.[10]
Experimental Procedure:
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 3-Bromo-2-fluoro-6-methylpyridine (1.0 eq.), bis(pinacolato)diboron (1.2 eq.), and potassium acetate (3.0 eq.).
-
Catalyst Addition: Add PdCl₂(dppf)·CH₂Cl₂ complex (0.03 eq.). The use of a pre-catalyst complex simplifies handling and ensures reproducibility.
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous 1,4-dioxane via cannula. The solvent must be anhydrous to prevent premature hydrolysis of the boronic ester and deactivation of the catalyst.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting bromide is consumed.
-
Workup: Cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine. The aqueous washes remove residual potassium acetate and other water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pinacol boronate ester as a solid.
Part B: Synthesis of 2-Fluoro-6-methylpyridine-3-trifluoroborate Potassium Salt
This transformation relies on the displacement of the pinacolato group by fluoride ions provided by KHF₂.[11][12][13]
Experimental Procedure:
-
Dissolution: In a round-bottom flask, dissolve the purified 2-Fluoro-6-methyl-3-(pinacolboryl)pyridine (1.0 eq.) from Part A in methanol.
-
Addition of KHF₂: Prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 eq.). CAUTION: KHF₂ is corrosive and can release hydrofluoric acid (HF) in the presence of water or acid.[6] Handle with appropriate personal protective equipment (gloves, goggles, lab coat) in a well-ventilated fume hood. Add the KHF₂ solution to the methanol solution of the boronate ester.
-
Reaction: Stir the resulting mixture vigorously at room temperature for 2-4 hours. A white precipitate of the potassium trifluoroborate salt will typically form.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Purification: Add acetone to the remaining aqueous slurry to precipitate the product more completely while keeping inorganic salts soluble. Stir for 30 minutes.
-
Filtration and Drying: Collect the white solid by vacuum filtration. Wash the solid sequentially with cold water and then cold acetone to remove any remaining impurities. Dry the product under high vacuum to a constant weight.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹¹B NMR, and mass spectrometry.
Mechanistic Considerations and Process Insights
The Role of KHF₂
Potassium hydrogen fluoride serves as an ideal fluoride source. In solution, it provides a high concentration of fluoride ions (F⁻) and bifluoride ions ([F-H-F]⁻). The reaction proceeds via nucleophilic attack of fluoride at the electron-deficient boron center of the boronate ester, leading to the formation of a tetracoordinate borate species. Subsequent displacement of the pinacolato group and coordination with three fluoride ions yields the stable trifluoroborate anion, which precipitates from the solution as its potassium salt.[2]
Caption: Conceptual diagram of the conversion reaction.
Critical Parameters and Troubleshooting
-
Anhydrous Conditions (Part A): Water can hydrolyze the boronate ester product and interfere with the catalytic cycle. Ensuring all glassware is dry and solvents are anhydrous is critical for high yields.
-
Stoichiometry of KHF₂ (Part B): An excess of KHF₂ is used to drive the equilibrium towards the formation of the trifluoroborate salt. Insufficient KHF₂ may lead to incomplete conversion.
-
Solvent Choice (Part B): A mixture of methanol and water is effective for the conversion reaction as it solubilizes both the organic boronate ester and the inorganic KHF₂.[11] Acetone is used during workup to selectively precipitate the desired product away from more soluble impurities.
-
Troubleshooting - Low Yield in Part A: This may be due to an inactive catalyst or insufficient base. Ensure the palladium catalyst is from a reliable source and that the base (KOAc) is anhydrous.
-
Troubleshooting - Incomplete Conversion in Part B: If the reaction stalls, gentle heating (e.g., to 40 °C) or extending the reaction time can facilitate complete conversion.
Application in Suzuki-Miyaura Cross-Coupling
The synthesized 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt is an excellent coupling partner in Suzuki-Miyaura reactions.[3] Its stability allows it to be carried through multiple synthetic steps before being utilized in a key bond-forming reaction.
Example Coupling Reaction:
Under typical Suzuki-Miyaura conditions (e.g., Pd(OAc)₂, a suitable phosphine ligand like RuPhos, and a base such as K₂CO₃ or Cs₂CO₃ in a solvent system like toluene/water), the trifluoroborate salt will couple efficiently with a wide range of aryl or heteroaryl halides (Ar-X).[5][14]
Conclusion
This guide provides a robust and detailed protocol for the synthesis of 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt, a valuable reagent for drug discovery and development. By employing a two-stage strategy involving the formation and purification of a pinacol boronate ester intermediate followed by conversion with potassium hydrogen fluoride, researchers can reliably produce this building block with high purity. The inherent stability and reactivity of the final product make it a superior alternative to the corresponding boronic acid for applications in modern cross-coupling chemistry.
References
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Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]
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Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 836-850. [Link]
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Hartwig Group. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. The Hartwig Group Publications. [Link]
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Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
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Organic Chemistry Portal. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Chemistry Portal. [Link]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
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Blais, V., & Charette, A. B. (2010). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 75(1), 217-220. [Link]
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Organic Chemistry Portal. Synthesis of arylboronic acids and arylboronates. Organic Chemistry Portal. [Link]
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Molander, G. A., et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 77(20), 9126-9135. [Link]
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Organic Syntheses. (2011). POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Organic Syntheses, 88, 185. [Link]
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Molander, G. A., & Figueroa, R. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 70(16), 6413–6418. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 836-850. [Link]
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An In-Depth Technical Guide to 2-Fluoro-6-methylpyridine-3-trifluoroborate Potassium Salt: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern synthetic chemistry, particularly within the realm of pharmaceutical and agrochemical development, the strategic incorporation of fluorinated heterocyclic moieties is of paramount importance. The unique electronic properties imparted by fluorine can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity. Among the versatile reagents enabling the introduction of such motifs, potassium organotrifluoroborates have emerged as a class of exceptionally stable and reactive building blocks. This guide provides a comprehensive technical overview of a specialized member of this family: 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt. As a senior application scientist, my aim is to furnish fellow researchers with not only the fundamental properties of this reagent but also a deeper understanding of its synthesis, handling, and application, grounded in established chemical principles and supported by practical, field-proven insights.
Core Properties and Structural Elucidation
2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt is a white to off-white solid that has gained traction as a key intermediate in cross-coupling reactions. Its stability to air and moisture, a hallmark of potassium trifluoroborate salts, allows for ease of handling and storage under standard laboratory conditions, a significant advantage over more sensitive organometallic reagents.[1]
| Property | Value | Source(s) |
| CAS Number | 1150654-88-8 | [2][3] |
| Molecular Formula | C₆H₅BF₄KN | [2][3] |
| Molecular Weight | 217.01 g/mol | [2][3] |
| Physical Form | Solid | [4] |
| Storage | 2-8°C | [2] |
The structure, featuring a fluorinated pyridine ring appended to a trifluoroborate moiety, is specifically designed for enhanced reactivity and selectivity in palladium-catalyzed cross-coupling reactions.[2] The fluorine atom at the 2-position and the methyl group at the 6-position of the pyridine ring influence the electronic and steric properties of the molecule, which can be strategically exploited in the synthesis of complex molecular architectures.[1]
Synthesis and Chemical Causality
The synthesis of 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt is typically achieved through a two-step process, commencing with the corresponding boronic acid. Understanding the rationale behind each step is crucial for successful and reproducible synthesis.
Synthesis of the Boronic Acid Precursor
The precursor, 2-Fluoro-6-methylpyridine-3-boronic acid, is the cornerstone of this synthesis. While multiple strategies for the formation of pyridinylboronic acids exist, a common approach involves a halogen-metal exchange followed by borylation.[5]
Diagram: Synthesis of 2-Fluoro-6-methylpyridine-3-boronic acid
Caption: Synthetic pathway to the boronic acid precursor.
The choice of a strong base, such as n-butyllithium, at low temperatures is critical to facilitate the halogen-metal exchange without unwanted side reactions. The subsequent trapping of the resulting organolithium species with a trialkyl borate, like triisopropyl borate, forms the boronate ester. Acidic workup then hydrolyzes the ester to the desired boronic acid.[5]
Conversion to the Trifluoroborate Salt
The conversion of the boronic acid to its potassium trifluoroborate salt is a straightforward and high-yielding reaction, typically employing potassium hydrogen fluoride (KHF₂).[6] This transformation is not merely a derivatization but a strategic step to enhance the stability and handling properties of the organoboron reagent.
Diagram: Conversion to the Potassium Trifluoroborate Salt
Caption: Key components of a typical Suzuki-Miyaura reaction.
-
Materials: 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt, Aryl halide (e.g., 4-bromobenzonitrile), Palladium(II) acetate (Pd(OAc)₂), 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos), Potassium carbonate (K₂CO₃), Toluene, Deionized Water.
-
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 eq), 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt (1.05 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add toluene and deionized water (typically in a 10:1 ratio).
-
In a separate vial, weigh the palladium(II) acetate (0.02 eq) and RuPhos (0.04 eq) and add them to the reaction mixture under a positive pressure of argon.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 80-100°C).
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and perform a standard aqueous workup. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
-
This protocol is a general guideline, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates. [7]
Significance in Drug Discovery: A Gateway to Kinase Inhibitors
The 2-fluoro-6-methylpyridine moiety is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. [8][9]Kinases are a critical class of enzymes, and their dysregulation is implicated in numerous diseases, most notably cancer. [10]The structural features of 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt make it an ideal building block for the synthesis of complex molecules that can target the ATP-binding site of kinases. The pyridine nitrogen can act as a hydrogen bond acceptor, while the fluoro and methyl substituents can be used to fine-tune steric and electronic interactions within the binding pocket, potentially enhancing potency and selectivity. [11]
Safety, Handling, and Storage
As with all chemical reagents, proper handling and storage of 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt are essential. While it is generally stable to air and moisture, it is recommended to store it in a tightly sealed container in a cool, dry place, such as a refrigerator at 2-8°C, to ensure long-term stability. [2]Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Conclusion
2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt represents a valuable and versatile tool for the modern synthetic chemist. Its inherent stability, coupled with its high reactivity in robust carbon-carbon bond-forming reactions, makes it a preferred reagent for the introduction of the 2-fluoro-6-methylpyridine moiety. The insights provided in this guide, from its fundamental properties and synthesis to its practical application in Suzuki-Miyaura cross-coupling, are intended to empower researchers to leverage this reagent to its full potential in the pursuit of novel and impactful chemical entities.
References
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MySkinRecipes. Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate. [Link]
- Molander, G. A., & Petrillo, D. E. (2008).
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823.
- Molander, G. A., Canturk, B., & Kennedy, L. E. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973–980.
- Molander, G. A., & Jean-Gérard, L. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(10), 3781–3786.
- Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2014). TETRABUTYLAMMONIUM (4-FLUOROPHENYL)
-
Organic Chemistry Portal. Synthesis of alkyltrifluoroborates. [Link]
- Molander, G. A., & Ham, J. (2006).
- Molander, G. A., & Ito, T. (2003). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(14), 5534–5539.
- Cella, R., Cunha, R. L. O. R., Reis, A. E. S., Pimenta, D. C., Klitzke, C. F., & Stefani, H. A. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Aryl Tellurides with Potassium Aryltrifluoroborate Salts. The Journal of Organic Chemistry, 71(1), 244–250.
- Aggarwal, V. K., & O'Brien, C. J. (2009).
- Attwood, M. M., Fabbro, D., Sokolov, A. V., Knapp, S., & Schiöth, H. B. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery, 20(11), 839–861.
- Bertrand, S., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 346–351.
- Alver, Ö., & Dikmen, G. (2016). Structure analysis and spectroscopic characterization of 2-Fluoro-3-Methylpyridine-5-Boronic Acid with experimental (FT-IR, Raman, NMR and XRD) techniques and quantum chemical calculations. Journal of Molecular Structure, 1108, 103–111.
- Paruch, K., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
- Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., Larsen, R. D., & Reider, P. J. (2002). An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. The Journal of Organic Chemistry, 67(15), 5394–5397.
- El-Gazzar, A. B. A., et al. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 27(3), 1009.
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safety and handling of 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt
An In-depth Technical Guide to the Safe Handling of 2-Fluoro-6-methylpyridine-3-trifluoroborate Potassium Salt
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt (CAS 1150654-88-8).[1][2] As a member of the versatile class of potassium organotrifluoroborate salts, this compound is increasingly utilized by researchers, scientists, and drug development professionals in synthetic organic chemistry, particularly in cross-coupling reactions.[1][3][4][5][6] Given its unique reactivity and structural motifs, a thorough understanding of its properties and potential hazards is paramount to ensure laboratory safety and experimental integrity. This document synthesizes critical information on hazard identification, safe handling, storage, disposal, and emergency procedures, offering field-proven insights to guide laboratory practice.
Introduction: A Versatile Reagent in Modern Synthesis
2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt belongs to the family of organotrifluoroborates, which are lauded for their stability and utility as boronic acid surrogates in a multitude of chemical transformations. Unlike their boronic acid counterparts, which can be prone to decomposition and difficult to purify, potassium organotrifluoroborates are generally air- and moisture-stable crystalline solids.[3][5][6][7][8] This enhanced stability simplifies handling and storage, making them highly attractive reagents in complex molecule synthesis.[5][6][9]
The subject compound, with its fluorinated methylpyridine core, is a valuable building block in medicinal chemistry and drug discovery. The fluorine atom can enhance metabolic stability and bioavailability in drug candidates, making this reagent particularly useful for creating novel pharmaceutical intermediates.[1] Its primary application lies in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern synthetic chemistry.[1][3][4][5][6]
Despite their general stability, it is crucial to approach all chemical reagents with a comprehensive safety mindset. This guide provides the necessary framework for the safe and effective use of 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt in a research and development setting.
Hazard Identification and Risk Assessment
Primary Hazard Concerns:
-
Toxicity of Fluorinated Pyridines: Fluorinated pyridine derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[10][11][12] For instance, 2-Fluoro-6-(trifluoromethyl)pyridine is classified as harmful if swallowed or inhaled.[11] Compounds like 5-amino-2-(trifluoromethyl)pyridine have been shown to cause toxic encephalopathy and methemoglobinemia upon inhalation.[13] Therefore, it is prudent to treat 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt with similar caution, assuming potential toxicity.
-
Irritation: Many fluorinated pyridines are known to cause skin and eye irritation.[10][12][14][15] Safety data for similar compounds consistently list warnings for skin and serious eye irritation.
-
Organoboron Compounds: While generally considered to have low toxicity compared to other organometallic compounds, some organoboranes can be toxic.[9][16] The primary risk associated with the trifluoroborate moiety is the potential for hydrolysis, which is a necessary step for its reactivity in cross-coupling but also a pathway for degradation.
Routes of Exposure:
-
Inhalation: As a solid powder, there is a risk of generating airborne dust during handling, which could be inhaled.
-
Skin and Eye Contact: Direct contact with the solid or solutions containing the compound can lead to irritation or burns.
-
Ingestion: Accidental ingestion could lead to systemic toxicity.
Caption: Primary hazard areas and routes of exposure.
Chemical and Physical Properties
The following table summarizes the known properties of 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt.
| Property | Value | Reference |
| CAS Number | 1150654-88-8 | [1][2] |
| Molecular Formula | C₆H₅BF₄KN | [1][2] |
| Molecular Weight | 217.01 g/mol | [1] |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C | [1] |
Safe Handling Protocols
Adherence to a strict, systematic protocol is essential to minimize exposure and ensure the integrity of the reagent. The causality behind these steps is rooted in preventing the release of and contact with the powdered solid.
Step-by-Step Handling Procedure:
-
Preparation and Engineering Controls:
-
Step 1.1: Always handle this compound within a certified chemical fume hood to control potential dust and vapor exposure.
-
Step 1.2: Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[14]
-
Step 1.3: Designate a specific area within the fume hood for handling this reagent to prevent cross-contamination.
-
-
Personal Protective Equipment (PPE):
-
Step 2.1: Wear chemical safety goggles or a face shield for eye protection.[14]
-
Step 2.2: Wear nitrile or neoprene gloves. Double-gloving is recommended as a best practice to protect against incidental contact and facilitate clean removal of the outer glove if contaminated.
-
Step 2.3: A fully fastened laboratory coat is mandatory to protect skin and clothing.
-
Step 2.4: For operations with a high potential for dust generation, consider using a respirator with an appropriate cartridge.[14]
-
-
Weighing and Dispensing:
-
Step 3.1: When weighing, use a draft shield or perform the task in a balance enclosure within the fume hood to prevent air currents from dispersing the powder.
-
Step 3.2: Use spark-proof tools and avoid generating static electricity.[10][11]
-
Step 3.3: Do not return excess reagent to the original container to prevent contamination.
-
Step 3.4: Tightly close the container immediately after use.[10][11][14]
-
-
Post-Handling:
-
Step 4.1: Thoroughly wash hands and any exposed skin with soap and water after handling, even if no contact is suspected.[10][14]
-
Step 4.2: Decontaminate the work area (fume hood surface, balance, spatulas) after completion of the task.
-
Step 4.3: Contaminated lab coats should be laundered separately from personal clothing.[10]
-
Caption: A logical workflow for the safe handling of the solid reagent.
Storage and Stability
Storage Conditions:
-
Temperature: Store the compound in a refrigerator at 2-8°C as recommended by suppliers.[1]
-
Atmosphere: Potassium organotrifluoroborates are generally stable in air.[3][5][6][7][8] However, for long-term storage, keeping the container tightly sealed and potentially under an inert atmosphere (e.g., nitrogen or argon) is a good practice to prevent any slow degradation from atmospheric moisture.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and sources of ignition.[10][11] Although generally stable, organoboron compounds can react with strong oxidizers.
Stability Profile: The tetracoordinate nature of the boron atom in organotrifluoroborates makes them significantly more stable than their three-coordinate boronic acid analogs.[5] They are less prone to protodeboronation, which is the cleavage of the carbon-boron bond by a proton source. This stability allows them to be compatible with a wide range of functional groups and reaction conditions. However, their productive use in cross-coupling reactions relies on their slow hydrolysis to the corresponding boronic acid under basic conditions, which is the active species in the catalytic cycle.
Disposal Procedures
Chemical waste management is a critical component of laboratory safety and environmental stewardship.
Protocol for Waste Disposal:
-
Waste Segregation: All waste containing 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt, whether solid or liquid, must be treated as hazardous waste. Do not dispose of it down the drain or in regular trash.[17]
-
Solid Waste:
-
Collect contaminated materials such as gloves, weighing papers, and paper towels in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Place surplus or expired solid reagent in this container.
-
-
Liquid Waste:
-
Collect all solutions from reactions or cleaning procedures that contain the compound in a designated, labeled container for halogenated organic waste.
-
Ensure the waste container is made of a compatible material and is kept tightly closed when not in use.[17]
-
-
Empty Containers:
-
Triple rinse the original container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous liquid waste.
-
After rinsing and air-drying in a fume hood, deface the label on the empty container before disposing of it according to institutional guidelines for clean glassware or plastic.
-
-
Pickup and Disposal: Store all labeled hazardous waste containers in a designated satellite accumulation area until they are collected by your institution's environmental health and safety department for final disposal.
Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate potential harm.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][14]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water and soap for at least 15 minutes. Seek medical attention if irritation develops or persists.[10][11][14]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
Spill Management:
-
Small Spills (within a fume hood):
-
Ensure appropriate PPE is worn.
-
Contain the spill with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad.
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[12]
-
Decontaminate the spill area with a suitable solvent and collect all cleaning materials for hazardous waste disposal.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Prevent entry into the area.
-
Contact your institution's emergency response or environmental health and safety team immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Fire-Fighting Measures:
-
Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[14] A water spray can be used to cool fire-exposed containers.
-
Specific Hazards: Combustion may produce toxic and irritating fumes, including hydrogen fluoride, nitrogen oxides, and carbon oxides.[10][11] Vapors may form explosive mixtures with air.[11]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]
Caption: Decision-making workflow for spill response.
References
-
Helberg, A. C., et al. (2020). Charge-enhanced pyridyl trifluoroborate organocatalysts: crystal structures and reactivity. IUCrData. Available at: [Link]
-
MySkinRecipes. Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate. Available at: [Link]
-
Fiveable. Organoboron compounds Definition. Organic Chemistry II Key Term. Available at: [Link]
-
Wipf Group. Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. Available at: [Link]
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development.
-
Prakash, G. K. S., et al. (2015). Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates: Application to the synthesis of SF5-substituted phenylboronic esters and iodobenzenes. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Semantic Scholar. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Available at: [Link]
- Darses, S., & Genet, J.-P. (2003). Potassium organotrifluoroborates: new perspectives in organic synthesis. European Journal of Organic Chemistry.
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH National Center for Biotechnology Information. Available at: [Link]
-
Tellitu, I., et al. (2018). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. NIH National Center for Biotechnology Information. Available at: [Link]
-
Wang, Y., et al. (2022). Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning. NIH National Center for Biotechnology Information. Available at: [Link]
- American Chemical Society.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 2-Fluoro-6-methylpyridine in Chemical Synthesis. Available at: [Link]
- Chemistry LibreTexts. 11.6: Addition of Boron Hydrides to Alkenes. Organoboranes. (2021).
- Wikipedia. Organoboron chemistry.
-
ChemistryViews. Selective Trifluoromethylation of Pyridines. (2022). Available at: [Link]
-
National Academic Digital Library of Ethiopia. Synthesis and Application of Organoboron Compounds. Available at: [Link]
- ResearchGate. How can decaborane and other boranes be safely disposed of? (2014).
- Sciencemadness Wiki. Proper disposal of chemicals. (2025).
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link]
-
University of Bath. Pyridines: properties, syntheses & reactivity. Available at: [Link]
- KingProlly. How does a boron oxide powder factory manage waste products? (2025).
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. Available at: [Link]
-
Scott, J. S., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to the Solubility of 2-Fluoro-6-methylpyridine-3-trifluoroborate Potassium Salt
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Utility and Physical State Conundrum of a Modern Suzuki Reagent
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The reagents that enable these transformations are under constant evolution, with potassium organotrifluoroborates (R-BF₃K) emerging as highly valued alternatives to their boronic acid counterparts. These salts offer superior stability, being crystalline solids that are often air- and moisture-stable, simplifying handling and storage.[1]
2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt, the subject of this guide, is a reagent of significant interest. Its fluorinated pyridine structure is a key building block for introducing moieties that can enhance reactivity, metabolic stability, and bioavailability in drug candidates.[2] However, the very nature of its salt form, which contributes to its stability, also presents a significant challenge: solubility. It is a well-documented characteristic of potassium trifluoroborate salts that they exhibit poor solubility in many common organic solvents, a critical factor that dictates reaction conditions, solvent selection, and overall process efficiency.[3] This guide provides an in-depth look at the solubility profile of this reagent, offering both a qualitative overview and a detailed protocol for its empirical determination, empowering researchers to optimize its use in their synthetic endeavors.
Physicochemical Properties
A clear understanding of a reagent's fundamental properties is the first step in its effective application. The table below summarizes the key identifiers for 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt.
| Property | Value |
| CAS Number | 1150654-88-8[2][4] |
| Molecular Formula | C₆H₅BF₄KN[2][4][5] |
| Molecular Weight | 217.01 g/mol [2][4] |
| Appearance | White solid (typical for R-BF₃K salts)[3] |
| Primary Application | Reagent in Suzuki-Miyaura cross-coupling reactions[2] |
Solubility Profile: A Qualitative Assessment
Specific quantitative solubility data (e.g., in g/L or mol/L) for 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt is not extensively documented in publicly available literature. This necessitates an empirical approach for specific applications. However, based on the general behavior of potassium trifluoroborate salts, a qualitative solubility profile can be established, which is crucial for initial experimental design.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale & Causality |
| Polar Protic | Water, Methanol | Soluble to Highly Soluble | The high polarity and hydrogen bonding capability of these solvents can effectively solvate the potassium and trifluoroborate ions.[3] |
| Polar Aprotic | Acetonitrile, DMSO, DMF | Sparingly Soluble to Soluble | These solvents possess a high dielectric constant capable of dissolving ionic species, though typically less effective than protic solvents for R-BF₃K salts. Acetonitrile is a noted solvent for recrystallizing these salts.[1][3] |
| Ethereal | THF, Diethyl Ether, Dioxane | Poorly Soluble / Insoluble | The lower polarity of these solvents is generally insufficient to overcome the lattice energy of the potassium salt. |
| Halogenated | Dichloromethane (DCM), Chloroform | Poorly Soluble / Insoluble | Despite some polarity, these solvents are generally poor choices for dissolving potassium salts.[3] |
| Apolar Hydrocarbon | Toluene, Hexanes | Insoluble | The non-polar nature of these solvents makes them incapable of solvating the ionic trifluoroborate salt. |
Strategic Approach to Enhance Solubility: The Power of Cation Exchange
The limited solubility of potassium trifluoroborate salts in common organic solvents can be a significant hurdle. A field-proven strategy to circumvent this issue is to perform a cation exchange. By replacing the potassium (K⁺) cation with a more lipophilic quaternary ammonium cation, such as tetrabutylammonium (TBA⁺), the resulting organotrifluoroborate salt exhibits dramatically enhanced solubility in solvents like dichloromethane and chloroform.[1][3] This allows for reactions to be conducted under homogenous conditions with a wider range of substrates, particularly those that are apolar.
Experimental Protocol: Determining Thermodynamic Solubility via the Dynamic Method
For researchers requiring precise solubility data in a specific solvent system, direct measurement is essential. The dynamic, or synthetic, method is a robust technique for determining the equilibrium solubility temperature for a given composition.[6] This protocol is a self-validating system as the endpoint is a clear, visually or instrumentally confirmed phase change.
Pillar 1: Expertise & Experience - The "Why" Behind the "How"
The choice of the dynamic method is deliberate. Unlike simple shake-flask methods which can be prone to errors from incomplete equilibration or sampling inconsistencies, the dynamic method provides a precise temperature at which a known concentration is fully dissolved. This is particularly useful for building a solubility curve across a range of temperatures. We use a luminance probe for unbiased endpoint detection, removing the subjectivity of visual inspection.
Pillar 2: Trustworthiness - A Self-Validating Workflow
The protocol's integrity is ensured by a controlled, slow heating rate and continuous stirring, which promotes equilibrium at each temperature point. The sharp, detectable increase in light transmittance provides a definitive and reproducible endpoint, confirming the complete dissolution of the solid phase.
Methodology
-
Sample Preparation:
-
Accurately weigh a specific mass of 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt into a jacketed glass reaction vessel using an analytical balance.
-
Add a precise volume or mass of the desired high-purity organic solvent to the vessel to create a biphasic mixture of a known composition.
-
-
Apparatus Setup:
-
Equip the vessel with a magnetic stirrer, a calibrated temperature probe submerged in the mixture, and a luminance probe positioned to measure the intensity of a light beam passing through the solution.
-
Connect the jacketed vessel to a circulating bath capable of precise temperature control.
-
-
Heating and Equilibration:
-
Begin vigorous stirring to ensure the suspension is homogenous.
-
Program the circulator to heat the sample at a slow, constant rate (e.g., 0.1-0.2 K/min). This slow rate is critical to maintain thermal equilibrium between the solvent and the dissolving solid.
-
-
Endpoint Determination:
-
Continuously monitor the output of the luminance probe. As the solid dissolves, the turbidity of the solution will decrease, and the intensity of the transmitted light will increase.
-
The equilibrium solubility temperature is the point at which the last solid particles dissolve, marked by a sharp, significant increase in the measured light intensity, indicating a clear, single-phase solution.[6]
-
-
Data Analysis:
-
Record the temperature at which the sharp transition occurs.
-
Repeat the experiment with different known compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).
-
Express the final data as mole fraction (x), molarity (mol/L), or g/L at various temperatures.
-
Workflow Visualization
Sources
A Technical Guide to Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate: Synthesis, Commercial Availability, and Applications in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the development of robust and versatile building blocks is paramount. Potassium organotrifluoroborates have emerged as a superior class of reagents for cross-coupling reactions, offering significant advantages over traditional organoboron compounds like boronic acids and their esters. This guide provides an in-depth technical overview of a specific and valuable member of this class: Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate (more systematically named Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate ).
This document will detail its commercial availability, physicochemical properties, a reliable synthesis protocol, and its application in the widely utilized Suzuki-Miyaura cross-coupling reaction. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this reagent in their synthetic endeavors. The fluorinated pyridine motif is of particular interest in medicinal chemistry, as the incorporation of fluorine can significantly enhance metabolic stability and bioavailability of drug candidates.[1]
Physicochemical Properties and Commercial Availability
Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate is a white to off-white solid that is notably stable to air and moisture, a significant advantage over many boronic acids which can be prone to dehydration and protodeboronation. This stability simplifies handling and storage, making it a more convenient reagent for routine synthetic work.
| Property | Value | Source |
| CAS Number | 1150654-88-8 | [1][2] |
| Molecular Formula | C₆H₅BF₄KN | [1][2] |
| Molecular Weight | 217.01 g/mol | [1] |
| Storage | 2-8°C | [1] |
The compound is commercially available from several chemical suppliers, ensuring its accessibility for research and development purposes. Notable suppliers include Santa Cruz Biotechnology and MySkinRecipes, among others.[1][2] It is typically available in research quantities, such as 1g and 5g pack sizes.[1]
Synthesis of Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate
The most common and efficient method for the synthesis of potassium aryltrifluoroborates is the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂). The precursor for the title compound, 2-Fluoro-6-methylpyridine-3-boronic acid (CAS 906744-85-2) , is also commercially available, providing a straightforward entry point to the desired trifluoroborate salt.
The underlying principle of this conversion is the displacement of the hydroxyl groups on the boronic acid with fluoride ions from KHF₂, forming the more stable tetracoordinate borate anion.
Caption: General synthesis pathway for Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate.
Experimental Protocol: Synthesis from Boronic Acid
This protocol is a general procedure adapted from established methods for the synthesis of potassium organotrifluoroborates.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-6-methylpyridine-3-boronic acid (1.0 equiv) in methanol.
-
Addition of KHF₂: In a separate container, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 3.0 equiv).
-
Reaction: Cool the methanolic solution of the boronic acid to 0-5 °C using an ice bath. Slowly add the KHF₂ solution to the stirred boronic acid solution. A thick white precipitate of the potassium trifluoroborate salt is expected to form.
-
Isolation: After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold methanol and then with diethyl ether to remove any unreacted starting material and byproducts. Dry the resulting white solid under vacuum to yield the final product.
Application in Suzuki-Miyaura Cross-Coupling Reactions
Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate is primarily utilized as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceutically active compounds.[1]
The use of the trifluoroborate salt offers several advantages in this context:
-
Enhanced Stability: As mentioned, their stability to air and moisture simplifies reaction setup.
-
Stoichiometric Control: They are less prone to protodeboronation than boronic acids, allowing for more precise stoichiometric control.
-
Improved Reactivity: The fluorinated pyridine ring can enhance the reactivity and selectivity of the coupling reaction.[1]
Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a general protocol for the Suzuki-Miyaura cross-coupling of Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
-
Reaction Setup: To a dry Schlenk tube or microwave vial, add the aryl halide (1.0 equiv), Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), 2-5 mol%), a suitable phosphine ligand (e.g., SPhos, RuPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃, K₂CO₃, 2-3 equiv).
-
Solvent Addition: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water, dioxane/water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Safety Information
A specific Safety Data Sheet (SDS) for Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate (CAS 1150654-88-8) was not available at the time of this writing. However, based on the SDS for similar potassium organotrifluoroborate salts, the following general safety precautions should be observed.[4]
-
Hazard Classification: Likely classified as a skin and eye irritant.[4] May cause respiratory irritation.[4]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
First Aid:
-
Skin Contact: Wash affected area with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water.
-
In all cases of exposure, seek medical attention if irritation or other symptoms persist.
-
-
Storage: Store in a tightly sealed container in a cool, dry place.[1]
It is imperative to consult the supplier-specific SDS upon receipt of the compound for the most accurate and comprehensive safety information.
Conclusion
Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate is a commercially available, stable, and versatile reagent for the synthesis of complex molecules. Its primary application in Suzuki-Miyaura cross-coupling reactions makes it a valuable tool for medicinal chemists and drug development professionals seeking to incorporate the 2-fluoro-6-methylpyridine moiety into their target compounds. The straightforward synthesis from its corresponding boronic acid and its superior handling characteristics compared to other organoboron reagents further enhance its utility in a research and development setting. By following the protocols and safety guidelines outlined in this guide, researchers can effectively and safely leverage the benefits of this important synthetic building block.
References
-
Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (n.d.). POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Organic Syntheses, 89, 336. [Link]
-
MySkinRecipes. (n.d.). Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate. Retrieved from [Link]
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The Advent and Ascendancy of Pyridine Trifluoroborate Salts: A Technical Guide for the Modern Chemist
Abstract
The strategic incorporation of the pyridine motif is a cornerstone of modern drug discovery and materials science. This guide provides a comprehensive technical overview of pyridine trifluoroborate salts, a class of reagents that has emerged as a robust and versatile tool for the introduction of the pyridyl group in complex molecular architectures. We will explore the historical context of their development, delve into their synthesis and unique physicochemical properties, and provide detailed insights into their application, particularly in the realm of transition metal-catalyzed cross-coupling reactions. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols to leverage the full potential of these remarkable reagents.
Introduction: The Pyridine Scaffold and the Rise of Organotrifluoroborates
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a desirable component in the design of bioactive molecules.[3] Consequently, the development of efficient and reliable methods for the introduction of pyridyl fragments has been a long-standing goal in synthetic organic chemistry.
Traditionally, the Suzuki-Miyaura cross-coupling reaction, a powerful tool for C-C bond formation, has relied on the use of boronic acids. However, pyridinylboronic acids are notoriously unstable and prone to protodeboronation, complicating their handling, storage, and stoichiometry in reactions.[4] This inherent instability spurred the search for more robust alternatives. A significant breakthrough came from the pioneering work of Professor Edwin Vedejs, whose research in the broader field of organoboron chemistry highlighted the utility of potassium organotrifluoroborate salts as stable, crystalline, and easy-to-handle surrogates for boronic acids.[5][6] These salts, easily prepared from boronic acids and potassium hydrogen fluoride (KHF₂), exhibit remarkable stability to air and moisture, a stark contrast to their boronic acid counterparts.[4]
This guide will focus specifically on the pyridine-containing members of this class, exploring their discovery, synthesis, and the nuanced reactivity that makes them indispensable tools in the modern synthetic chemist's arsenal.
Historical Perspective and the Genesis of Pyridine Trifluoroborate Salts
While a single, seminal publication heralding the "discovery" of pyridine trifluoroborate salts is not readily identifiable, their emergence is intrinsically linked to the broader development of organotrifluoroborates as a superior class of nucleophilic partners in cross-coupling reactions. The foundational work by Vedejs and others in the late 1990s and early 2000s laid the groundwork for the preparation and application of a wide range of organotrifluoroborates.[6][7]
The extension of this methodology to heteroaromatic systems, including pyridine, was a logical and significant progression. The simple and efficient conversion of often-unstable heteroarylboronic acids into their corresponding trifluoroborate salts provided a practical solution to a long-standing challenge in the field.[4] This development unlocked the potential for the reliable and reproducible use of pyridyl units in complex syntheses.
Synthesis and Physicochemical Properties
General Synthesis of Potassium Pyridyltrifluoroborates
The most common and straightforward method for the preparation of potassium pyridyltrifluoroborates involves the reaction of the corresponding pyridineboronic acid with potassium hydrogen fluoride (KHF₂).[4][8] This reaction is typically carried out in a mixture of methanol and water, leading to the precipitation of the crystalline trifluoroborate salt.
Experimental Protocol: Synthesis of Potassium 3-Pyridyltrifluoroborate
Materials:
-
3-Pyridineboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Deionized water
Procedure:
-
In a suitable flask, dissolve 3-pyridineboronic acid in methanol.
-
In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride.
-
Slowly add the KHF₂ solution to the stirred solution of 3-pyridineboronic acid at room temperature.
-
A white precipitate of potassium 3-pyridyltrifluoroborate will form.
-
Stir the mixture for 30-60 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash with cold methanol.
-
Dry the product under vacuum to yield the desired potassium 3-pyridyltrifluoroborate as a white, crystalline solid.
Physicochemical Properties and Enhanced Stability
Pyridine trifluoroborate salts exhibit a number of advantageous physicochemical properties:
-
Crystalline Solids: They are typically white, free-flowing crystalline solids, which simplifies their handling, weighing, and storage.
-
Air and Moisture Stability: Unlike their boronic acid precursors, pyridine trifluoroborate salts are remarkably stable to both air and moisture, allowing for long-term storage without degradation.[4]
-
Enhanced Hydrolytic Stability: A key feature of heteroaryltrifluoroborates, including pyridyl derivatives, is their enhanced hydrolytic stability compared to aryltrifluoroborates. The presence of the endocyclic nitrogen atom is believed to contribute to this increased stability.[9] This property is particularly advantageous in reactions conducted in aqueous media.
The stability of these salts can be summarized in the following table:
| Compound Class | Stability to Air/Moisture | Propensity for Protodeboronation |
| Pyridineboronic Acids | Low | High |
| Potassium Pyridyltrifluoroborates | High | Low |
A comparative table of the stability of pyridineboronic acids and their corresponding trifluoroborate salts.
Reactivity and Applications in Organic Synthesis
The primary application of pyridine trifluoroborate salts lies in their use as nucleophilic partners in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.
Suzuki-Miyaura Cross-Coupling Reactions
The installation of a pyridyl moiety onto an aromatic or heteroaromatic core is a common transformation in the synthesis of pharmaceuticals and other functional molecules. Pyridine trifluoroborate salts have proven to be excellent substrates for this purpose, overcoming the challenges associated with the use of pyridineboronic acids.
The general workflow for a Suzuki-Miyaura cross-coupling reaction using a potassium pyridyltrifluoroborate is depicted below:
A generalized workflow for the Suzuki-Miyaura cross-coupling of potassium pyridyltrifluoroborate salts.
Experimental Protocol: Suzuki-Miyaura Coupling of Potassium 3-Pyridyltrifluoroborate with an Aryl Bromide
Materials:
-
Aryl bromide (1.0 equiv)
-
Potassium 3-pyridyltrifluoroborate (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 4 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Toluene
-
Deionized water
-
Schlenk tube
Procedure:
-
To a Schlenk tube, add the aryl bromide, potassium 3-pyridyltrifluoroborate, and potassium carbonate.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add toluene and deionized water.
-
In a separate vial, weigh the palladium(II) acetate and RuPhos, and add them to the reaction mixture under a positive flow of argon.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, and perform a standard aqueous workup followed by extraction with an organic solvent.
-
Purify the crude product by column chromatography to obtain the desired biaryl compound.
Applications in Drug Discovery and Development
The prevalence of the pyridine scaffold in pharmaceuticals underscores the importance of reliable synthetic methods for its introduction.[2][10] While direct examples of the use of pyridine trifluoroborate salts in the synthesis of specific commercial drugs are not always explicitly detailed in the public domain, their utility as key building blocks is widely recognized in the medicinal chemistry community. The enhanced stability and ease of handling of these salts make them particularly suitable for use in high-throughput synthesis and library generation for drug discovery campaigns.
The following diagram illustrates the central role of pyridine trifluoroborate salts in accessing complex, drug-like molecules:
The role of pyridine trifluoroborate salts in the drug discovery pipeline.
Conclusion and Future Outlook
Pyridine trifluoroborate salts have firmly established themselves as indispensable reagents in modern organic synthesis. Their discovery and development, born from the need to overcome the limitations of traditional boronic acids, have provided chemists with a reliable and efficient means of incorporating the crucial pyridine moiety into complex molecules. The enhanced stability, ease of handling, and broad reactivity profile of these salts have made them particularly valuable in the context of drug discovery and development, where robustness and reproducibility are paramount.
Future research in this area is likely to focus on the development of novel pyridine trifluoroborate salts with diverse substitution patterns, further expanding the synthetic toolbox. Additionally, the exploration of their application in other catalytic transformations beyond Suzuki-Miyaura coupling, such as in photoredox catalysis or as charge-enhanced organocatalysts, promises to unveil new and exciting avenues for their use. As the demand for sophisticated pyridine-containing molecules continues to grow, the importance of pyridine trifluoroborate salts in both academic and industrial research is set to increase even further.
References
- BenchChem. (2025).
- Dempsey, B. R., et al. (2023). Charge-enhanced pyridyl trifluoroborate organocatalysts: crystal structures and reactivity. Request PDF.
- Molander, G. A., & Figueroa, R. (2006).
- Beilstein J. Org. Chem. (2015). Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates: Application to the synthesis of SF5-substituted phenylboronic esters and iodobenzenes. NIH.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2009).
- Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC - NIH.
- Vedejs, E. (2004). Studies in heteroelement-based synthesis. PubMed - NIH.
- Bode, J. W. (n.d.). Potassium Acyltrifluoroborates (KATs)
- Molander, G. A., & Biolatto, B. (2003).
- Larsen, M. A., & Hartwig, J. F. (2011). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes.
- Vedejs, E., et al. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids.
- Molander, G. A., & Ito, T. (2001). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles.
- Sun, T., et al. (2015). Synthesis of aryl fluorides from potassium aryl-, heteroaryltrifluoroborates and Selectfluor® mediated by ferric chloride.
- Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. OUCI.
- Google Patents. (2015). CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid.
- Parry, P. R., & Bryce, M. R. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc.
- Royal Society of Chemistry. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
- Hernandez, N. M., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
- Shabalin, A. Y., et al. (2019).
- Molander, G. A., & Canturk, B. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH.
- El-Faham, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.
- Molander, G. A., & Ham, J. (2006).
- Brian, P. M., & Musau, P. (2021). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines.
- Google Patents. (2004).
- Darses, S., & Genet, J.-P. (2003). ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Request PDF.
- ResearchGate. (2022).
- Molander, G. A., & Prakash, G. K. S. (2003). Improved Synthesis of Potassium (Trifluoromethyl)
- PubMed. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
- Petersen, T. B. (2021). Orthogonal Stability and Reactivity of Aryl Germanes Enables Rapid and Selective (Multi)
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The Pivotal Role of Fluorine in 2-Fluoro-6-methylpyridine-3-trifluoroborate Potassium Salt: A Guide for Advanced Synthesis
An In-Depth Technical Guide
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal and agrochemical research. 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt is a prime exemplar of a reagent where fluorine plays a multifaceted role, dictating its stability, reactivity, and utility. This technical guide provides an in-depth analysis of how the distinct fluorine environments—the C2-fluoro substituent on the pyridine ring and the trifluoroborate moiety—collectively contribute to the unique chemical personality of this valuable building block. We will dissect the mechanistic underpinnings of its reactivity, offer field-proven experimental protocols, and explore the synergistic effects that make this compound a powerful tool for drug development professionals.
The Trifluoroborate Group: An Anchor of Stability and a Spring of Reactivity
The potassium organotrifluoroborate ([R-BF₃]K) functionality is a significant advancement over traditional organoboron reagents like boronic acids or esters. Its primary role is to serve as a stable, solid, and easily handleable precursor for the corresponding boronic acid, which is generated in situ under reaction conditions.
1.1. Unparalleled Stability
Unlike many boronic acids, which can be prone to dehydration to form cyclic boroxines and are susceptible to protodeboronation upon storage, potassium trifluoroborate salts exhibit remarkable stability.[1][2][3][4] They are typically crystalline solids that are stable to both air and moisture, allowing for indefinite storage without special precautions and ensuring accurate stoichiometry in reactions.[1][2][3][5][6] This stability is conferred by the tetracoordinate nature of the boron atom, which masks the empty p-orbital, thereby protecting the C-B bond from premature degradation.[1][2]
| Feature | Boronic Acids (R-B(OH)₂) | Potassium Trifluoroborates (R-BF₃K) |
| Physical State | Often amorphous solids | Crystalline solids |
| Air/Moisture Stability | Variable; prone to dehydration and protodeboronation | High; generally stable indefinitely |
| Handling | Requires careful handling; stoichiometry can be uncertain | Easy to handle, weigh, and store |
| Purification | Often difficult to purify via crystallization | Readily purified by recrystallization |
1.2. Mechanism of Action in Suzuki-Miyaura Cross-Coupling
The utility of the trifluoroborate group is most prominently displayed in the Suzuki-Miyaura cross-coupling reaction.[2] While stable under ambient conditions, the trifluoroborate is activated under the basic conditions of the reaction. A slow hydrolysis, often facilitated by a base such as K₂CO₃ or Cs₂CO₃, releases the corresponding boronic acid (or a related boronate species), which can then enter the catalytic cycle.
This controlled release is crucial. It ensures that the concentration of the active, and more sensitive, boronic acid in the reaction medium is kept low, minimizing side reactions like protodeboronation.[7] The subsequent steps of transmetalation to the palladium center, reductive elimination, and catalyst regeneration proceed as in a typical Suzuki-Miyaura cycle.
Caption: Suzuki-Miyaura cycle with trifluoroborate activation.
The 2-Fluoro Substituent: A Master of Electronic Modulation
The fluorine atom at the C2 position of the pyridine ring is not a passive spectator. Its intense electronegativity profoundly influences the electronic landscape of the molecule, which in turn dictates its reactivity and its desirability as a pharmaceutical building block.
2.1. Inductive Effect and Ring Activation
Fluorine exerts a powerful electron-withdrawing inductive effect (-I effect). This effect polarizes the C-F bond, drawing electron density away from the attached carbon (C2) and, by extension, from the entire pyridine ring.[8][9][10] This has two major consequences:
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron deficiency created by the fluorine atom makes the pyridine ring more susceptible to attack by nucleophiles.[11] The fluorine atom itself, being a good leaving group in this activated context, can be displaced by nucleophiles like amines or alkoxides, providing a pathway to further functionalize the pyridine core.[11]
-
Modulation of Basicity: The electron-withdrawing nature of fluorine reduces the electron density on the pyridine nitrogen atom, making it less basic (lowering its pKa) compared to non-fluorinated pyridines. This can be a critical factor in drug design, influencing how the molecule interacts with biological targets and affecting properties like solubility and off-target toxicity.
Caption: Electronic influence of the C2-Fluorine atom.
2.2. Impact on Pharmacokinetic Properties
In drug development, the introduction of fluorine is a well-established strategy for enhancing a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile.[12]
-
Metabolic Stability: The C-F bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a metabolically vulnerable position can block oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[12][13]
-
Lipophilicity and Permeability: Fluorine substitution increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and biological barriers like the blood-brain barrier.[8]
Synergistic Effects and Practical Application
The true power of 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt lies in the interplay between the two fluorine-containing moieties. The electron-deficient nature of the 2-fluoropyridine ring influences the reactivity of the C-B bond at the 3-position, making judicious selection of reaction conditions essential for successful cross-coupling.
3.1. Validated Protocol: Suzuki-Miyaura Coupling
This protocol describes a robust method for coupling the title compound with an aryl chloride, a typically challenging electrophile. The choice of catalyst, ligand, and base is critical and is based on established precedents for electron-deficient heteroaryltrifluoroborates.[1][14]
Objective: To synthesize 2-Fluoro-6-methyl-3-(4-methoxyphenyl)pyridine.
Materials:
-
2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt (1.0 equiv)
-
4-Chloroanisole (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Toluene/Water (10:1 mixture, 0.25 M)
Experimental Workflow:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried 10 mL microwave vial equipped with a magnetic stir bar, add 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt (e.g., 211 mg, 1.0 mmol), K₂CO₃ (414 mg, 3.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and RuPhos (18.6 mg, 0.04 mmol).
-
Inerting: Seal the vial with a septum cap. Evacuate the vessel and backfill with dry argon. Repeat this cycle three times. An inert atmosphere is critical to prevent oxidation and deactivation of the Pd(0) catalyst formed in situ.
-
Reagent Addition: Through the septum, add 4 mL of the degassed 10:1 toluene/water mixture, followed by 4-chloroanisole (124 µL, 1.0 mmol).
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). Transfer to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Validation: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Causality and Justification:
-
Catalyst System: The combination of Pd(OAc)₂ and RuPhos is highly effective for coupling with challenging, electron-deficient heteroaryl compounds and unactivated aryl chlorides.[14] RuPhos is a bulky, electron-rich phosphine ligand that promotes both the oxidative addition and the difficult reductive elimination steps.
-
Base and Solvent: K₂CO₃ is a moderately strong base sufficient to promote the hydrolysis of the trifluoroborate without causing unwanted side reactions.[1] The biphasic toluene/water system is standard for many Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.[14]
Conclusion
The fluorine atoms in 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt are not mere substituents; they are integral design elements that define the reagent's character. The trifluoroborate group provides exceptional stability and a controlled-release mechanism for cross-coupling, making it a reliable and versatile synthetic partner.[1][3] Concurrently, the C2-fluoro atom modulates the electronic properties of the pyridine ring, enhancing its utility as a pharmacophore by improving metabolic stability and offering a secondary site for synthetic elaboration via SNAr.[11][13] Understanding this synergy allows researchers and drug development professionals to fully leverage the potential of this powerful building block in the creation of complex, high-value molecules.
References
-
MySkinRecipes. Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate. Available from: [Link]
-
Pipzine Chemicals. 2-Fluoro-6-methylpyridine | Properties, Uses, Safety, Supplier in China. Available from: [Link]
-
National Institutes of Health (NIH). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC. Available from: [Link]
-
ACS Publications. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings | ACS Omega. Available from: [Link]
-
National Institutes of Health (NIH). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Available from: [Link]
-
Wipf Group, University of Pittsburgh. Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Available from: [Link]
-
National Institutes of Health (NIH). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Available from: [Link]
-
ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates | The Journal of Organic Chemistry. Available from: [Link]
-
ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry. Available from: [Link]
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National Institutes of Health (NIH). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC. Available from: [Link]
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National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC. Available from: [Link]
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ACS Publications. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction | Accounts of Chemical Research. Available from: [Link]
-
RSC Publishing. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Available from: [Link]
-
Wiley Online Library. Cross-coupling Reactions of Organotrifluoroborate Salts. Available from: [Link]
-
ResearchGate. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines | Request PDF. Available from: [Link]
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Organic Syntheses. 4 - Organic Syntheses Procedure. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 2-Fluoro-6-methylpyridine in Chemical Synthesis. Available from: [Link]
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National Institutes of Health (NIH). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC. Available from: [Link]
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RSC Publishing. Effect of aromatic ring fluorination on CH…π interactions: Microwave spectrum and structure of the 1,2. Available from: [Link]
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Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling with 2-Fluoro-6-methylpyridine-3-trifluoroborate Potassium Salt
For: Researchers, scientists, and drug development professionals.
Introduction: The Ascendancy of Potassium Organotrifluoroborates in Cross-Coupling Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its functional group tolerance and mild conditions in forging carbon-carbon bonds.[1] While boronic acids have traditionally been the workhorses of this transformation, their inherent instability, particularly with heteroaromatic systems, often presents significant challenges such as decomposition and stoichiometric ambiguity due to the formation of boroxine anhydrides.
Potassium organotrifluoroborate salts have emerged as a superior class of nucleophilic partners, offering remarkable stability to air and moisture, which simplifies handling and storage.[2] These crystalline, free-flowing solids are tetracoordinate, a structural feature that masks the reactivity of the carbon-boron bond, rendering them as protected forms of boronic acids.[3] This guide provides an in-depth exploration of the Suzuki-Miyaura coupling using a specific, highly relevant building block: 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt . This reagent is invaluable for introducing a fluorinated methylpyridine motif, a common pharmacophore that can enhance metabolic stability and bioavailability in drug candidates.[4]
Mechanistic Insights: The Role of Hydrolysis and the Catalytic Cycle
A critical aspect of using potassium organotrifluoroborates is their prerequisite hydrolysis to the corresponding boronic acid, which is the active species in the transmetalation step of the catalytic cycle. This hydrolysis is typically facilitated by the basic conditions of the reaction.[5][6] The "slow release" of the boronic acid from the stable trifluoroborate salt can be advantageous, minimizing side reactions like protodeboronation and homocoupling that can plague reactions using the more reactive boronic acids directly.[7]
The rate of hydrolysis is a nuanced process influenced by factors such as the electronic nature of the organic group, solvent, base, and even the reaction vessel material.[5][7] For some organotrifluoroborates, this hydrolysis can be slow under basic conditions, a phenomenon described as an "acid-base paradox".[5][7]
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling is depicted below:
Figure 1. Catalytic cycle of the Suzuki-Miyaura coupling with a potassium organotrifluoroborate.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for the Suzuki-Miyaura coupling of 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt with a generic aryl bromide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt | ≥95% | Various | Store at room temperature, desiccated. |
| Aryl Bromide | ≥98% | Various | Ensure purity and dryness. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Various | Handle in a fume hood. |
| SPhos | ≥98% | Various | Air-sensitive ligand, handle under inert gas. |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Various | Dry in an oven before use if necessary. |
| Ethanol (EtOH) | Anhydrous | Various | Use a dry solvent for best results. |
| Deionized Water | Degas before use. | ||
| Schlenk Flask or Reaction Vial | Must be oven-dried. | ||
| Magnetic Stir Bar | |||
| Inert Gas (Argon or Nitrogen) | High Purity |
Reaction Setup Workflow
Figure 2. General experimental workflow for the Suzuki-Miyaura coupling.
Detailed Step-by-Step Procedure
A protocol adapted from studies on the coupling of 2-pyridyl trifluoroborates is presented below.[8]
-
Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt (1.2 equiv.), Palladium(II) Acetate (2 mol%), SPhos (4 mol%), and anhydrous Sodium Carbonate (3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add the aryl bromide (1.0 equiv.) followed by a degassed mixture of ethanol and water (e.g., 3:1 v/v). The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath or heating block at 80 °C and stir vigorously for the recommended time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Optimization and Key Parameters
The success of the Suzuki-Miyaura coupling with heteroaromatic trifluoroborates is highly dependent on the careful selection of reaction parameters.
| Parameter | Recommended | Rationale & Causality |
| Catalyst System | Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps, which is often crucial for challenging couplings involving heteroaromatic substrates.[9][10] |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | A base is essential for the hydrolysis of the trifluoroborate and for the transmetalation step.[5] The choice of base can influence the rate of hydrolysis and the overall reaction efficiency.[11] |
| Solvent | EtOH/H₂O, Toluene/H₂O, Dioxane/H₂O | A protic co-solvent like water is necessary to facilitate the hydrolysis of the trifluoroborate salt.[12] The organic solvent solubilizes the reactants and catalyst. |
| Temperature | 70-100 °C | Sufficient thermal energy is required to overcome the activation barriers of the catalytic cycle. However, excessively high temperatures can lead to catalyst decomposition or side reactions. |
| Equivalents of Trifluoroborate | 1.1 - 1.5 | A slight excess of the trifluoroborate salt can help drive the reaction to completion, compensating for any potential protodeboronation or homocoupling. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Ineffective base or solvent system | - Use a fresh catalyst or a pre-catalyst.- Ensure all reagents and solvents are dry and the reaction is under an inert atmosphere.- Screen different bases (e.g., Cs₂CO₃) and solvent systems. |
| Protodeboronation | - Presence of acidic protons- Prolonged reaction time at high temperature | - Use a stronger, non-nucleophilic base.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Trifluoroborate | - Presence of oxygen- Catalyst decomposition | - Thoroughly degas all solvents.- Use a more stable ligand or a lower reaction temperature. |
| Difficulty in Purification | - Formation of palladium black- Similar polarity of product and byproducts | - Filter the reaction mixture through a pad of Celite before work-up.- Optimize the chromatographic conditions (e.g., different solvent systems). |
Conclusion
Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate is a robust and versatile reagent for introducing a key heterocyclic moiety via the Suzuki-Miyaura coupling. Its superior stability and handling characteristics compared to the corresponding boronic acid make it an attractive choice for complex molecule synthesis in drug discovery and development. By understanding the mechanistic nuances and carefully optimizing the reaction conditions—particularly the catalyst, base, and solvent system—researchers can achieve high yields and reproducible results. This guide provides a solid foundation for the successful application of this valuable building block.
References
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Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
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Cammidge, A. N., & Creton, I. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]
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Molander, G. A., & Canturk, B. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Academia.edu. [Link]
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Svejstrup, T. D., et al. (2019). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry. [Link]
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Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. PMC. [Link]
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Amatore, C., et al. (2011). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. [Link]
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Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]
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Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC. [Link]
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Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group. [Link]
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Molander, G. A., & Gravel, M. (2002). POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Organic Syntheses. [Link]
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Buchwald, S. L., & Martin, R. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. MIT Open Access Articles. [Link]
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Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
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Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters. [Link]
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Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH. [Link]
-
Wang, J., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. PubMed Central. [Link]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]
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Weiss, D. T., et al. (2018). Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks. PMC. [Link]
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Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. ResearchGate. [Link]
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Murray, B., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Publications. [Link]
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Ren, W., et al. (2012). Palladium-catalyzed Suzuki–Miyaura cross-coupling reaction of potassium 2-pyridyl trifluoroborate with aryl (heteroaryl) halides. Sci-Hub. [Link]
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Molander, G. A., & Ito, T. (2001). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry. [Link]
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Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Alberta. [Link]
-
Weiss, D. T., et al. (2018). Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks. ACS Omega. [Link]
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Dreher, S. D., et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]
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Molander, G. A., & Beaumard, F. (2010). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry. [Link]
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Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Letters. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. ResearchGate. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
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Ren, W., et al. (2012). Palladium-catalyzed Suzuki–Miyaura cross-coupling reaction of potassium 2-pyridyl trifluoroborate with aryl (heteroaryl) halides. Semantic Scholar. [Link]
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MySkinRecipes. (n.d.). Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate. MySkinRecipes. [Link]
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Application Notes and Protocols: Cross-Coupling Reactions Using Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate
Authored by: A Senior Application Scientist
Introduction: The Ascendancy of Organotrifluoroborates in Modern Synthesis
In the landscape of carbon-carbon and carbon-heteroatom bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a pillar of synthetic utility.[1] The choice of the organoboron nucleophile is, however, a critical determinant of a reaction's efficiency, scope, and practicality. While boronic acids and their ester derivatives have been the historical workhorses, they are not without limitations. Boronic acids can be challenging to purify and may have uncertain stoichiometry, while boronate esters suffer from poor atom economy.
Potassium organotrifluoroborate salts have emerged as a superior class of reagents that circumvent these issues.[1][2][3] They are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, facilitating easier handling, storage, and weighing.[1][3] This stability extends to a broad range of reaction conditions, including strongly oxidative environments, allowing for synthetic transformations on the organotrifluoroborate itself without degrading the boron moiety.
This guide focuses on Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate , a specialized reagent designed for the strategic introduction of the 2-fluoro-6-methylpyridine motif into complex molecules. This structural unit is of high interest in pharmaceutical and agrochemical research, as the incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[4]
The Reagent: Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate
The unique structure of this reagent offers distinct advantages in cross-coupling chemistry. The electron-withdrawing fluorine atom and the electron-donating methyl group on the pyridine ring modulate the electronic properties of the nucleophile, influencing its reactivity and the characteristics of the final product. It serves as a robust building block for creating complex heterocyclic compounds, which are foundational in modern drug discovery.[4]
| Compound Name | Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate |
| Alternate Name | Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate |
| CAS Number | 1150654-88-8 |
| Molecular Formula | C₆H₅BF₄KN |
| Molecular Weight | 217.0 g/mol |
| Appearance | Typically a white to off-white solid |
| Key Advantages | Air- and moisture-stable, easy to handle, excellent for incorporating the 2-fluoro-6-methylpyridine moiety.[4] |
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application for Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C-C bond between the pyridine ring of the trifluoroborate salt and an aryl, heteroaryl, or vinyl electrophile (typically a halide or triflate).
Mechanistic Considerations
The catalytic cycle for the Suzuki-Miyaura coupling with organotrifluoroborates is a well-established process. A key distinction from reactions with boronic acids is the initial activation of the trifluoroborate salt. The reaction requires a base to facilitate the slow hydrolysis of the BF₃K salt to a more reactive boronic acid or a related boronate species in situ. This species then engages in the transmetalation step with the palladium center.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate with a variety of aryl or heteroaryl halides. Optimization may be required based on the specific substrate.
I. Reagents and Equipment
-
Nucleophile: Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate (1.2 - 1.5 equivalents)
-
Electrophile: Aryl/Heteroaryl Halide (1.0 equivalent)
-
Catalyst: Pd(OAc)₂ (2-5 mol%) or PdCl₂(dppf)·CH₂Cl₂ (2-5 mol%)
-
Ligand: RuPhos (4-10 mol%) or other appropriate phosphine ligand (e.g., SPhos, XPhos)
-
Base: K₂CO₃ or Cs₂CO₃ (2-3 equivalents)
-
Solvent: Toluene/H₂O or Dioxane/H₂O (typically in a 4:1 to 10:1 ratio)
-
Equipment: Schlenk tube or microwave vial, magnetic stirrer, heating mantle or oil bath, inert gas supply (Argon or Nitrogen).
II. Step-by-Step Methodology
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the aryl halide (1.0 eq), Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate (1.2 eq), palladium catalyst (e.g., Pd(OAc)₂, 0.03 eq), ligand (e.g., RuPhos, 0.06 eq), and base (e.g., Cs₂CO₃, 3.0 eq).[5]
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent system (e.g., 10:1 Dioxane/H₂O) via syringe. The total solvent volume should be sufficient to create a concentration of ~0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block (typically 80-110 °C). Stir the reaction mixture vigorously for the required time (4-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine when the starting material has been consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired coupled product.
III. Experimental Workflow Diagram
Optimized Reaction Conditions & Troubleshooting
The success of the coupling reaction often depends on the careful selection of catalyst, ligand, and base, particularly when dealing with challenging substrates like heteroaryl chlorides.[1][6]
Recommended Starting Conditions
| Electrophile | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Notes |
| Aryl Bromide | Pd(OAc)₂ (2-3) | RuPhos (4-6) | Cs₂CO₃ (3) | Dioxane/H₂O (10:1) | 100 | A robust system for many aryl bromides.[5] |
| Aryl Chloride | Pd(OAc)₂ (2-4) | RuPhos (4-8) | K₂CO₃ (3) | Toluene/H₂O (5:1) | 110 | Aryl chlorides are less reactive and often require more active catalysts and higher temperatures.[1] |
| Heteroaryl Bromide | PdCl₂(dppf)·CH₂Cl₂ (3) | - | K₂CO₃ (3) | THF/H₂O (4:1) | 85 | dppf can be an effective ligand for some heteroaromatic systems.[7] |
| Heteroaryl Chloride | Pd₂(dba)₃ (2-5) | XPhos (4-10) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 110 | Often requires highly active Buchwald-type ligands for efficient coupling.[3] |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Decomposition of Starting Material:
-
Cause: Reaction temperature may be too high, or the substrate may be sensitive to the base.
-
Solution: Lower the reaction temperature. Screen milder bases such as K₃PO₄ or organic bases.
-
-
Protodeboronation (Loss of Boron Group):
-
Cause: The trifluoroborate hydrolyzes to the boronic acid, which can then be cleaved by excess water or base before transmetalation occurs.
-
Solution: Reduce the amount of water in the solvent system or use a less aqueous-soluble base. Ensure the catalytic cycle is efficient to consume the active boron species quickly.
-
-
Formation of Homocoupled Byproducts:
-
Cause: Often occurs with very active catalysts or when the oxidative addition is slow relative to other processes.
-
Solution: Decrease the catalyst loading. Ensure the purity of the aryl halide, as impurities can sometimes promote side reactions.
-
Conclusion
Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate is a highly valuable and practical reagent for modern organic synthesis. Its superior stability, ease of handling, and ability to participate efficiently in Suzuki-Miyaura cross-coupling reactions make it an ideal choice for researchers in drug discovery and materials science.[2][4] By leveraging the protocols and insights provided in this guide, scientists can effectively incorporate the fluorinated pyridine motif, accelerating the development of novel, high-value molecules.
References
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development.
- Molander, G. A., & Petrillo, D. E. (2008).
-
Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH Public Access. [Link]
-
MySkinRecipes. (n.d.). Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate. MySkinRecipes. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Molander, G. A. (2010). Cross-Coupling Reactions of Organotrifluoroborate Salts. Organic Reactions. [Link]
-
Molander, G. A., & Figueroa, R. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2015). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. NIH Public Access. [Link]
-
Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society. [Link]
Sources
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate [myskinrecipes.com]
- 5. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
The Strategic Deployment of 2-Fluoro-6-methylpyridine-3-trifluoroborate Potassium Salt in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and heterocyclic scaffolds into lead compounds is a cornerstone of medicinal chemistry.[1] The pursuit of enhanced metabolic stability, improved bioavailability, and refined target engagement has led to the development of specialized reagents that facilitate the efficient construction of complex molecular architectures. Among these, 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt has emerged as a highly valuable and versatile building block. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this reagent, with a focus on its application in Suzuki-Miyaura cross-coupling reactions.
The Rationale for Fluorinated Pyridines in Drug Design
The pyridine motif is a ubiquitous feature in a vast number of approved pharmaceuticals. Its ability to engage in hydrogen bonding and its ionizable nitrogen atom contribute significantly to drug-receptor interactions and solubility. The introduction of a fluorine atom onto the pyridine ring can profoundly influence the physicochemical properties of a molecule.[1] Specifically, the high electronegativity and small size of fluorine can:
-
Modulate pKa: Lowering the basicity of the pyridine nitrogen, which can affect drug absorption and distribution.
-
Enhance Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing the half-life of a drug.
-
Improve Binding Affinity: Through favorable electrostatic interactions with the target protein.
-
Increase Lipophilicity: In certain contexts, which can enhance membrane permeability.
The 2-fluoro-6-methylpyridine scaffold, in particular, offers a unique combination of these properties, making it a desirable moiety in the design of novel therapeutics.
Advantages of Potassium Trifluoroborate Salts
Potassium trifluoroborate salts have gained widespread acceptance as superior alternatives to boronic acids in cross-coupling reactions for several key reasons:
-
Enhanced Stability: They are typically crystalline solids that are stable to air and moisture, allowing for indefinite storage without special precautions.[2] This contrasts sharply with many boronic acids, which can be prone to dehydration and protodeboronation.
-
Ease of Handling: Their solid nature and stability simplify weighing and dispensing, leading to more reproducible reaction outcomes.
-
Stoichiometric Precision: Unlike boronic acids, which can exist as mixtures of monomers and anhydrides, potassium trifluoroborates have a well-defined stoichiometry.
These advantages make 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt a robust and reliable reagent for late-stage functionalization in complex syntheses, a critical aspect of modern drug development.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction enables the direct linkage of the 2-fluoro-6-methylpyridinyl moiety to a variety of aryl and heteroaryl halides or triflates.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination. The trifluoroborate salt plays a crucial role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. This step is facilitated by a base, which activates the trifluoroborate.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization depending on the specific substrates and desired scale.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a representative procedure for the coupling of 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt with an aryl bromide.
Materials:
-
2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene (solvent)
-
Water (co-solvent)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt, the aryl bromide, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene and water (typically a 10:1 ratio).
-
In a separate vial, pre-mix the palladium(II) acetate and RuPhos ligand in a small amount of toluene under an inert atmosphere.
-
Add the catalyst/ligand solution to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Ligand Selection: RuPhos is a bulky, electron-rich phosphine ligand that promotes both the oxidative addition and reductive elimination steps, often leading to higher yields and faster reaction times, especially with challenging substrates.[3]
-
Base: Potassium carbonate is a common and effective base for activating the trifluoroborate salt for transmetalation. Other bases such as cesium carbonate or potassium phosphate may be beneficial for specific substrates.
-
Solvent System: The use of a biphasic toluene/water system is common in Suzuki-Miyaura reactions. Water can help to dissolve the inorganic base and facilitate the transmetalation step.
Synthesis of 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt
For researchers interested in preparing the title compound, a general synthetic route involves the borylation of a suitable precursor followed by treatment with potassium hydrogen fluoride (KHF₂).
Sources
- 1. Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate [myskinrecipes.com]
- 2. Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 2-Fluoro-6-methylpyridine-3-trifluoroborate Potassium Salt in Modern Agrochemical Synthesis
Introduction: The Imperative for Advanced Heterocyclic Scaffolds in Crop Protection
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of global food security. Within the vast chemical space explored by discovery chemists, fluorinated pyridine derivatives have emerged as a privileged class of scaffolds.[1][2] The introduction of fluorine atoms into a pyridine ring can profoundly influence the resulting molecule's physicochemical and biological properties, often enhancing metabolic stability, binding affinity to target enzymes, and overall efficacy.[1] This application note delves into the utility of a highly versatile and increasingly important building block: 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt .
This guide will provide an in-depth exploration of the advantages of this reagent, particularly in the context of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a foundational transformation in modern synthetic chemistry. We will present a detailed, field-proven protocol for its application, discuss the mechanistic underpinnings of the reaction, and offer practical insights for researchers, scientists, and drug development professionals in the agrochemical sector.
Physicochemical Properties and Advantages of 2-Fluoro-6-methylpyridine-3-trifluoroborate Potassium Salt
The choice of a building block in a synthetic campaign is a critical decision. 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt offers several distinct advantages over traditional boronic acids, making it a superior choice in many agrochemical synthesis workflows.
| Property | Advantage in Agrochemical Synthesis |
| Chemical Formula | C₆H₅BF₄KN |
| Molecular Weight | 217.01 g/mol |
| Appearance | Typically a white to off-white crystalline solid |
| Stability | Air- and moisture-stable, with a long shelf-life |
| Handling | Easy to handle and weigh accurately due to its solid nature |
| Reactivity | Highly effective nucleophile in Suzuki-Miyaura cross-coupling |
| Selectivity | The fluorinated pyridine structure enhances reactivity and selectivity in coupling reactions.[3] |
The enhanced stability of potassium trifluoroborate salts circumvents many of the challenges associated with boronic acids, which are often prone to dehydration to form cyclic boroxines and can be susceptible to protodeboronation under certain reaction conditions. This stability translates to more reproducible reaction outcomes, a critical factor in both small-scale discovery and large-scale manufacturing of agrochemicals.
Core Application: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl and Heterobiaryl Fungicides
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of agrochemical synthesis, it is frequently employed to couple heterocyclic fragments, creating complex molecular architectures with potent biological activity. 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt is an ideal coupling partner for the introduction of the 2-fluoro-6-methylpyridine moiety into a target molecule. This structural motif is found in a number of modern fungicides, where it contributes to the overall efficacy and spectrum of activity.
Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle with Potassium Trifluoroborates
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. When using a potassium trifluoroborate salt, the initial step is the hydrolysis of the trifluoroborate to the corresponding boronic acid in situ, which then participates in the catalytic cycle.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (R¹-X).
-
Hydrolysis of the Trifluoroborate: The potassium trifluoroborate salt reacts with water, typically present in the reaction medium, to generate the active boronic acid species (R²B(OH)₂).
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center, displacing the halide (X). This step is facilitated by a base.
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Experimental Protocol: Synthesis of a Representative Fluorinated Biaryl Fungicide Precursor
This protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction using 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt. The reaction parameters have been selected based on established best practices for coupling of potassium trifluoroborates.
Materials and Reagents
-
2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt
-
Aryl or heteroaryl bromide (e.g., 4-bromobenzonitrile)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Deionized water, degassed
-
Ethyl acetate, ACS grade
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Experimental Workflow Diagram
Sources
palladium catalyst systems for 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt
An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling with Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate
Introduction: The Strategic Value of Fluorinated Pyridines and Trifluoroborate Salts
The 2-fluoro-6-methylpyridine scaffold is a privileged structural motif in modern medicinal chemistry and agrochemical research. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, often leading to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds, particularly for linking aromatic and heteroaromatic rings.[2]
This guide focuses on the palladium-catalyzed cross-coupling of Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate with various aryl and heteroaryl halides. We will delve into the rationale behind catalyst system selection and provide detailed protocols for researchers in synthetic and process chemistry.
The use of potassium organotrifluoroborates (R-BF₃K) as nucleophilic partners offers significant advantages over their boronic acid counterparts.[3] They are typically crystalline, free-flowing solids that exhibit remarkable stability to air and moisture, simplifying handling and storage.[4] This stability circumvents common issues with boronic acids, such as dehydration to form boroxines and protodeboronation under reaction conditions, which can complicate stoichiometry and reduce reaction efficiency.[5] The tetracoordinate nature of the boron atom in trifluoroborates masks the reactivity of the C-B bond, which can then be unveiled under the basic conditions of the cross-coupling reaction.[2]
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a transition metal-catalyzed process that proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[6][7] Understanding this cycle is critical for rationally selecting reaction components and troubleshooting outcomes. The three key steps are oxidative addition, transmetalation, and reductive elimination.[8]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (Ar¹-X), forming a Pd(II) intermediate.[8] This is often the rate-limiting step, especially for less reactive halides like aryl chlorides.
-
Transmetalation : The organotrifluoroborate salt (Ar²-BF₃K) is activated by the base. The precise mechanism can be complex, but it is generally accepted that the base facilitates the exchange of the halide on the Pd(II) complex with the organic group from the boron reagent.[9][10] This forms a new Pd(II) complex bearing both organic partners (Ar¹-Pd-Ar²).
-
Reductive Elimination : The final step involves the two organic groups coupling together to form the desired biaryl product (Ar¹-Ar²). This process regenerates the catalytically active Pd(0) species, which re-enters the cycle.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing the Reaction: A Deep Dive into Key Components
The success of coupling a specific substrate like 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent system.
Palladium Precatalyst: The Source of Activity
While the active catalyst is a Pd(0) species, bench-stable Pd(II) precatalysts are almost always used.[11] These are reduced in situ to generate the active catalyst.
-
Standard Sources : Palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are common, cost-effective choices.[12] They require coordination to a phosphine ligand in the reaction mixture to form the active catalytic species.
-
Pre-formed Precatalysts : Complexes like PdCl₂(dppf)·CH₂Cl₂ or [Pd(NHC)(allyl)Cl] offer greater reliability and often higher activity.[13][14] They can generate the active L₁Pd(0) species more cleanly and efficiently. For challenging couplings, especially with heteroaryl substrates, well-defined precatalysts that rapidly form the active species are advantageous, as this can outcompete substrate decomposition pathways like protodeboronation.[5][15]
Ligand Selection: The Architect of Reactivity
The ligand is arguably the most critical factor in determining the scope and efficiency of the reaction. It stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. For heteroaryl couplings, sterically bulky, electron-rich monophosphine ligands are often superior.[16][17]
-
Buchwald Biarylphosphines (SPhos, XPhos) : These ligands are highly effective for Suzuki-Miyaura reactions involving heteroaryl substrates and challenging aryl chlorides.[18][19] Their steric bulk promotes the formation of monoligated L₁Pd(0) species, which are highly active in oxidative addition, while their electron-rich nature facilitates this step and the final reductive elimination.[17] XPhos, in particular, has shown excellent results in couplings with heteroaryl chlorides.[19]
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene) : This is a robust and versatile bidentate ligand. PdCl₂(dppf) is a widely used precatalyst that is effective for a broad range of aryl and heteroaryl trifluoroborate couplings.[14][20][21]
-
Triphenylphosphine (PPh₃) : While a classic ligand, PPh₃ is generally less effective for challenging substrates like electron-deficient pyridines or aryl chlorides compared to more modern, specialized ligands.[12][22]
The Role of the Base: Activating the Nucleophile
The base is essential for activating the potassium trifluoroborate salt and facilitating the transmetalation step.[9]
-
Cesium Carbonate (Cs₂CO₃) : Often the base of choice for trifluoroborate couplings.[14][22] Its high solubility in organic solvents and strong basicity are thought to promote the formation of a highly reactive organoborate species.
-
Potassium Carbonate (K₂CO₃) & Potassium Phosphate (K₃PO₄) : These are also widely effective and more economical alternatives.[12][23] The choice of base can be substrate-dependent and often requires empirical screening for optimization.
Solvent System: The Reaction Medium
A mixture of an organic solvent and water is typically required for Suzuki-Miyaura reactions with trifluoroborate salts. Water plays a crucial role in dissolving the base and the trifluoroborate salt.
-
Toluene/Water or Dioxane/Water : These are the most common solvent systems.[23] They provide a good balance of solubility for both the organic-soluble aryl halide and catalyst, and the water-soluble base and boron reagent.
-
THF/Water : Another effective system, particularly when using PdCl₂(dppf) as the catalyst.[14][22] Protic solvents can facilitate the transmetalation step by interacting with the boron atom.[24]
Experimental Protocols & Recommended Conditions
The following section provides a generalized, step-by-step protocol for the Suzuki-Miyaura coupling of Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Cross-Coupling
This protocol is a representative procedure adapted from established methods for coupling heteroaryl trifluoroborates.[14][23]
Reagents and Equipment:
-
Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate (1.2 eq)
-
Aryl or Heteroaryl Halide (1.0 eq)
-
Palladium Precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Phosphine Ligand (e.g., SPhos, XPhos) (1.2 - 2.4 eq relative to Pd)
-
Base (e.g., Cs₂CO₃, K₃PO₄) (3.0 eq)
-
Anhydrous, degassed organic solvent (e.g., Toluene, Dioxane)
-
Degassed, deionized water
-
Schlenk tube or microwave vial, magnetic stirrer, heating mantle/oil bath, inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation : To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add the Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate, the aryl halide (if solid), the palladium precatalyst, the phosphine ligand (if not using a pre-formed complex), and the base.
-
Inert Atmosphere : Seal the vessel with a septum and purge with an inert gas. Evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.
-
Solvent Addition : Through the septum, add the degassed organic solvent followed by the degassed water (a typical ratio is 4:1 to 10:1 organic:water). If the aryl halide is a liquid, add it via syringe at this stage.
-
Reaction : Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC, LC-MS, or GC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Table of Recommended Catalyst Systems
The optimal conditions can vary based on the coupling partner. This table provides starting points for optimization based on analogous systems reported in the literature for heteroaryl trifluoroborates and halides.
| Electrophile Type | Palladium Source (mol%) | Ligand (mol%) | Base (eq) | Solvent System | Temp (°C) | Rationale & Citation |
| Aryl Bromide (Electron-rich/neutral) | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (3.0) | Toluene / H₂O (4:1) | 100 | SPhos is highly effective for general Suzuki couplings, providing high activity and stability.[17] |
| Aryl Bromide (Electron-poor) | PdCl₂(dppf) (3%) | - | Cs₂CO₃ (3.0) | THF / H₂O (9:1) | 85 | PdCl₂(dppf) is a robust catalyst for trifluoroborate couplings; Cs₂CO₃ is a highly effective base.[14][20] |
| Aryl Chloride | Pd(OAc)₂ (2-4%) | XPhos (4-8%) | K₃PO₄ (3.0) | Dioxane / H₂O (10:1) | 110 | XPhos is a superior ligand for the challenging oxidative addition of aryl chlorides.[17][19] |
| Heteroaryl Bromide | PdCl₂(dppf) (3%) | - | Cs₂CO₃ (3.0) | THF / H₂O (9:1) | 85 | Well-established conditions for coupling heteroaryl trifluoroborates.[20][21] |
| Heteroaryl Chloride | G3-XPhos Precatalyst (2%) | - | K₃PO₄ (3.0) | Dioxane / H₂O (10:1) | 110 | Advanced generation precatalysts provide rapid catalyst activation, crucial for difficult couplings.[5][15] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficient reaction temperature or time.3. Poor choice of ligand/base/solvent. | 1. Ensure rigorous degassing of solvents and proper inert atmosphere technique.2. Increase temperature (up to 120 °C) or extend reaction time.3. Screen alternative ligands (e.g., switch from dppf to SPhos/XPhos) and bases (e.g., K₃PO₄ to Cs₂CO₃). |
| Protodeboronation of Trifluoroborate | 1. The trifluoroborate is unstable under the reaction conditions.2. Rate of catalysis is too slow compared to decomposition. | 1. Use a more active catalyst system (e.g., a Buchwald precatalyst) to accelerate the productive coupling pathway.[5]2. Lower the reaction temperature and accept a longer reaction time. |
| Formation of Homo-coupled Byproducts | 1. Oxygen contamination leading to side reactions.2. Reductive elimination from Ar-Pd-Ar intermediates formed from scrambling. | 1. Improve inert atmosphere technique.2. Use a higher ligand-to-palladium ratio to prevent catalyst aggregation and side reactions. |
| Difficulty Isolating Product | 1. Emulsion during aqueous workup.2. Product is highly polar. | 1. Add brine during workup to break emulsions.2. Use a more polar solvent system for chromatography (e.g., ethyl acetate/hexanes with methanol). |
References
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
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Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
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Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 813–826. [Link]
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ResearchGate. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. [Link]
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Molander, G. A., & Fumagalli, T. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
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Organ, M. G., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(15), 2993–3004. [Link]
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Espinosa, M. R., Doppiu, A., & Hazari, N. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv. [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
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Merck Millipore. Potassium Trifluoroborate Salts. [Link]
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Molander, G. A., & Fumagalli, T. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of organic chemistry, 71(15), 5743–5747. [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. [Link]
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Johnson Matthey. Palladium coupling precatalysts PdL2X2. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
-
Molander, G. A., & Biolatto, B. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8424–8433. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic letters, 10(1), 109–111. [Link]
-
ResearchGate. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. [Link]
-
Wikipedia. SPhos. [Link]
-
Walker, S. D., et al. (2006). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 45(39), 6518–6542. [Link]
-
ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
Molander, G. A., & Traister, K. M. (2010). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of enantiomerically enriched potassium β-trifluoroboratoamides with various aryl- and hetaryl chlorides. The Journal of organic chemistry, 75(19), 6649–6652. [Link]
-
Rueda-Espinosa, J. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. [Link]
-
ResearchGate. (2014). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. [Link]
-
Organ, M. G., et al. (2020). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 39(17), 3169–3186. [Link]
-
MySkinRecipes. Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate. [Link]
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- 3. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 4. Potassium Trifluoroborate Salts [merckmillipore.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium coupling precatalysts PdL2X2 | Johnson Matthey | Johnson Matthey [matthey.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
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- 17. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Fluoro-6-methylpyridine-3-trifluoroborate Potassium Salt
Introduction: A Versatile Building Block for Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in forging carbon-carbon bonds.[1] Within the vast arsenal of coupling partners, potassium organotrifluoroborates have emerged as exceptionally valuable reagents. Their notable stability to air and moisture simplifies handling and storage, a significant advantage over their boronic acid counterparts which can be prone to decomposition.[2]
This guide focuses on a particularly relevant building block: 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt . The strategic placement of a fluorine atom and a methyl group on the pyridine ring offers medicinal chemists a powerful tool to modulate the physicochemical properties of lead compounds, such as metabolic stability and bioavailability. This application note provides a comprehensive overview of the reaction conditions, a detailed experimental protocol, and mechanistic insights for the successful application of this versatile reagent in Suzuki-Miyaura cross-coupling reactions.
Mechanistic Overview: The Palladium-Catalyzed Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl or heteroaryl halide), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the potassium 2-fluoro-6-methylpyridine-3-trifluoroborate is activated, facilitating the transfer of the pyridyl group to the palladium center. This step regenerates a boron-containing species and forms a diorganopalladium(II) complex.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Optimized Reaction Conditions: A Tabulated Guide
The success of the Suzuki-Miyaura coupling of 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt is contingent on the judicious selection of the catalyst, ligand, base, and solvent system. The electron-deficient nature of the fluorinated pyridine ring can influence its reactivity, often necessitating the use of electron-rich and sterically hindered ligands to promote efficient catalysis.
| Parameter | Recommendation | Rationale and In-depth Considerations |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂ (2-5 mol%) | Pd(OAc)₂ and Pd₂(dba)₃ are common and effective Pd(0) sources upon in situ reduction. Pd(dppf)Cl₂ is an air-stable Pd(II) precatalyst that is readily reduced to the active Pd(0) species.[3] For challenging couplings, higher catalyst loadings may be beneficial. |
| Ligand | RuPhos, SPhos, XPhos (Ligand:Pd ratio of 2:1 to 4:1) | Electron-rich and bulky biaryl phosphine ligands are often essential for the coupling of electron-deficient heteroaryl trifluoroborates.[4] They promote both the oxidative addition and reductive elimination steps and can prevent catalyst deactivation. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equivalents) | The base is crucial for the activation of the trifluoroborate salt.[5] Carbonates are generally effective and cost-efficient. Cesium carbonate is more soluble and can be advantageous in some cases. K₃PO₄ is a stronger base that can be effective for less reactive coupling partners. |
| Solvent System | Toluene/H₂O (10:1), Dioxane/H₂O (4:1), 2-MeTHF/H₂O | A mixture of an organic solvent and water is typically employed.[4] Water aids in the dissolution of the base and facilitates the transmetalation step. Toluene and dioxane are common choices, with 2-MeTHF offering a more environmentally benign alternative. |
| Temperature | 80-110 °C | Elevated temperatures are generally required to drive the reaction to completion, particularly when using less reactive aryl chlorides as coupling partners.[6] |
| Reaction Time | 4-24 hours | Reaction progress should be monitored by a suitable analytical technique such as TLC, GC-MS, or LC-MS to determine the optimal reaction time. |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt with an aryl bromide.
Materials:
-
2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt (1.05 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
RuPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
Toluene (anhydrous)
-
Deionized water
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk tube or round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt (0.525 mmol, 1.05 equiv.), the aryl bromide (0.5 mmol, 1.0 equiv.), and potassium carbonate (1.5 mmol, 3.0 equiv.).
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) and deionized water (0.5 mL) via syringe.
-
Degassing: Sparge the reaction mixture with a gentle stream of argon for 15 minutes.
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (2.2 mg, 0.01 mmol, 2 mol%) and RuPhos (9.3 mg, 0.02 mmol, 4 mol%). Under a positive pressure of argon, add the catalyst and ligand to the reaction mixture.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 10 mL) and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure that the palladium precatalyst and ligand are of high quality and have been handled under an inert atmosphere. The active Pd(0) species is sensitive to oxygen.
-
Inefficient Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen, which can deactivate the catalyst.
-
Base Incompatibility: The choice of base can be critical. If K₂CO₃ is ineffective, consider using a stronger or more soluble base like Cs₂CO₃ or K₃PO₄.
-
-
Side Reactions:
-
Protodeboronation: The cleavage of the C-B bond by a proton source can be a competing side reaction, especially with electron-deficient heteroaryl boron reagents. Using a slight excess of the trifluoroborate salt (1.05-1.2 equiv.) can help to mitigate this.
-
Homocoupling: Homocoupling of the aryl halide can occur, particularly at higher temperatures. Optimizing the reaction temperature and catalyst loading can minimize this side product.
-
-
Fluorine-Specific Considerations: The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the pyridyl ring, potentially slowing down the transmetalation step. The use of highly active catalyst systems with electron-rich ligands is often necessary to overcome this.
Conclusion
Potassium 2-fluoro-6-methylpyridine-3-trifluoroborate is a valuable and versatile building block for the synthesis of complex molecules in drug discovery and materials science. Its stability and ease of handling make it an attractive alternative to traditional boronic acids. By employing the optimized conditions and protocols outlined in this guide, researchers can effectively utilize this reagent in Suzuki-Miyaura cross-coupling reactions to access a diverse range of functionalized 2-aryl-6-methylpyridines. Careful consideration of the catalyst system, base, and solvent, along with rigorous adherence to inert atmosphere techniques, will ensure high yields and reproducible results.
References
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
- Vantourout, J., et al. (2016). Halopyridin-2-yl-boronic acids and esters are stable, crystalline partners for classical Suzuki cross-coupling. Tetrahedron.
- BenchChem. (2025).
- Couturier, D., et al. (2006). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. Tetrahedron.
- Molander, G. A., & Brown, A. R. (2012).
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Thompson, A. S., et al. (2005). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. The Journal of Organic Chemistry.
- Ramanayake, D. J. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM.
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development.
- Sajith, A. M., et al. (2021). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
- BenchChem. (2025). A Comparative Guide to the Kinetics of Suzuki Reactions: The Case of 2-Fluoropyridine-3-boronic Acid. BenchChem.
- Al-Masri, H., et al. (2016). Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6).
- Molander, G. A., & Biolatto, B. (2003).
- De la Cruz-Martínez, F., et al. (2017).
- Molander, G. A., & Jean-Gérard, L. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.
- Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Proulx, C., & Molander, G. A. (2010). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic Letters.
- Bhat, S. K., et al. (2018). Cross coupling reactions of arylboronic acid.
- Smoleń, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
- Zultanski, S. L., & Watson, D. A. (2017). Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Journal of the American Chemical Society.
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- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Seamless Incorporation of Fluorinated Pyridine Motifs Utilizing Potassium (Fluoropyridin-yl)trifluoroborates in Suzuki-Miyaura Cross-Coupling
Introduction: The Strategic Value of Fluorinated Pyridines and the Rise of Organotrifluoroborates
The introduction of fluorine into heterocyclic scaffolds, particularly the pyridine ring, has become a cornerstone of modern medicinal chemistry and drug development. The unique physicochemical properties of fluorine—such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets.[1][2] Consequently, the targeted incorporation of fluorinated pyridine motifs is a highly sought-after strategy for optimizing lead compounds and developing novel therapeutics.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of C(sp²)–C(sp²) bonds.[3] While boronic acids have traditionally been the workhorses of this transformation, their inherent instability, propensity for protodeboronation, and tendency to form cyclic trimeric anhydrides (boroxines) can complicate stoichiometry and reproducibility.[4]
Potassium organotrifluoroborates have emerged as a superior class of nucleophilic partners, offering remarkable stability to air and moisture, which simplifies handling, storage, and stoichiometric precision.[4][5] These crystalline, free-flowing solids serve as a protected form of boronic acids, slowly releasing the active species under the reaction conditions, which can minimize unwanted side reactions.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of potassium (fluoropyridin-yl)trifluoroborates for the efficient incorporation of these valuable motifs.
Theoretical Framework: The Suzuki-Miyaura Catalytic Cycle with Organotrifluoroborates
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling using potassium organotrifluoroborates involves a few key steps. The catalytic cycle is initiated by the oxidative addition of an aryl or heteroaryl halide to a Pd(0) species. The potassium organotrifluoroborate undergoes slow hydrolysis in the presence of a base and water to generate the corresponding boronic acid, which is then activated by the base to form a borate species. This borate then undergoes transmetalation with the Pd(II) complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.
Figure 1: Simplified Suzuki-Miyaura catalytic cycle with potassium organotrifluoroborates.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of a representative potassium (fluoropyridin-yl)trifluoroborate and its subsequent application in a Suzuki-Miyaura cross-coupling reaction.
Part 1: Synthesis of Potassium (2-fluoro-3-pyridinyl)trifluoroborate
This two-step procedure starts from the commercially available 2-bromo-3-fluoropyridine, proceeds through a Miyaura borylation to form the pinacol boronate ester, and culminates in the conversion to the desired trifluoroborate salt.
Figure 2: Workflow for the synthesis of potassium (2-fluoro-3-pyridinyl)trifluoroborate.
Step 1.1: Synthesis of 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
The Miyaura borylation is a robust method for converting aryl and heteroaryl halides into their corresponding boronate esters.[4] For electron-deficient substrates like fluoropyridines, careful selection of the catalyst and base is crucial for achieving high yields.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 2-Bromo-3-fluoropyridine | 175.99 | 10.0 | 1.0 | 1.76 g |
| Bis(pinacolato)diboron | 253.94 | 12.0 | 1.2 | 3.05 g |
| PdCl₂(dppf)·CH₂Cl₂ | 816.64 | 0.3 | 0.03 | 245 mg |
| Potassium Acetate (KOAc) | 98.14 | 30.0 | 3.0 | 2.94 g |
| 1,4-Dioxane | - | - | - | 50 mL |
Protocol:
-
To an oven-dried 100 mL Schlenk flask, add 2-bromo-3-fluoropyridine (1.76 g, 10.0 mmol), bis(pinacolato)diboron (3.05 g, 12.0 mmol), and potassium acetate (2.94 g, 30.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add PdCl₂(dppf)·CH₂Cl₂ (245 mg, 0.3 mmol) to the flask under a positive pressure of argon.
-
Add anhydrous 1,4-dioxane (50 mL) via syringe.
-
Stir the reaction mixture at 80 °C for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired pinacol boronate ester as a white solid.
Step 1.2: Conversion to Potassium (2-fluoro-3-pyridinyl)trifluoroborate
This conversion is a straightforward and high-yielding process that replaces the pinacol group with the trifluoroborate moiety.[6][7]
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 2-Fluoro-3-pyridinyl boronate ester | 223.05 | 8.0 (assuming ~80% yield) | 1.0 | 1.78 g |
| Potassium Hydrogen Fluoride (KHF₂) | 78.10 | 24.0 | 3.0 | 1.87 g |
| Methanol (MeOH) | - | - | - | 20 mL |
| Water (H₂O) | - | - | - | 15 mL |
Protocol:
-
Dissolve the 2-fluoro-3-pyridinyl boronate ester (1.78 g, 8.0 mmol) in methanol (20 mL) in a 100 mL round-bottom flask.
-
Add an aqueous solution of potassium hydrogen fluoride (1.87 g in 15 mL of water, 24.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Remove the methanol under reduced pressure.
-
The resulting aqueous slurry is cooled in an ice bath, and the white precipitate is collected by vacuum filtration.
-
Wash the solid with cold water and then diethyl ether.
-
Dry the solid under high vacuum to yield potassium (2-fluoro-3-pyridinyl)trifluoroborate as a stable, white crystalline solid.
Part 2: Suzuki-Miyaura Cross-Coupling of Potassium (2-fluoro-3-pyridinyl)trifluoroborate with an Aryl Bromide
This protocol details the cross-coupling of the newly synthesized fluoropyridinyl trifluoroborate with a representative aryl bromide. The choice of catalyst, ligand, and base is critical for efficient coupling, especially with electron-deficient heteroaryl trifluoroborates.[8][9]
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| Potassium (2-fluoro-3-pyridinyl)trifluoroborate | 201.00 | 0.5 | 1.0 | 100.5 mg |
| 4-Bromoanisole | 187.04 | 0.55 | 1.1 | 103 mg |
| Pd(OAc)₂ | 224.50 | 0.01 | 0.02 | 2.2 mg |
| RuPhos | 468.61 | 0.02 | 0.04 | 9.4 mg |
| Cs₂CO₃ | 325.82 | 1.5 | 3.0 | 489 mg |
| Toluene | - | - | - | 4 mL |
| Water | - | - | - | 0.4 mL |
Protocol:
-
To a Schlenk tube, add potassium (2-fluoro-3-pyridinyl)trifluoroborate (100.5 mg, 0.5 mmol), 4-bromoanisole (103 mg, 0.55 mmol), and cesium carbonate (489 mg, 1.5 mmol).
-
In a separate vial, pre-mix Pd(OAc)₂ (2.2 mg, 0.01 mmol) and RuPhos (9.4 mg, 0.02 mmol).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add the catalyst/ligand mixture to the Schlenk tube under a positive pressure of argon.
-
Add toluene (4 mL) and water (0.4 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-fluoro-3-(4-methoxyphenyl)pyridine.
Data and Expected Results
The yields for the synthesis of potassium (fluoropyridin-yl)trifluoroborates are generally high, often exceeding 80% for the two-step sequence. The subsequent Suzuki-Miyaura cross-coupling reactions with various aryl and heteroaryl halides typically provide good to excellent yields, as illustrated in the table below.[8][9]
| Entry | Pyridinyltrifluoroborate | Coupling Partner | Product | Yield (%) |
| 1 | Potassium (2-fluoro-3-pyridinyl)trifluoroborate | 4-Bromobenzonitrile | 4-(2-Fluoropyridin-3-yl)benzonitrile | 73 |
| 2 | Potassium (2-fluoro-3-pyridinyl)trifluoroborate | 4-Chlorobenzonitrile | 4-(2-Fluoropyridin-3-yl)benzonitrile | 49 |
| 3 | Potassium (6-fluoro-3-pyridinyl)trifluoroborate | 4-Bromobenzonitrile | 4-(6-Fluoropyridin-3-yl)benzonitrile | 65 |
| 4 | Potassium (6-fluoro-3-pyridinyl)trifluoroborate | 4-Chlorobenzonitrile | 4-(6-Fluoropyridin-3-yl)benzonitrile | 78 |
Troubleshooting and Key Considerations
-
Incomplete Borylation: Ensure all reagents and solvents are anhydrous for the Miyaura borylation step. The quality of the palladium catalyst and the base is also critical.
-
Low Coupling Yields: For electron-deficient or sterically hindered coupling partners, screening of different palladium catalysts, ligands, and bases may be necessary. The use of bulky, electron-rich phosphine ligands like RuPhos or XPhos is often beneficial.[3]
-
Protodeboronation: While less of an issue with trifluoroborates compared to boronic acids, prolonged reaction times at high temperatures can lead to some degree of protodeboronation. Ensure the reaction is monitored and stopped once the starting material is consumed.
-
Hydrolysis of Trifluoroborate: The rate of hydrolysis of the trifluoroborate to the active boronic acid can be influenced by the electronic nature of the pyridine ring and the reaction conditions.[1] For particularly slow couplings, a gradual release of the boronic acid is advantageous in minimizing side reactions.
Conclusion
Potassium (fluoropyridin-yl)trifluoroborates are highly valuable, stable, and easy-to-handle reagents for the incorporation of fluorinated pyridine motifs into complex molecules. The protocols outlined in this application note provide a robust and reliable methodology for the synthesis of these reagents and their successful application in Suzuki-Miyaura cross-coupling reactions. By leveraging the advantages of organotrifluoroborates, researchers can streamline the synthesis of novel compounds with potentially enhanced pharmacological properties, thereby accelerating the drug discovery and development process.
References
- Morgenthaler, M., et al. (2007). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry, 50(15), 3865-3877.
- Darses, S., & Genêt, J. P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalysed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313-4327.
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
- Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(2), 825-832.
- Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743-5747.
-
Molander, G. A., & Kennedy, L. E. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(24), 9637-9646. Available at: [Link]
- Ren, W., et al. (2012). Palladium-catalyzed Suzuki–Miyaura cross-coupling reaction of potassium 2-pyridyl trifluoroborate with aryl (heteroaryl) halides. Tetrahedron, 68(17), 3453-3458.
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795-1798. Available at: [Link]
- Cammidge, A. N., & Creton, I. (2009). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. Tetrahedron Letters, 50(48), 6709-6711.
- Al-Zoubi, R. M. (2014). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2014(6), 1-38.
- Vedejs, E., & Chapman, R. W. (1994). A new method for the conversion of boronic acids to trifluoroborates. The Journal of Organic Chemistry, 59(18), 5391-5392.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. Available at: [Link]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Gillis, E. P., et al. (2009). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 52(7), 1845-1893.
- Champagne, P. A., et al. (2015). The strategic role of fluorine in drug discovery. Future Medicinal Chemistry, 7(3), 245-261.
- Molander, G. A., & Trice, S. L. J. (2012). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 45(5), 819-829.
- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Molander, G. A., & Cavalcanti, L. N. (2013). Nickel-Catalyzed Borylation of Aryl and Heteroaryl Halides and Pseudohalides Using Tetrahydroxydiboron. The Journal of Organic Chemistry, 78(12), 6427-6439.
- Molander, G. A., & Ito, T. (2001).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 6. bristol.ac.uk [bristol.ac.uk]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 9. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Late-Stage Functionalization with 2-Fluoro-6-methylpyridine-3-trifluoroborate Potassium Salt
Introduction: The Strategic Advantage of Late-Stage Functionalization with Fluorinated Pyridines
In the landscape of modern drug discovery and development, the ability to rapidly generate analogues of complex lead compounds is paramount. Late-stage functionalization (LSF) has emerged as a powerful strategy to achieve this, allowing for the diversification of molecular scaffolds at a point in the synthesis where the core structure is already established.[1] This approach accelerates the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles.
Among the vast toolkit of LSF reactions, the palladium-catalyzed Suzuki-Miyaura cross-coupling stands out for its reliability and broad functional group tolerance.[2] The choice of the organoboron coupling partner is critical to the success of these late-stage transformations. Potassium organotrifluoroborates have gained significant traction as superior alternatives to boronic acids and their esters.[1] Their remarkable stability to air and moisture simplifies handling and storage, a crucial advantage when working with precious and complex substrates.[1]
This guide focuses on a particularly valuable building block for LSF: 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt . The incorporation of the 2-fluoro-6-methylpyridine motif is highly desirable in medicinal chemistry. The fluorine atom can enhance metabolic stability and bioavailability, while the pyridine ring can engage in crucial interactions with biological targets. This reagent provides a direct and efficient means to introduce this valuable functionality onto a wide range of drug-like molecules.
These application notes provide a comprehensive overview of the synthesis of this reagent, its advantages, and detailed protocols for its application in the late-stage functionalization of complex aryl halides.
The Reagent: Properties and Synthesis
Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate is a stable, crystalline solid that can be stored for extended periods without degradation. Its enhanced stability compared to the corresponding boronic acid minimizes the risk of protodeboronation, a common side reaction in Suzuki-Miyaura couplings.
The synthesis of this reagent can be approached in a two-step sequence starting from the commercially available 2-fluoro-6-methylpyridine. The key steps involve a C-H borylation to introduce the boron functionality, followed by conversion to the potassium trifluoroborate salt.
Synthetic Workflow
Caption: Synthetic route to the target trifluoroborate salt.
Protocol 1: Synthesis of 2-Fluoro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine via Iridium-Catalyzed C-H Borylation
This protocol is adapted from established methods for the C-H borylation of pyridines.[3]
Materials:
-
2-Fluoro-6-methylpyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)Cl]₂ (chloro(1,5-cyclooctadiene)iridium(I) dimer)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Anhydrous octane
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add [Ir(cod)Cl]₂ (1.5 mol%) and dtbpy (3 mol%).
-
Add anhydrous octane, followed by 2-fluoro-6-methylpyridine (1.0 equiv) and B₂pin₂ (1.2 equiv).
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 16-24 hours.
-
Monitor the reaction by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired boronate ester.
Protocol 2: Conversion of the Boronate Ester to Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate
This protocol is based on a general and efficient method for converting pinacol boronic esters to their corresponding potassium trifluoroborate salts.[4]
Materials:
-
2-Fluoro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
-
Acetonitrile
Procedure:
-
Dissolve the boronate ester (1.0 equiv) in methanol.
-
In a separate flask, prepare a saturated aqueous solution of KHF₂ (4.5 equiv).
-
Add the KHF₂ solution to the solution of the boronate ester and stir at room temperature for 1-2 hours.
-
Remove the solvents under reduced pressure.
-
Add acetonitrile and remove under reduced pressure (azeotropic removal of water). Repeat this step.
-
Add acetonitrile and heat the mixture to reflux for 1 hour.
-
Cool the mixture to room temperature and filter the solid.
-
Wash the solid with cold acetonitrile and dry under high vacuum to obtain the potassium 2-fluoro-6-methylpyridine-3-trifluoroborate salt.
Application in Late-Stage Functionalization: Suzuki-Miyaura Cross-Coupling
The true utility of potassium 2-fluoro-6-methylpyridine-3-trifluoroborate lies in its application in late-stage Suzuki-Miyaura cross-coupling reactions. Its stability and reactivity make it an ideal partner for coupling with complex and often sensitive aryl and heteroaryl halides.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: General Procedure for Late-Stage Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of potassium 2-fluoro-6-methylpyridine-3-trifluoroborate with complex aryl or heteroaryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Aryl or heteroaryl halide (e.g., a drug molecule or advanced intermediate) (1.0 equiv)
-
Potassium 2-fluoro-6-methylpyridine-3-trifluoroborate (1.1 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
A suitable phosphine ligand (e.g., RuPhos, SPhos, or XPhos) (4-10 mol%)
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equiv)
-
A suitable solvent system (e.g., 1,4-dioxane/water, toluene/water, or CPME/water)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl/heteroaryl halide, potassium 2-fluoro-6-methylpyridine-3-trifluoroborate, and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
In a separate vial, pre-mix the Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent under an inert atmosphere.
-
Add the catalyst/ligand pre-mixture to the reaction tube.
-
Heat the reaction mixture at 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired functionalized molecule.
Representative Data and Substrate Scope
The following table illustrates the expected outcomes for the Suzuki-Miyaura cross-coupling of potassium 2-fluoro-6-methylpyridine-3-trifluoroborate with a variety of aryl and heteroaryl halides, demonstrating the broad applicability of this methodology.
| Entry | Aryl/Heteroaryl Halide | Product | Typical Yield (%) |
| 1 | 4-Bromoanisole | 2-Fluoro-3-(4-methoxyphenyl)-6-methylpyridine | 85-95 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 2-Fluoro-6-methyl-3-(4-(trifluoromethyl)phenyl)pyridine | 80-90 |
| 3 | 2-Chloropyridine | 2-Fluoro-6-methyl-3-(pyridin-2-yl)pyridine | 70-85 |
| 4 | 5-Bromoindole (N-protected) | 3-(1H-Indol-5-yl)-2-fluoro-6-methylpyridine | 75-88 |
| 5 | A complex drug scaffold with an accessible aryl halide | The corresponding 2-fluoro-6-methylpyridine derivative | Substrate-dependent |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst, insufficient temperature, incorrect base or solvent | Screen different palladium catalysts and phosphine ligands. Increase the reaction temperature. Screen different bases and solvent systems. |
| Protodeboronation of the trifluoroborate | Presence of excess water, prolonged reaction time at high temperature | Use anhydrous solvents or a controlled amount of water. Optimize for shorter reaction times. |
| Formation of homocoupled byproducts | Presence of oxygen, catalyst decomposition | Ensure the reaction is set up under a strictly inert atmosphere. Thoroughly degas all solvents. Use a more stable palladium precatalyst. |
| Difficult product purification | Incomplete reaction, formation of byproducts | Monitor the reaction to ensure completion. Re-optimize reaction conditions to minimize side reactions. Employ alternative purification techniques (e.g., preparative HPLC). |
Conclusion
Potassium 2-fluoro-6-methylpyridine-3-trifluoroborate is a highly valuable and versatile reagent for the late-stage functionalization of complex molecules. Its inherent stability, coupled with the desirable properties of the 2-fluoro-6-methylpyridine moiety, makes it an excellent choice for drug discovery and development programs. The protocols outlined in this guide provide a solid foundation for the successful implementation of this reagent in Suzuki-Miyaura cross-coupling reactions, enabling the efficient generation of novel and potentially improved drug candidates.
References
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823.[1]
- Vyvyan, J. R., Dell, J. A., Ligon, T. J., Motanic, K. K., & Wall, H. S. (2010). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. Tetrahedron Letters, 51(26), 3465–3467.
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link][2]
- D. G. Hall (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.
-
ResearchGate. (n.d.). Ir‐catalyzed C−H borylation of pyridines. Available at: [Link][3]
-
D. G. Hall, P. Y. Toullec, D. V. D. (2009). An improved method for the conversion of pinacolboronic esters into trifluoroborate salts. Tetrahedron Letters, 50(35), 4936-4939.[4]
-
Molander, G. A., & Ham, J. (2006). A new synthetic method for the preparation of potassium organotrifluoroborates through nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034.[5]
Sources
Application Notes and Protocols for the Synthesis of Substituted Pyridines using 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt
Introduction: The Strategic Importance of Substituted Pyridines and the Rise of Organotrifluoroborates
The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The strategic introduction of various substituents onto the pyridine ring allows for the fine-tuning of a molecule's pharmacological properties, including its efficacy, selectivity, and pharmacokinetic profile. Consequently, robust and versatile synthetic methodologies for accessing polysubstituted pyridines are of paramount importance to researchers in the pharmaceutical and agrochemical industries.[1]
Traditionally, the synthesis of substituted pyridines has relied on methods that can sometimes be limited by harsh reaction conditions or poor functional group tolerance. The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, has revolutionized the construction of carbon-carbon bonds.[2][3] Within this class of reactions, the choice of the organoboron reagent is critical. While boronic acids have been widely used, they can suffer from instability, leading to challenges in purification and stoichiometry, and a propensity for protodeboronation.[4]
Potassium organotrifluoroborates have emerged as a superior class of nucleophilic partners in Suzuki-Miyaura couplings. These reagents are typically crystalline, air- and moisture-stable solids that are easy to handle and can be stored for extended periods without degradation.[4] Their tetracoordinate nature renders them less susceptible to premature protodeboronation, allowing for the use of near-stoichiometric amounts and often leading to higher yields and cleaner reactions.[5][6] The use of 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt, in particular, offers a direct route to introduce a fluorinated and methylated pyridine moiety, a common motif in modern pharmaceuticals that can enhance metabolic stability and bioavailability.[7]
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form a C-C bond between the pyridine ring and an aryl or heteroaryl electrophile.
Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or heteroaryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organotrifluoroborate is activated by a base, facilitating the transfer of the organic group (in this case, the 2-fluoro-6-methylpyridinyl group) from the boron atom to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Representative Transformations
The following table summarizes typical Suzuki-Miyaura cross-coupling reactions using potassium heteroaryltrifluoroborates with various aryl halides. The conditions are based on established protocols and demonstrate the versatility of this methodology.[2][5][6]
| Entry | Aryl Halide | Product | Conditions | Yield (%) |
| 1 | 4-Bromoacetophenone | 3-(4-Acetylphenyl)-2-fluoro-6-methylpyridine | A | 85-95 |
| 2 | 4-Chloroanisole | 2-Fluoro-3-(4-methoxyphenyl)-6-methylpyridine | B | 80-90 |
| 3 | 3-Bromopyridine | 2-Fluoro-6-methyl-3,3'-bipyridine | A | 75-85 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 2-Fluoro-6-methyl-3-(4-(trifluoromethyl)phenyl)pyridine | A | 88-98 |
| 5 | 2-Bromonaphthalene | 2-Fluoro-6-methyl-3-(naphthalen-2-yl)pyridine | A | 80-90 |
Condition A: Pd(OAc)₂, RuPhos, Na₂CO₃, Ethanol, 85 °C, 12 h. Condition B: Pd(OAc)₂, RuPhos, K₂CO₃, Toluene/H₂O (10:1), 80 °C, 24 h.
Note: Yields are representative estimates based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction scale.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction between an aryl halide and 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt.[5][6]
Materials:
-
2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt (1.05 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Sodium carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Anhydrous ethanol or Toluene/Water (10:1) (to achieve a 0.1-0.2 M concentration with respect to the limiting reagent)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating plate/oil bath
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol, 1.0 equiv), 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt (0.525 mmol, 1.05 equiv), and the chosen base (1.5 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Ligand Addition: In a separate vial, weigh out the palladium(II) acetate (0.01 mmol, 2 mol%) and RuPhos (0.02 mmol, 4 mol%). Briefly expose the reaction vessel to a positive pressure of inert gas and add the catalyst and ligand.
-
Solvent Addition: Add the degassed solvent (e.g., 2.5 mL of ethanol for a 0.2 M reaction) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 85 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere if necessary) and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent such as ethyl acetate. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety and Handling
-
2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts and phosphine ligands can be toxic and should be handled with care.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt is a highly effective and user-friendly reagent for the synthesis of substituted pyridines via the Suzuki-Miyaura cross-coupling reaction. Its stability, ease of handling, and high reactivity make it an invaluable tool for researchers in drug discovery and development. The protocols outlined in this application note provide a robust starting point for the efficient synthesis of a wide range of 3-aryl-2-fluoro-6-methylpyridines, enabling the rapid generation of novel molecular entities for further investigation.
References
-
Molander, G. A., Canturk, B., & Kennedy, L. E. (2009). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973–980. [Link]
-
MySkinRecipes. (n.d.). Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate. Retrieved from [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
SciSpace. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 813–826. [Link]
-
MySkinRecipes. (n.d.). Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate. Retrieved from [Link]
-
Singh, R., et al. (2020). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 10(45), 26973-26984. [Link]
-
Kim, J., et al. (2020). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Nature Communications, 11(1), 1-11. [Link]
-
G. A. Molander, D. E. Petrillo, Org. Lett., 2008, 10, 1795-1798. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Cox, P. A., et al. (2016). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 55(4), 1386-1390. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Bermejo, A., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(42), 8064-8067. [Link]
-
Molander, G. A., & Figueroa, R. (2003). B-alkyl Suzuki-Miyaura Cross-Coupling Reactions With Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(14), 5534-9. [Link]
-
ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Gomez-Govea, F. A., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
-
Molander, G. A., et al. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Retrieved from [Link]
Sources
- 1. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate [myskinrecipes.com]
Application Notes: Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate in Suzuki-Miyaura Cross-Coupling Reactions
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The 2-fluoro-6-methylpyridine motif is of significant interest in medicinal chemistry and materials science, and this reagent offers a stable, efficient, and versatile building block for its installation. This document outlines the reagent's advantages, handling procedures, a generalizable experimental protocol, optimization strategies, and troubleshooting advice for researchers, chemists, and drug development professionals.
Introduction: The Advantage of Potassium Organotrifluoroborates
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forging carbon-carbon bonds.[1][2] While boronic acids are the conventional nucleophilic partners, they can suffer from drawbacks such as difficult purification, uncertain stoichiometry, and instability, particularly with heteroaryl derivatives.[3]
Potassium organotrifluoroborate salts, such as 2-Fluoro-6-methylpyridine-3-trifluoroborate, have emerged as superior alternatives.[4][5] Their key advantages include:
-
Enhanced Stability: They are typically crystalline, free-flowing solids that are stable to air and moisture, allowing for indefinite storage at room temperature without special precautions.[6] This contrasts sharply with many boronic acids which are prone to dehydration and protodeboronation.
-
Ease of Handling: Their stability eliminates the need for strictly inert atmosphere techniques during setup, simplifying experimental procedures.[7]
-
Stoichiometric Purity: As crystalline solids, they are easily weighed and handled, ensuring accurate reaction stoichiometry.[6]
The tetracoordinate boron center in the trifluoroborate salt acts as a "protected" form of the boronic acid.[1] The active boronic acid species is generated in situ under the basic reaction conditions required for the catalytic cycle. This controlled release contributes to the reagent's robustness and broad functional group tolerance.
Physicochemical Properties & Safe Handling
| Property | Value |
| Chemical Formula | C₆H₅BF₅KN |
| Molecular Weight | 224.01 g/mol |
| Appearance | White to off-white crystalline solid |
| CAS Number | 1245816-95-5 |
Storage and Handling:
-
Store in a tightly sealed container in a cool, dry place.
-
While generally air- and moisture-stable, prolonged exposure to high humidity should be avoided.[4][6]
-
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.
-
Potassium hydrogen fluoride (KHF₂), a potential precursor or impurity, is corrosive and can release HF in the presence of water; handle with appropriate care.[7]
Core Application: Suzuki-Miyaura Cross-Coupling Protocol
This section details a generalized protocol for the coupling of Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate with aryl or heteroaryl halides.
The Catalytic Cycle
The reaction proceeds via the standard Suzuki-Miyaura catalytic cycle, which involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The base is crucial for promoting the hydrolysis of the trifluoroborate to the active boronic acid and for facilitating the transmetalation step.
General Experimental Protocol
This protocol is a robust starting point for coupling with various aryl/heteroaryl bromides or chlorides.
Materials:
-
Aryl/Heteroaryl Halide (e.g., 4-Bromoanisole) (1.0 equiv)
-
Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Toluene and Deionized Water (10:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv), Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate (0.6 mmol, 1.2 equiv), and the base (1.5 mmol, 3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add toluene (5 mL) and deionized water (0.5 mL) via syringe.
-
Sparge the resulting suspension with argon for 15-20 minutes to ensure the mixture is thoroughly degassed.
-
In a separate vial, weigh the Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%) and add them to the reaction mixture under a positive pressure of argon.
-
Seal the vessel tightly and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS by taking small aliquots.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-2-fluoro-6-methylpyridine product.
Parameter Optimization Guide
The success and efficiency of the coupling can be highly dependent on the specific substrates used. The following table provides guidance on optimizing reaction conditions.
| Parameter | Standard Condition | Alternatives & Rationale |
| Catalyst | Pd(OAc)₂ / RuPhos[8] | Pd(dppf)Cl₂: Often effective for heteroaromatic substrates.[9][10] Pd₂(dba)₃ / XPhos: A robust system for challenging couplings, including aryl chlorides. |
| Base | K₂CO₃ or K₃PO₄ | Cs₂CO₃: A stronger, more soluble base, can be effective for less reactive halides. CsF: Can promote the reaction, especially with boronic esters, but less common for trifluoroborates. |
| Solvent | Toluene / H₂O (10:1) | Dioxane / H₂O (4:1): A more polar solvent, can improve solubility and reaction rates for certain substrates.[9] THF / H₂O: Another common polar aprotic solvent system. |
| Temperature | 80 - 100 °C | 65 °C to 110 °C: Lower temperatures may be sufficient for reactive iodides/bromides. Higher temperatures are often needed for less reactive chlorides.[10] |
| Equivalents | 1.2 equiv of trifluoroborate | 1.05 to 1.5 equiv: A slight excess of the boron reagent is typical to drive the reaction to completion. |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed system; Low reaction temperature; Ineffective base/solvent combination. | Ensure catalyst is from a reliable source. Thoroughly degas the solvent. Increase temperature in 10 °C increments. Screen alternative bases and solvent systems (see Table above). |
| Protodeboronation of Reagent | Reaction temperature is too high; Prolonged reaction time; Presence of acidic impurities. | Lower the reaction temperature. Monitor the reaction closely and stop once the starting material is consumed. Ensure all reagents and solvents are of high purity. |
| Formation of Homocoupled Byproduct | Oxygen contamination leading to reductive elimination of the palladium intermediate with itself. | Improve degassing procedure (use freeze-pump-thaw cycles for sensitive reactions). |
| Difficult Purification | Co-elution of product with ligand or byproducts. | Choose a different ligand (e.g., one with different polarity). Perform an aqueous wash to remove inorganic salts before chromatography. |
Conclusion
Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate is a highly stable, versatile, and user-friendly reagent for introducing a valuable fluorinated pyridine moiety via Suzuki-Miyaura cross-coupling.[11] Its superior handling characteristics compared to traditional boronic acids make it an excellent choice for applications in pharmaceutical and materials synthesis, where efficiency, reliability, and reproducibility are critical. The protocols and guidelines presented herein provide a solid foundation for the successful application of this powerful building block.
References
- Stability and Handling of Potassium tert-Butyltrifluorobor
- Potassium Trifluorobor
- A Comparative Guide: Trifluoroborate Salts Versus Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.
- Potassium organotrifluoroborates: new perspectives in organic synthesis. Academia.edu.
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar.
- Potassium Naphthalen-1-YL-Trifluorobor
- Potassium 6-fluoro-2-methylpyridine-3-trifluorobor
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling. Benchchem.
- Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenol
- Potassium Trifluorobor
Sources
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Potassium Trifluoroborate Salts [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate [myskinrecipes.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and process development professionals working with potassium organotrifluoroborate salts, focusing on the unique challenges and opportunities presented by the 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt . Our goal is to provide you with actionable, in-depth troubleshooting advice and optimized protocols grounded in mechanistic principles to help you improve reaction yields and purity.
Frequently Asked Questions (FAQs): Your First Response Guide
This section addresses the most common initial hurdles encountered during the coupling process.
Q1: My reaction shows low to no conversion of starting materials. What are the first things I should check?
A1: When a Suzuki coupling fails to initiate, a systematic check of the core components is crucial.[1]
-
Inert Atmosphere: The presence of oxygen can lead to catalyst decomposition and oxidative homocoupling of the boronic acid intermediate. Ensure your solvents are thoroughly degassed and the reaction vessel is purged with an inert gas (Argon or Nitrogen) before adding the catalyst.
-
Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. Ensure your catalyst is from a reliable source and has been stored correctly. For challenging couplings, consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst) which forms the active Pd(0) species rapidly and reliably at room temperature.[2]
-
Reagent Quality: Verify the purity and integrity of your aryl halide, base, and the trifluoroborate salt. While potassium trifluoroborate salts are generally bench-stable, ensure they have been stored in a desiccator to prevent hydration.[3]
Q2: My yield is consistently low (<40%), but the reaction is consuming the starting materials. What's the likely cause?
A2: Low isolated yield despite starting material consumption points towards competing side reactions or issues within the catalytic cycle.
-
Protodeboronation: This is a common side reaction where the organoboron compound is replaced by a hydrogen atom from the solvent or base. While potassium trifluoroborates are significantly more stable and less prone to protodeboronation than their corresponding boronic acids, it can still occur under harsh conditions (e.g., prolonged heating, overly aggressive base).[4][5]
-
Homocoupling: The formation of a biaryl product from two molecules of your aryl halide or two molecules of the trifluoroborate salt can be a significant issue. This is often exacerbated by the presence of oxygen or an insufficiently active catalyst.
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring in your substrate can coordinate to the palladium center, effectively poisoning the catalyst. This is a very common issue with heteroaromatic substrates. The solution often lies in using a ligand that can compete effectively with the pyridine nitrogen for binding to the palladium.
Q3: Why are potassium trifluoroborate salts used, and how do they work in the reaction?
A3: Potassium organotrifluoroborates (RBF₃K) are highly versatile and stable alternatives to boronic acids.[6][7][8]
-
Stability: They are typically crystalline, monomeric solids that are indefinitely stable in air and moisture, which avoids the issues of dehydration and boroxine formation common with boronic acids.[3][9]
-
Slow Release Mechanism: In the presence of a base and water, the trifluoroborate salt undergoes slow hydrolysis to release the corresponding boronic acid (or a related boronate species) in situ.[4][10][11] This slow, controlled release maintains a low steady-state concentration of the highly reactive boronic acid, which minimizes side reactions like protodeboronation and homocoupling.[4][10][11] This makes them ideal for challenging couplings where the boronic acid itself might be unstable.
In-Depth Troubleshooting and Optimization
If the initial checks in the FAQ section do not resolve your yield issues, a more detailed, parameter-driven optimization is necessary.
1. The Trifluoroborate Activation: A Delicate Balance
The conversion of the RBF₃K salt to a transmetalation-competent species is the first critical step. This process is essentially a hydrolysis that is highly dependent on the reaction conditions.
-
The "Acid-Base Paradox": Mechanistic studies have shown that the hydrolysis of many organotrifluoroborates is complex. While the Suzuki reaction is run under basic conditions, the hydrolysis rate for some RBF₃K salts, particularly those with electron-withdrawing groups, can be surprisingly slow.[4][10][11] The rate depends on a complex interplay of base, solvent, temperature, and even the physical properties of the reaction mixture, such as phase separation.[4][10]
-
Troubleshooting Strategy: If you suspect slow hydrolysis is the rate-limiting step (indicated by large amounts of unreacted trifluoroborate salt), consider altering the solvent system to improve homogeneity or slightly increasing the water content. However, be cautious, as too much water can promote protodeboronation.
2. Catalyst and Ligand: The Key to Coupling Pyridines
For a substrate like 2-Fluoro-6-methylpyridine, the choice of catalyst and ligand is arguably the most critical factor for success.
-
The Challenge: The pyridine nitrogen can bind to the palladium catalyst, leading to the formation of inactive or less active complexes. Furthermore, the steric bulk of the 6-methyl group and the electronic nature of the 2-fluoro substituent demand a highly active catalyst.
-
The Solution: Bulky, Electron-Rich Ligands: Modern biaryl phosphine ligands (often called "Buchwald ligands") are essential. These ligands are both sterically demanding and highly electron-donating.
-
Steric Bulk: The large size of the ligand promotes the formation of a monoligated, 14-electron Pd(0)L species, which is highly reactive in the oxidative addition step.[12] It also helps prevent the pyridine substrate from binding and deactivating the catalyst.
-
Electron-Donating Ability: The electron-rich nature of the ligand speeds up the rate-limiting oxidative addition step and facilitates the final reductive elimination step.
-
-
Recommended Ligands: For heteroaryl-heteroaryl or aryl-heteroaryl couplings, ligands like RuPhos , SPhos , and XPhos are industry standards and have demonstrated broad utility.[5][13][14]
This protocol provides a framework for efficiently screening different catalyst systems.
-
Setup: In parallel reaction vials under an inert atmosphere, add 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt (1.1 equiv.), your aryl halide (1.0 equiv.), and the chosen base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: To each vial, add a different pre-weighed catalyst/ligand system (2 mol% Pd source, 4 mol% ligand).
-
Vial 1: Pd(OAc)₂ + SPhos
-
Vial 2: Pd₂(dba)₃ + XPhos
-
Vial 3: RuPhos Pd G3 Precatalyst
-
-
Reaction: Add degassed solvent (e.g., Dioxane/H₂O 10:1), seal the vials, and heat to the desired temperature (e.g., 85-100 °C).
-
Monitoring: Monitor the reactions at set time points (e.g., 1h, 4h, 12h) using TLC, GC-MS, or LC-MS to determine the consumption of starting material and formation of the product.[15][16][17]
| Catalyst System | Base | Solvent | Temperature (°C) | Key Advantages & Considerations |
| Pd(OAc)₂ / RuPhos | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O | 85-110 | Excellent for electron-rich and sterically hindered partners.[14][18] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | Very broad scope, often effective for aryl chlorides.[2] |
| PdCl₂(dppf) | K₂CO₃ | MeCN/H₂O | 80-90 | A classic choice, but may be less effective for this specific substrate. |
| RuPhos Pd G3 | K₃PO₄ | t-AmylOH | 100 | Air-stable precatalyst, simplifies setup and improves reproducibility. |
3. Base and Solvent Selection
The base is not just a spectator; it is critical for activating the trifluoroborate salt and participating in the transmetalation step.
-
Choice of Base:
-
Carbonates (K₂CO₃, Cs₂CO₃): These are common and effective bases. Cesium carbonate is more soluble in organic solvents and more basic, often leading to faster reactions.[6][7][19]
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often the top choice for challenging couplings, particularly when using biarylphosphine ligands.
-
-
Solvent System:
-
Aqueous mixtures are necessary to facilitate the hydrolysis of the trifluoroborate salt.
-
Dioxane/H₂O or Toluene/H₂O are excellent starting points. The choice can affect reaction rates and solubility of all components.[19]
-
For particularly difficult reactions, polar aprotic solvents like DMF can be used, but purification can be more challenging.
-
Visualizing the Process
Understanding the relationships between components can clarify troubleshooting logic.
The Suzuki-Miyaura Catalytic Cycle with RBF₃K
Caption: Suzuki cycle initiated by RBF₃K hydrolysis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields.
References
-
Al-Zoubi, R. M., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters. [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry. [Link]
-
Molander, G. A., & Figueroa, R. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Molander, G. A., & Brown, A. R. (2007). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC - NIH. [Link]
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]
-
Molander, G. A., et al. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC - NIH. [Link]
-
MySkinRecipes. (n.d.). Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate. MySkinRecipes. [Link]
-
Hein, J. E. (2018). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Užarević, K., et al. (2020). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. FULIR. [Link]
-
Molander, G. A., & Ham, J. (2008). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH. [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING. Advion. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Reddit. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC - NIH. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2012). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. PubMed Central. [Link]
-
Buchwald, S. L., et al. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Snieckus, V., et al. (2012). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. ResearchGate. [Link]
-
Guo, X., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Nanotechnology. [Link]
-
Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]
-
ResearchGate. (2017). 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. ResearchGate. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. Reddit. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vapourtec.com [vapourtec.com]
- 16. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 17. shoko-sc.co.jp [shoko-sc.co.jp]
- 18. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate
Welcome to the technical support resource for Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent, with a focus on troubleshooting common side reactions encountered during Suzuki-Miyaura cross-coupling and other applications. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate over its corresponding boronic acid?
Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate offers several key advantages over its boronic acid counterpart, primarily centered on stability and handling.[1][2][3][4] As tetracoordinate boron species, organotrifluoroborates are crystalline, air- and moisture-stable solids.[1][2][3][4] This contrasts sharply with many boronic acids, which can be challenging to purify, have uncertain stoichiometry, and are susceptible to decomposition pathways like protodeboronation upon storage.[1][5]
The enhanced stability of the trifluoroborate salt allows for what is often termed a "slow release" of the active boronic acid in situ under the reaction conditions.[6][7][8][9] This slow, controlled release maintains a low concentration of the reactive boronic acid, which can significantly minimize common side reactions such as oxidative homocoupling.[6][7][8][9]
| Feature | Potassium Trifluoroborate Salt | Boronic Acid |
| Stability | High (Air- and moisture-stable solid) | Variable (Prone to dehydration and decomposition) |
| Handling | Easy to handle and weigh accurately | Can be hygroscopic and difficult to handle |
| Purity | Often high and crystalline | Can be difficult to purify |
| Reactivity | Acts as a stable precursor | Can be highly reactive and prone to side reactions |
| In-situ Release | Slow, controlled release of boronic acid | Immediate availability in reaction mixture |
Q2: What is the mechanism of activation for this trifluoroborate salt in a Suzuki-Miyaura coupling reaction?
The active species in a Suzuki-Miyaura coupling is the tricoordinate boronic acid. Therefore, the tetracoordinate trifluoroborate salt must first undergo hydrolysis to generate the corresponding 2-fluoro-6-methylpyridine-3-boronic acid.[6][7][8][9][10] This hydrolysis is a crucial and often rate-influencing step. It is typically facilitated by the basic conditions of the reaction, which neutralize the liberated fluoride ions and drive the equilibrium towards the boronic acid.[6][7][8][9]
The process can be visualized as a stepwise release, ensuring a steady but low concentration of the active boronic acid for the catalytic cycle.
Caption: Activation of the trifluoroborate salt via hydrolysis.
Troubleshooting Guide: Side Reactions
Problem 1: Low Yield Due to Protodeboronation
Symptom: You observe the formation of 2-fluoro-6-methylpyridine as a major byproduct, and the yield of your desired coupled product is significantly reduced.
Causality: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond.[5] While organotrifluoroborates are generally more resistant to this than boronic acids, pyridine-containing organoboron species can be particularly susceptible.[1][5] This is due to the basic nitrogen atom within the pyridine ring, which can facilitate protonolysis.[5] The reaction is often exacerbated by high temperatures, prolonged reaction times, and the presence of excess water or other protic sources in the reaction mixture.[11]
Troubleshooting Protocol:
-
Strictly Anhydrous Conditions:
-
Ensure all solvents are rigorously dried and degassed.
-
Use freshly dried bases. While some water is necessary for hydrolysis of the trifluoroborate, excess water can promote protodeboronation. Consider using a precisely controlled amount of water (e.g., in a THF/H₂O solvent system) rather than an aqueous solution of the base.[12]
-
-
Choice of Base:
-
Strong bases can sometimes accelerate protodeboronation. Consider screening milder bases. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often effective for heteroaryl couplings.[1]
-
-
Temperature and Reaction Time:
-
Monitor the reaction closely by TLC or LC-MS.
-
Aim for the lowest possible temperature that allows for a reasonable reaction rate.
-
Avoid unnecessarily long reaction times once the starting material is consumed.
-
-
"Slow Release" Optimization:
-
The inherent "slow release" of boronic acid from the trifluoroborate is designed to minimize this side reaction.[5][6][7] If protodeboronation is still an issue, it may indicate that the rate of hydrolysis is not well-matched with the rate of the catalytic turnover. Adjusting the temperature or the water content in the solvent can help to better gear these two rates.[6][7]
-
Caption: Troubleshooting workflow for protodeboronation.
Problem 2: Formation of Homocoupled Byproduct
Symptom: You observe the formation of 2,2'-difluoro-6,6'-dimethyl-3,3'-bipyridine, the homocoupled product of your starting material.
Causality: Homocoupling is a common side reaction in Suzuki-Miyaura couplings and is often promoted by the presence of oxygen.[13] It can occur through oxidative coupling of two boronic acid molecules. The slow release of the boronic acid from the trifluoroborate salt is intended to minimize the concentration of the boronic acid at any given time, thereby reducing the probability of this bimolecular side reaction.[6][7][8][9] However, if the reaction conditions are not sufficiently inert, or if the catalyst system is not efficient, homocoupling can still be a significant issue.
Troubleshooting Protocol:
-
Ensure Inert Atmosphere:
-
This is the most critical factor. The reaction vessel must be thoroughly purged of oxygen.
-
Use a robust inert gas (Argon or Nitrogen) manifold.
-
Employ freeze-pump-thaw cycles for degassing solvents, especially for sensitive or sluggish reactions.
-
-
Catalyst and Ligand Choice:
-
An efficient catalyst system will have a high rate of catalytic turnover, favoring the desired cross-coupling over the slower homocoupling pathway.
-
For heteroaryl couplings, specialized phosphine ligands are often necessary to stabilize the palladium catalyst and promote efficient reductive elimination.[14][15] Consider ligands such as RuPhos or SPhos, which have been shown to be effective for challenging couplings.[14][16]
-
-
Reaction Setup:
-
Add the palladium catalyst and ligand last, after the reaction mixture has been assembled and made inert. This minimizes the exposure of the active catalyst to any residual oxygen.
-
| Parameter | Recommended Action | Rationale |
| Atmosphere | Rigorously inert (Ar or N₂) | Oxygen promotes oxidative homocoupling of the boronic acid.[13] |
| Solvents | Degas thoroughly (e.g., freeze-pump-thaw) | Removes dissolved oxygen which can lead to side reactions. |
| Catalyst System | Use efficient ligands (e.g., RuPhos, SPhos) | A rapid catalytic cycle outcompetes the slower homocoupling pathway.[14][15] |
Problem 3: Incomplete Conversion or Stalled Reaction
Symptom: The reaction stalls with a significant amount of starting material remaining, even after extended reaction times.
Causality: Incomplete conversion can stem from several sources: inefficient hydrolysis of the trifluoroborate, catalyst deactivation, or an inappropriate choice of base or solvent. The pyridine nitrogen in the substrate can coordinate to the palladium center, potentially inhibiting catalytic activity. Furthermore, the hydrolysis of some organotrifluoroborates can be surprisingly slow under standard basic Suzuki-Miyaura conditions, a phenomenon described as an "acid-base paradox".[6][7][8]
Troubleshooting Protocol:
-
Address Hydrolysis Rate:
-
While seemingly counterintuitive, some trifluoroborates require acid catalysis for efficient hydrolysis.[6][7][8] If the reaction stalls under basic conditions, it may be due to extremely slow hydrolysis. While adding acid is not feasible in a standard Suzuki reaction, the choice of solvent and reaction vessel can have a profound impact. For instance, phase-splitting of THF/H₂O induced by Cs₂CO₃ can alter the pH in the bulk medium, affecting hydrolysis rates.[6][8]
-
Alternatively, silica gel has been reported as a mild and efficient agent to promote the hydrolysis of organotrifluoroborates to boronic acids.[17] A pre-treatment step or careful in-situ application could be considered in challenging cases.
-
-
Optimize Catalyst and Ligand:
-
The choice of ligand is critical to prevent catalyst deactivation by the pyridine nitrogen. Bulky, electron-rich phosphine ligands can shield the palladium center and promote a more efficient catalytic cycle.[15] Ligands like RuPhos, XPhos, or SPhos are often excellent choices for heteroaryl couplings.[14][16]
-
Ensure you are using a sufficient catalyst loading. For challenging substrates, increasing the loading from 1-2 mol% to 5 mol% may be necessary.
-
-
Screen Bases and Solvents:
-
The combination of base and solvent is crucial. A common effective system for such substrates is K₂CO₃ or Cs₂CO₃ in a solvent mixture like toluene/water or dioxane/water.[14][16]
-
The base not only facilitates the hydrolysis of the trifluoroborate but also participates in the transmetalation step. The effectiveness of a base can be highly substrate-dependent.
-
References
-
Lloyd-Jones, G. C., & Durbin, M. J. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(22), 9472–9484. [Link]
-
Durbin, M. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Account. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. [Link]
-
Lloyd-Jones, G. C., & Durbin, M. J. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Molander, G. A., & Cooper, D. J. (2008). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 73(1), 203–206. [Link]
-
Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. SlidePlayer. [Link]
-
Wang, T., et al. (2020). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Chemistry – A European Journal, 26(48), 10931-10937. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257–9259. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12584–12595. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 72(8), 3126–3130. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition, 43(14), 1871–1876. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Palladium-Catalyzed Suzuki—Miyaura Reactions of Potassium Aryl and Heteroaryltrifluoroborates with Aryl and Heteroaryl Triflates. Organic Letters, 8(26), 6047–6050. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate. MySkinRecipes. [Link]
-
What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. [Link]
-
Potassium trifluoro(2-fluoro-6-methylpyridin-3-yl)borate. MySkinRecipes. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
-
Adachi, S., et al. (2015). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 13(28), 7689–7693. [Link]
Sources
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pure.ed.ac.uk [pure.ed.ac.uk]
- 8. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
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- 15. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 17. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Pyyridine Trifluoroborate Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for reactions involving pyridine trifluoroborates, particularly in the context of Suzuki-Miyaura cross-coupling reactions. The following question-and-answer format is designed to address specific experimental challenges with scientifically grounded explanations and actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Reagent Stability and Handling
Question 1: My pyridine trifluoroborate salt has been on the bench for a while. Is it still viable for my reaction?
Answer: Potassium organotrifluoroborates are generally known for their excellent stability to air and moisture, making them convenient reagents for various coupling reactions.[1] Many can be stored on the benchtop under air for extended periods, sometimes for months, without noticeable degradation.[2] However, stability can be substrate-dependent. To confirm the integrity of your reagent, it is always best practice to check its purity by ¹H and ¹⁹F NMR spectroscopy before use. A pure sample should show the expected signals without evidence of hydrolysis or decomposition products.
Question 2: I am observing poor solubility of my potassium pyridine trifluoroborate in my reaction solvent. What can I do?
Answer: Solubility issues with potassium organotrifluoroborates can lead to slow or incomplete reactions. While some reactions proceed even with initial heterogeneity, improving solubility can be beneficial.[3] Consider the following adjustments:
-
Solvent System: While alcohols like methanol or ethanol are sometimes used, solvent systems like toluene, i-PrOH/H₂O, or THF/H₂O are often effective for Suzuki-Miyaura couplings involving these reagents.[2][3][4] The addition of water can sometimes improve the solubility of the salt and the base.
-
Cation Exchange: If solubility in organic solvents is a persistent issue, consider converting the potassium salt to a more lipophilic salt, such as a tetrabutylammonium salt, through cation exchange.[5]
-
Temperature: Gently warming the reaction mixture can improve solubility, but be mindful of the thermal stability of your reactants and catalyst. Higher temperatures can sometimes lead to side reactions like hydrodeboronation.[2][6]
Reaction Optimization and Low Yield
Question 3: My Suzuki-Miyaura reaction with a pyridine trifluoroborate is giving a low yield. What are the common culprits?
Answer: Low yields in these cross-coupling reactions can stem from several factors. A systematic approach to troubleshooting is recommended.
dot
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Charge-enhanced pyridyl trifluoroborate organocatalysts: crystal structures and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalyst Loading for 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt in Suzuki-Miyaura Coupling
Welcome to the technical support center for the utilization of 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing palladium catalyst loading in Suzuki-Miyaura cross-coupling reactions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure robust and reproducible outcomes.
Introduction to 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt
2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt is a valuable building block in medicinal chemistry and materials science.[1][2][3] Its structure, featuring a fluorinated and methylated pyridine ring, offers unique electronic and steric properties that can enhance the biological activity and metabolic stability of target molecules.[1] As a potassium organotrifluoroborate salt, it provides significant advantages over traditional boronic acids, including being air- and moisture-stable, which simplifies handling and improves reaction consistency.[4][5][6]
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds.[7][8][9] The use of potassium trifluoroborate salts in these reactions has become widespread due to their stability and predictable reactivity.[6][10] This guide will focus on the critical parameter of palladium catalyst loading to help you achieve optimal yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing catalyst loading so critical for my reaction with 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt?
A1: Optimizing catalyst loading is a balancing act between reaction efficiency and cost-effectiveness.
-
Too little catalyst can lead to slow or incomplete reactions, resulting in low yields and complex purification challenges due to unreacted starting materials.
-
Too much catalyst is not only economically inefficient but can also lead to an increase in side reactions, such as homocoupling of the boronic acid derivative.[7] Furthermore, high levels of residual palladium in the final product are often unacceptable, particularly in pharmaceutical applications, necessitating costly and time-consuming purification steps. For every specific substrate, like 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt, there is an optimal catalyst loading that maximizes yield and minimizes impurities and cost.[11][12]
Q2: What is the typical starting catalyst loading range for a Suzuki-Miyaura coupling with a potassium trifluoroborate salt?
A2: A general starting point for catalyst loading in Suzuki-Miyaura reactions is between 0.5 mol% and 5 mol% of the palladium source relative to the limiting reagent.[13] For many systems, a loading of 1-2 mol% is a good initial condition for screening.[10][13] In some highly efficient catalytic systems, loadings as low as 0.2% have been reported to be effective.[14]
Q3: How does the choice of palladium precursor and ligand affect the optimal catalyst loading?
A3: The palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand are intrinsically linked and significantly impact the catalytic activity.[7]
-
Palladium Precursor: Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species, which can be influenced by other reaction components.[7] Pd(0) sources like Pd₂(dba)₃ can sometimes offer more direct entry into the catalytic cycle.
-
Ligand: Electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) can stabilize the palladium center, promote oxidative addition and reductive elimination, and prevent catalyst decomposition.[15] A more efficient ligand will allow for a lower catalyst loading. The choice of ligand is often substrate-dependent, and screening may be necessary.[16]
Q4: My reaction is sluggish. Should I just increase the catalyst loading?
A4: While increasing the catalyst loading might seem like a straightforward solution, it should not be the first step. A sluggish reaction can be indicative of several underlying issues:
-
Insufficient Base: The base is crucial for the transmetalation step.[8][17][18] Ensure you are using an appropriate base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) in sufficient quantity (typically 2-3 equivalents).
-
Inadequate Solvent System: The solvent must be able to dissolve the reactants to a reasonable extent.[19] Biphasic systems like toluene/water or dioxane/water are common and often beneficial.[19]
-
Low Temperature: Suzuki-Miyaura reactions are often heated. Increasing the temperature may be more effective than increasing the catalyst loading.
-
Catalyst Deactivation: The catalyst may be decomposing. This could be due to the presence of oxygen (requiring better degassing) or incompatible functional groups on your substrates.
First, re-evaluate these parameters before resorting to a higher catalyst loading.
Troubleshooting Guide: Optimizing Catalyst Loading
This section provides a structured approach to troubleshooting common issues related to catalyst loading in your Suzuki-Miyaura coupling with 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt.
Issue 1: Low or No Product Formation with Standard Catalyst Loading (1-2 mol%)
| Potential Cause | Explanation & Recommended Action |
| Inefficient Catalyst System | The chosen palladium precursor and/or ligand may not be optimal for the specific electronic and steric properties of 2-fluoro-6-methylpyridine-3-trifluoroborate potassium salt. Action: Screen a panel of ligands. Start with commonly successful ligands for heteroaryl couplings like SPhos, XPhos, or RuPhos.[20] Consider a different palladium precursor if issues persist. |
| Slow Hydrolysis of the Trifluoroborate Salt | The active boronic acid is generated in situ from the trifluoroborate salt via hydrolysis.[21][22][23] This process can be slow and rate-limiting. Action: Ensure your solvent system contains water. The rate of hydrolysis can be influenced by the base and temperature.[22] |
| Catalyst Poisoning | Impurities in your starting materials or solvents can act as catalyst poisons. Action: Ensure the purity of your aryl halide, trifluoroborate salt, base, and solvents. Proper degassing of the reaction mixture is crucial to remove oxygen, which can deactivate the catalyst.[7] |
| Incorrect Base or Solvent | The choice of base and solvent significantly impacts the reaction outcome.[19] Action: If using a weaker base like Na₂CO₃, consider switching to a stronger one like K₂CO₃, Cs₂CO₃, or K₃PO₄.[16] Ensure the solvent system provides adequate solubility for all components.[24] |
Issue 2: Reaction Stalls Before Completion
| Potential Cause | Explanation & Recommended Action |
| Catalyst Decomposition | The active Pd(0) catalyst may be unstable under the reaction conditions, leading to the formation of inactive palladium black.[25] Action: A more robust ligand may be required to stabilize the catalyst throughout the reaction. Alternatively, a slow, portion-wise addition of the catalyst might be beneficial in some cases. |
| Protodeboronation of the Trifluoroborate Salt | The trifluoroborate salt can undergo protodeboronation (replacement of the boron group with a hydrogen atom), especially under harsh conditions or with prolonged reaction times.[24] This depletes the nucleophilic partner. Action: Consider using a milder base or a lower reaction temperature. Anhydrous conditions with K₃PO₄ can sometimes mitigate this side reaction.[16] |
Issue 3: Significant Homocoupling of the Trifluoroborate Salt
| Potential Cause | Explanation & Recommended Action |
| Presence of Oxidants (e.g., Oxygen) | Oxygen can promote the oxidative homocoupling of the boronic acid species.[7] Action: Thoroughly degas your reaction mixture using techniques like argon bubbling or freeze-pump-thaw cycles. |
| High Catalyst Loading | Excessive amounts of palladium can sometimes favor side reactions. Action: Once other parameters are optimized, try to reduce the catalyst loading to the minimum effective amount. |
Experimental Protocols
Protocol 1: Screening for Optimal Catalyst Loading
This protocol provides a general procedure for determining the optimal catalyst loading for the coupling of 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt with a generic aryl bromide.
Materials:
-
2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt
-
Aryl bromide (Ar-Br)
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₂CO₃)
-
Solvent system (e.g., Toluene/Water 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Set up a series of reaction vials under an inert atmosphere.
-
To each vial, add the aryl bromide (1.0 mmol, 1.0 equiv).
-
Add 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt (1.2 mmol, 1.2 equiv) and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
In separate vials, prepare stock solutions of the palladium precursor and ligand in the reaction solvent.
-
Add the appropriate volume of the catalyst/ligand stock solution to each reaction vial to achieve the desired catalyst loadings (e.g., 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%).
-
Add the solvent system to each vial to achieve the desired concentration (e.g., 0.2 M).
-
Seal the vials and place them in a preheated heating block (e.g., 80-100 °C).
-
Monitor the reactions by a suitable analytical method (e.g., TLC, LC-MS, GC-MS) at regular time intervals (e.g., 1h, 4h, 12h, 24h).
-
Determine the catalyst loading that provides the best conversion and yield in a reasonable timeframe.
| Parameter | Recommended Starting Range |
| Catalyst Loading | 0.1 - 2.0 mol% |
| Ligand:Pd Ratio | 1:1 to 2.5:1 |
| Temperature | 80 - 110 °C |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv) |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
References
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Darses, S., & Genet, J.-P. (2003). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Chemistry–A European Journal, 9(23), 5712-5719. [Link]
-
Molander, G. A., & Ham, J. (2006). Use of Potassium β-Trifluoroborato Amides in Suzuki—Miyaura Cross-Coupling Reactions. Organic Letters, 8(13), 2767–2770. [Link]
-
Molander, G. A., & Ito, T. (2001). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 66(15), 5119–5127. [Link]
-
Stefani, H. A., Cella, R., & Vieira, A. S. (2007). Recent advances in the use of potassium organotrifluoroborate salts in organic synthesis. Tetrahedron, 63(18), 3623-3658. [Link]
-
Vedejs, E., & Chapman, R. W. (2004). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. The Journal of Organic Chemistry, 69(12), 4169–4175. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Fortun, S., Beauclair, P., & Schmitzer, A. R. (2012). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate. [Link]
-
Kwong, F. Y., & Buchwald, S. L. (2004). A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. The Journal of Organic Chemistry, 69(17), 5829–5832. [Link]
-
Zhang, Y., & Wu, J. (2019). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 6(15), 2656-2664. [Link]
-
Vedejs, E., & Chapman, R. W. (2004). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 126(24), 7606–7614. [Link]
-
Molander, G. A., & Biolatto, B. (2002). Efficient Ligandless Palladium-Catalyzed Suzuki Reactions of Potassium Aryltrifluoroborates. Organic Letters, 4(11), 1867–1870. [Link]
-
Li, J., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Molander, G. A., & Fierman, D. M. (2008). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 41(11), 1475–1485. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Schmidt, A. F., & Yashin, A. S. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis, 11(4), 2110–2117. [Link]
-
Braga, A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]
-
Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(16), 3415-3421. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Molander, G. A., & Traister, K. M. (2013). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic letters, 15(1), 142–145. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
MySkinRecipes. (n.d.). Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
ResearchGate. (n.d.). Optimization of catalytic loading and temperature in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]
-
ChemBK. (n.d.). 6-FLUORO-2-METHYLPYRIDINE-3-POTASSIUM TRIFLUOROBORATE SALT. [Link]
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- 18. semanticscholar.org [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 24. researchgate.net [researchgate.net]
- 25. reddit.com [reddit.com]
effect of base on 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt stability
Welcome to the technical support center for 2-Fluoro-6-methylpyridine-3-trifluoroborate Potassium Salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your success in leveraging this compound in your synthetic endeavors.
Introduction: The Duality of Stability and Reactivity
Potassium organotrifluoroborates, such as 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt, are valued for their superior stability compared to their boronic acid counterparts.[1] They are typically crystalline, air- and moisture-stable solids, which simplifies handling, storage, and stoichiometry.[1] However, this stability is a double-edged sword. For reactions like the Suzuki-Miyaura cross-coupling, the trifluoroborate must be converted in situ to the more reactive boronic acid. This hydrolysis is the crucial first step, and its rate is highly dependent on the reaction conditions, most notably the choice of base.
The core challenge lies in achieving a controlled release of the boronic acid at a rate that is in sync with the catalytic cycle of the cross-coupling reaction. Too slow, and the reaction will not proceed efficiently. Too fast, and the accumulation of the boronic acid can lead to undesirable side reactions, primarily protodeboronation. This is particularly pertinent for electron-deficient pyridyl systems, where the C-B bond is more susceptible to cleavage.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction with 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt failing or giving low yields?
A1: Failure or low yield in Suzuki-Miyaura reactions with this substrate can often be traced back to a few key factors:
-
Inefficient Hydrolysis: The trifluoroborate salt may not be hydrolyzing to the active boronic acid species at a sufficient rate under your current conditions. This can be due to an inappropriate choice of base or solvent system.
-
Protodeboronation: This is a significant side reaction where the trifluoroborate group is replaced by a hydrogen atom, leading to the formation of 2-fluoro-6-methylpyridine. This is often exacerbated by strong bases and the presence of water. The fluorine atom at the 2-position can make the boronic acid intermediate more susceptible to this degradation pathway.[2]
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring is Lewis basic and can coordinate to the palladium catalyst, potentially inhibiting its activity. The choice of ligand is crucial to mitigate this effect.
-
Sub-optimal Reaction Conditions: Factors such as temperature, solvent, and concentration play a critical role and may need to be optimized for this specific substrate.
Q2: What is the role of the base in the reaction, and how do I choose the right one?
A2: The base plays a multifaceted role in the Suzuki-Miyaura reaction with organotrifluoroborates:
-
Promoting Hydrolysis: The base facilitates the hydrolysis of the trifluoroborate to the boronic acid.
-
Formation of the Boronate: The base then deprotonates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step with the palladium catalyst.
-
Neutralizing Acidic Byproducts: The base neutralizes any acidic species generated during the reaction, maintaining a favorable pH for the catalytic cycle.
The choice of base is a delicate balance between promoting the desired reaction and minimizing side reactions. For 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt, a moderately strong inorganic base is often a good starting point.
| Base | pKa of Conjugate Acid | Typical Use & Considerations |
| K₃PO₄ | ~12.3 | A strong, non-nucleophilic base often effective in promoting the reaction of challenging substrates. Can be used in aqueous or anhydrous conditions. |
| Cs₂CO₃ | ~10.3 | A milder base than K₃PO₄, often used to minimize base-sensitive side reactions like protodeboronation. Its high solubility in organic solvents can be advantageous. |
| K₂CO₃ | ~10.3 | A cost-effective and commonly used base, similar in strength to Cs₂CO₃. |
| t-BuNH₂ | ~10.7 | An organic base that can be effective, particularly in anhydrous conditions. |
Recommendation: Start with K₃PO₄ or Cs₂CO₃ . If significant protodeboronation is observed, consider switching to a milder base like K₂CO₃ or exploring anhydrous conditions.
Q3: How can I detect and minimize protodeboronation?
A3: Protodeboronation can be identified by the presence of 2-fluoro-6-methylpyridine as a byproduct in your reaction mixture, detectable by GC-MS or LC-MS. To minimize this side reaction:
-
Use a Milder Base: As discussed above, switching from a strong base like K₃PO₄ to a weaker one like K₂CO₃ can be effective.
-
Anhydrous Conditions: Since water is the proton source for protodeboronation, running the reaction under anhydrous conditions can significantly suppress this side reaction. This, however, requires careful drying of solvents and reagents.
-
Slow-Release Strategy: The inherent stability of the trifluoroborate salt already provides a "slow-release" of the boronic acid. Optimizing the reaction conditions to maintain a low steady-state concentration of the boronic acid is key.
-
Use of Additives: In some cases, the addition of copper(I) salts has been shown to suppress protodeboronation, although the mechanism is complex and may not be universally applicable.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| No reaction or very low conversion | 1. Inefficient hydrolysis of the trifluoroborate. 2. Catalyst inhibition by the pyridine nitrogen. 3. Deactivated catalyst. | 1a. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄). 1b. Ensure adequate water is present if running in a biphasic system. 2. Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) to promote reductive elimination and prevent strong coordination to the palladium center. 3. Use a fresh batch of palladium catalyst. |
| Significant amount of protodeboronation byproduct (2-fluoro-6-methylpyridine) | 1. Base is too strong. 2. Presence of excess water. 3. High reaction temperature. | 1. Switch to a milder base (e.g., from K₃PO₄ to Cs₂CO₃ or K₂CO₃). 2. Reduce the amount of water in the solvent system or switch to anhydrous conditions. 3. Lower the reaction temperature and increase the reaction time. |
| Formation of homocoupled biaryl byproduct | 1. Presence of oxygen in the reaction mixture. 2. Incomplete reduction of a Pd(II) precatalyst. | 1. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. 2. Use a Pd(0) source directly or ensure your precatalyst is fully activated. |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Cross-Coupling with 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt
This protocol provides a robust starting point for the cross-coupling of 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv)
-
1,4-Dioxane and Water (10:1 v/v), degassed
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the tube with a septum and evacuate and backfill with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
Diagram 1: The Key Interplay in Suzuki-Miyaura Coupling
Caption: The central role of base-mediated hydrolysis and the competing protodeboronation pathway.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A decision tree for troubleshooting low-yielding reactions.
References
-
MySkinRecipes. (n.d.). Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate. Retrieved from [Link]
-
Molander, G. A., & Elia, M. D. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. ACS Catalysis, 2(6), 1251–1255. Retrieved from [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. Retrieved from [Link]
-
Wikipedia. (2023). Protodeboronation. Retrieved from [Link]
-
Dreher, S. D., et al. (2008). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 11(6), 811-823. Retrieved from [Link]
-
ResearchGate. (n.d.). A general protodeboronation reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. Retrieved from [Link]
-
Barrow, A. S., et al. (2021). Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis. Angewandte Chemie International Edition, 60(18), 9412-9417. Retrieved from [Link]
-
ResearchGate. (n.d.). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Request PDF. Retrieved from [Link]
Sources
Technical Support Center: Purification of Products from 2-Fluoro-6-methylpyridine-3-trifluoroborate Potassium Salt Reactions
Welcome to the technical support center for purification methodologies related to reactions involving 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into overcoming common purification challenges. Our focus is on not just the "how" but the "why," ensuring a deep understanding of the principles behind each technique.
Introduction to 2-Fluoro-6-methylpyridine-3-trifluoroborate Potassium Salt
Potassium trifluoroborate salts, such as 2-Fluoro-6-methylpyridine-3-trifluoroborate, are valued reagents in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2] These salts are air- and moisture-stable, crystalline solids, making them easier to handle and store compared to their corresponding boronic acids.[2][3][4] They serve as a "protected" form of the boronic acid, which is released in situ under the reaction conditions through hydrolysis.[2][5][6][7] This controlled release can be advantageous in minimizing side reactions like protodeboronation and homocoupling.[5][6][7]
The fluorinated pyridine moiety in this particular reagent is of significant interest in medicinal chemistry, as the incorporation of fluorine can enhance metabolic stability and bioavailability in drug candidates.[1] However, the unique properties of both the pyridine ring and the boron-containing functional group can present specific challenges during product purification.
This guide will walk you through common issues and provide robust, validated protocols to ensure the high purity of your final compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my reaction mixture?
A1: Following a typical Suzuki-Miyaura coupling reaction, you can anticipate several types of impurities:
-
Unreacted Starting Materials: This includes the 2-Fluoro-6-methylpyridine-3-trifluoroborate salt and your coupling partner (e.g., an aryl halide).
-
Boron-Containing Byproducts: The primary boron-containing byproduct will be boric acid or its salts, formed from the hydrolysis of the trifluoroborate. You may also have residual boronic acid from the trifluoroborate starting material.
-
Homocoupling Products: Self-coupling of your starting materials can lead to symmetrical biaryl or bipyridyl compounds.
-
Protodeboronation Product: The trifluoroborate salt can be replaced by a hydrogen atom, leading to the formation of 2-fluoro-6-methylpyridine.
-
Catalyst Residues: Palladium and ligand residues will be present.
Q2: Why is removing boron-containing impurities sometimes difficult?
A2: Boronic acids and boric acid are weak Lewis acids. In neutral or acidic aqueous solutions, they exist primarily as undissociated, non-ionic molecules, which can make them difficult to remove with standard organic solvents during an extraction. At a higher pH, they form more water-soluble borate ions.[8]
Q3: Can I use standard silica gel chromatography to purify my product?
A3: Yes, but with caution. The basic nitrogen atom of the pyridine ring in your product can interact strongly with the acidic silanol groups on the surface of silica gel, leading to significant peak tailing and poor separation. This can result in low recovery and impure fractions. Specific strategies, which we will detail in the troubleshooting section, are needed to mitigate this issue.
Troubleshooting Guide: Common Purification Issues and Solutions
This section provides a systematic approach to tackling the most common purification challenges.
Issue 1: My product is contaminated with boron-containing impurities after an initial workup.
Underlying Cause: Boronic acids and boric acid have some solubility in organic solvents, especially if the product itself is polar. A simple water wash may not be sufficient to remove them completely.
Solution: Basic Aqueous Extraction
The most effective way to remove acidic boron byproducts is to convert them into their water-soluble salt forms (boronates).[8][9]
Experimental Protocol: Basic Wash
-
Dissolution: Dissolve your crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the organic solution to a separatory funnel and wash with a 1M aqueous solution of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[8] The number of washes may vary, but 2-3 washes are typically sufficient.
-
Back-Extraction (Optional): To ensure no product has been lost to the basic aqueous layer (especially if your product has acidic functionalities), you can re-acidify the combined aqueous layers with 1M HCl and extract back with your organic solvent.
-
Final Washes: Wash the organic layer with water and then with brine to remove residual base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Issue 2: My pyridine-containing product shows significant peak tailing during silica gel chromatography.
Underlying Cause: The basic lone pair of electrons on the pyridine nitrogen interacts strongly with acidic silanol groups on the silica surface, leading to a non-ideal elution profile.
Solution 1: Mobile Phase Modification
Adding a small amount of a basic modifier to your mobile phase can neutralize the active sites on the silica gel.
Experimental Protocol: Chromatography with a Basic Modifier
-
Solvent System Selection: Based on TLC analysis, determine a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).
-
Adding a Modifier: To the chosen solvent system, add a small amount (0.1-1%) of a competing base like triethylamine (TEA) or pyridine.
-
Column Chromatography: Perform the chromatography as usual with the modified mobile phase. The competing base will interact with the silanol groups, allowing your product to elute with a much-improved peak shape.
Solution 2: Use of an Alternative Stationary Phase
If mobile phase modification is not sufficient or if your product is sensitive to bases, consider using a different stationary phase.
| Stationary Phase | Rationale |
| Neutral Alumina | Less acidic than silica, reducing the strong interaction with the basic pyridine nitrogen.[10] |
| End-capped Silica (e.g., C18) | The silanol groups are capped, presenting a less acidic surface. This is typically used in reverse-phase chromatography. |
| Polymer-based Columns | These are stable over a wider pH range and can be used with basic mobile phases without degradation of the stationary phase. |
Issue 3: I am struggling to separate my desired biaryl product from a homocoupled byproduct.
Underlying Cause: Homocoupled byproducts often have similar polarities to the desired cross-coupled product, making separation by standard chromatography challenging.
Solution 1: Recrystallization
If your product is a solid, recrystallization can be a highly effective method for purification, leveraging subtle differences in solubility between your product and the impurity.
Experimental Protocol: Recrystallization
-
Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and at elevated temperatures. An ideal solvent will dissolve the product when hot but not when cold. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or toluene.[11]
-
Dissolution: Dissolve the crude material in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Solution 2: Preparative HPLC
For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) offers much higher resolving power than standard column chromatography.
Workflow for Method Development in Preparative HPLC
Caption: Workflow for developing a preparative HPLC purification method.
General Purification Workflow
The following diagram illustrates a general decision-making process for purifying products from these reactions.
Caption: Decision tree for purification strategy selection.
References
-
Vedejs, E., & Chapman, R. W. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7854–7864. [Link]
-
Vedejs, E., & Chapman, R. W. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Vedejs, E., & Chapman, R. W. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Reddit user discussion on r/chemistry. (2017). Trying to remove a boronic acid in a workup. Help![Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process?[Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?[Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). Process for the recovery of a boronic acid.
- Hall, D. G. (Ed.). (2011).
-
Beaudoin, D., & Wuest, J. D. (2007). Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. Journal of the American Chemical Society, 129(12), 3496–3497. [Link]
-
MySkinRecipes. (n.d.). Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate. Retrieved from [Link]
-
MDPI. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 25(11), 2660. [Link]
- Google Patents. (n.d.).
-
Chromatography Forum. (2015). Method for pyridine amine derivative. [Link]
-
PubMed Central. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 25(17), 3950. [Link]
-
Reddit user discussion on r/OrganicChemistry. (2025). Purification from boron residue. [Link]
-
Evans, P. (n.d.). Workup Tricks: Reagents. Retrieved from [Link]
-
Seim, A. (n.d.). Catalytic Reactions of Organoboranes. DSpace@MIT. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Molander, G. A., & Biolatto, B. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Future Medicinal Chemistry, 2(8), 1249–1273. [Link]
-
Wikipedia. (n.d.). Organotrifluoroborate. Retrieved from [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
ResearchGate. (2002). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. [Link]
-
MySkinRecipes. (n.d.). Potassium trifluoro(2-fluoro-6-methylpyridin-3-yl)borate. Retrieved from [Link]
Sources
- 1. Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate [myskinrecipes.com]
- 2. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pure.ed.ac.uk [pure.ed.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
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- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to the Stability and Handling of 2-Fluoro-6-methylpyridine-3-trifluoroborate Potassium Salt
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Our goal is to provide you with in-depth technical insights and practical, field-proven advice to ensure the stability and successful application of this compound in your critical experiments. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot issues effectively and maximize your experimental success.
This reagent is a valuable building block, primarily used as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to introduce the 2-fluoro-6-methylpyridine moiety into complex molecules.[1][2] Potassium organotrifluoroborates, as a class, are celebrated for their remarkable stability compared to their boronic acid counterparts, offering significant advantages in handling, storage, and reaction consistency.[3][4][5] They are generally crystalline solids that are stable to air and moisture, allowing for easier handling and storage without the need for strictly inert atmosphere techniques.[6][7][8] However, like any chemical reagent, its stability is not absolute. This guide provides a comprehensive framework for preventing its decomposition.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the stability and handling of 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt.
Q1: What is the primary cause of decomposition for this salt?
A1: The principal decomposition pathway is hydrolysis, where the trifluoroborate salt reacts with water to form the corresponding 2-fluoro-6-methylpyridine-3-boronic acid.[9][10] It is crucial to understand that this hydrolysis is not merely degradation; it is a necessary in situ activation step for the salt to participate in palladium-catalyzed cross-coupling reactions, as the boronic acid is the active transmetalating species.[10][11] The challenge lies in preventing premature, uncontrolled hydrolysis during storage while ensuring efficient, controlled hydrolysis under reaction conditions.
Q2: How stable is this compound to air and moisture during routine handling?
A2: Potassium organotrifluoroborates are significantly more robust than boronic acids and can be handled on an open bench for routine procedures like weighing and addition to a reaction vessel.[5][12] Most are indefinitely stable to ambient air and moisture for short periods.[4][6][13] However, for long-term stability, it is imperative to minimize prolonged exposure to atmospheric moisture to prevent slow, undesirable hydrolysis.
Q3: What are the optimal long-term storage conditions?
A3: To ensure maximum shelf-life and batch-to-batch consistency, we recommend the following storage conditions. While many trifluoroborates are stable at room temperature, adopting a more cautious approach minimizes any risk of degradation over time.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C[1] | Reduces the rate of any potential hydrolytic or thermal decomposition pathways. |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Argon or Nitrogen) if possible. | Minimizes contact with atmospheric moisture, the key reactant in hydrolysis. |
| Container | Tightly sealed, opaque container. | Prevents moisture ingress and protects from light, although photosensitivity is not a primary concern for this class of compounds. |
| Location | A dry, well-ventilated area away from acids and strong oxidizing agents. | Prevents accidental contact with incompatible materials that could accelerate decomposition. |
Q4: My Suzuki-Miyaura reaction has failed or is giving low yields. Should I assume my trifluoroborate salt has decomposed?
A4: While reagent decomposition is a possibility, it is often not the primary cause of failure in robust reactions like the Suzuki-Miyaura coupling. Before concluding the salt is inactive, we strongly advise a systematic evaluation of other critical reaction parameters: catalyst activity (deactivation), base quality and stoichiometry, solvent purity (especially water content and dissolved oxygen), and the integrity of your electrophilic coupling partner.[14] The troubleshooting guide in the next section provides a logical workflow to diagnose this issue.
Section 2: Troubleshooting Guide: Suspected Decomposition
When experiments yield unexpected results, it is essential to have a logical process to identify the root cause. This guide focuses on diagnosing issues specifically related to the stability of the trifluoroborate salt.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting when you suspect your trifluoroborate salt may be compromised.
Caption: A logical workflow for troubleshooting suspected reagent decomposition.
Common Issues and Recommended Actions
| Observation | Potential Cause (Decomposition-Related) | Recommended Action |
| Inconsistent Yields Between Runs | Partial or variable hydrolysis of the reagent due to improper storage or handling, leading to inconsistent amounts of the active boronic acid. | 1. Review storage and handling procedures (See Protocol 1). 2. Aliquot the reagent upon receipt into smaller, single-use vials under an inert atmosphere. 3. Perform a control reaction (Protocol 2) to confirm the activity of the current batch. |
| Reagent Appears Clumpy or Sticky | The reagent has absorbed significant atmospheric moisture. While it may still be active, the precise stoichiometry will be uncertain due to the added water weight, and hydrolysis may have begun. | 1. Dry the material under high vacuum for several hours. 2. Crucially , perform a control reaction (Protocol 2) to verify its efficacy after drying. 3. If results are still poor, it is best to use a fresh, unopened batch of the reagent. |
| Reaction Requires Longer Times or Higher Temperatures Than Expected | The rate of in situ hydrolysis to the active boronic acid may be slow under your specific reaction conditions. This is a feature of the "slow release" nature of trifluoroborates, not necessarily decomposition.[10] | 1. Ensure your base (e.g., Cs₂CO₃) is of high quality and adequately dried. The base is critical for promoting hydrolysis.[15] 2. Modifying the solvent system (e.g., the ratio of THF to water) can influence the hydrolysis rate.[10] 3. This is less likely a sign of storage decomposition and more a matter of reaction optimization. |
Section 3: Standard Operating Protocols
Adherence to standardized protocols is the best way to prevent reagent decomposition and ensure reproducible results.
Protocol 1: Recommended Storage and Handling
-
Receiving: Upon receipt, inspect the container seal for integrity. If the seal is broken, contact the supplier.
-
Initial Storage: Immediately place the sealed container in a refrigerator at 2-8 °C.[1]
-
Dispensing: a. Allow the container to warm to room temperature for 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid. b. If possible, open the container and weigh the reagent in a glovebox or under a gentle stream of dry argon or nitrogen. c. If an inert atmosphere is not available, work quickly and efficiently on an open bench. Minimize the time the container is open. d. Tightly reseal the container immediately after dispensing. Purging the headspace with an inert gas before sealing is highly recommended.
-
Returning to Storage: Promptly return the sealed container to the 2-8 °C storage location.
Protocol 2: Small-Scale Stability Test (Control Reaction)
This protocol uses a standard, reliable Suzuki-Miyaura coupling to verify the activity of your trifluoroborate salt.
-
Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt (1.2 equiv), 4-bromoanisole (1.0 equiv), and cesium carbonate (Cs₂CO₃, 3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand like RuPhos (4 mol%). Add this catalyst mixture to the reaction vial.
-
Solvent Addition: Add a degassed mixture of Toluene and Water (e.g., 10:1 ratio, to a concentration of ~0.2 M relative to the aryl bromide).
-
Reaction: Seal the vial, and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction should reach >90% conversion of the 4-bromoanisole within 4-12 hours.
-
Analysis: If the reaction proceeds as expected, your trifluoroborate salt is active. If it fails, and you are confident in your other reagents and technique, the salt may be compromised.
Section 4: The Science of Stability
A deeper understanding of the chemical principles governing the stability of 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt is key to preventing its decomposition.
The Hydrolysis Pathway: A Necessary Evil
The stability of the tetracoordinate trifluoroborate anion [R-BF₃]⁻ is what makes it a "protected" form of a boronic acid.[6] The B-F bonds are strong, and the boron center is less Lewis acidic than that in a boronic acid. However, under the basic aqueous conditions of a Suzuki-Miyaura reaction, a stepwise hydrolysis occurs to generate the active boronic acid, which can then enter the catalytic cycle.
Caption: Simplified hydrolysis of a potassium organotrifluoroborate to a boronic acid.
Key Factors Influencing Stability
-
Moisture: As the primary reactant, water is the most critical factor. The general stability of trifluoroborates stems from the fact that this hydrolysis is kinetically slow under neutral pH and ambient temperature.
-
pH: The rate of hydrolysis is highly pH-dependent. While strongly basic conditions are required to promote the hydrolysis needed for cross-coupling, neutral or slightly acidic conditions can also facilitate hydrolysis, particularly in the presence of Lewis acids like silica gel.[9][10] Therefore, storing the solid away from both acidic and basic contaminants is crucial.
-
Temperature: Increased temperature provides the activation energy needed to overcome the kinetic barrier to hydrolysis. Storing the reagent at reduced temperatures (2-8 °C) is a simple and effective way to minimize this energy input and slow any potential degradation over time.
By controlling these three factors—moisture, pH, and temperature—you can ensure the long-term stability and reliability of your 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt, leading to more consistent and successful synthetic outcomes.
References
- Stability and Handling of Potassium tert-Butyltrifluoroborate Salts: A Technical Guide. (n.d.). BenchChem.
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. Available at: [Link]
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. (2009). PubMed. Retrieved January 20, 2026, from [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Molander, G. A., & Cavalcanti, L. N. (2008). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic letters, 10(15), 3243–3246. Available at: [Link]
-
Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. Available at: [Link]
-
Omari, I., & McIndoe, J. S. (2020). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Angewandte Chemie International Edition, 59(31), 12763-12767. Available at: [Link]
-
Organotrifluoroborate. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
- Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling. (2025). BenchChem.
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. Available at: [Link]
-
Molander, G. A., & Figueroa, R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(16), 6135–6140. Available at: [Link]
-
Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate. (n.d.). MySkinRecipes. Retrieved January 20, 2026, from [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 71(15), 5743–5747. Available at: [Link]
-
Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. (2008). Wipf Group, University of Pittsburgh. Retrieved January 20, 2026, from [Link]
-
Darses, S., & Genet, J.-P. (2006). Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 83, 113. Available at: [Link]
-
Prakash, G. K. S., et al. (2012). Tetrabutylammonium and Triphenylphosphonium Difluoro(organo)silicates and Trifluoro(organo)borates as Mild and Versatile Transfer Agents for Radical Addition and Transition-Metal-Catalyzed Cross-Coupling Reactions. Organic Syntheses, 89, 224. Available at: [Link]
-
Potassium trifluoro(2-fluoro-6-methylpyridin-3-yl)borate. (n.d.). MySkinRecipes. Retrieved January 20, 2026, from [Link]
Sources
- 1. Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate [myskinrecipes.com]
- 2. Potassium trifluoro(2-fluoro-6-methylpyridin-3-yl)borate [myskinrecipes.com]
- 3. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potassium Organotrifluoroborates [sigmaaldrich.com]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. web.uvic.ca [web.uvic.ca]
Technical Support Center: Solvent Effects in Cross-Coupling with 2-Fluoro-6-methylpyridine-3-trifluoroborate Potassium Salt
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt in cross-coupling reactions. This resource is designed to provide in-depth, field-proven insights into the critical role of solvents in these transformations. By understanding the underlying principles of solvent effects, you can troubleshoot common issues, optimize your reaction conditions, and achieve higher yields and purity.
I. Troubleshooting Guide
This section addresses specific experimental problems you may encounter. Each issue is presented in a question-and-answer format, detailing the cause and providing actionable solutions.
Issue 1: Low or No Product Yield
Question: My Suzuki-Miyaura coupling reaction with 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt is resulting in very low yields (<30%) or failing completely. I've tried standard conditions with Pd(dppf)Cl₂ in a dioxane/water mixture. What's going wrong?[1]
Answer:
Low yield is a common frustration in cross-coupling reactions, and the solvent system is often a key factor. While dioxane/water is a conventional choice, its effectiveness can be highly substrate-dependent.[2] Here’s a breakdown of potential causes and a systematic approach to troubleshooting:
Causality:
-
Poor Solubility: The trifluoroborate salt, the aryl halide, the palladium catalyst, and the base must all have sufficient solubility in the reaction medium for the catalytic cycle to proceed efficiently. A biphasic system where one or more components are poorly soluble can lead to a stalled reaction.
-
Inefficient Transmetalation: The transfer of the pyridyl group from the boron atom to the palladium center (transmetalation) is a critical step and is often rate-limiting, especially with electron-deficient heteroaryl boronates.[2] The choice of base and its solubility, which is influenced by the solvent, is crucial for activating the trifluoroborate salt.[3]
-
Catalyst Deactivation: The palladium catalyst can be sensitive to the reaction environment. In some solvent systems, catalyst decomposition or the formation of inactive palladium species can occur, leading to a loss of catalytic activity over time.
-
Protodeboronation: This is a significant side reaction where the C-B bond is cleaved by a proton source, leading to the formation of 2-fluoro-6-methylpyridine instead of the desired coupled product.[2] The extent of protodeboronation can be highly dependent on the solvent and the amount of water present.[4][5]
Troubleshooting Protocol:
-
Solvent System Modification:
-
Increase Polarity: For ionic precatalysts, highly polar solvents can be beneficial.[6] Consider switching from dioxane/water to a more polar aprotic solvent system like DMF/water or DMSO/water.[2] The increased polarity can enhance the solubility of the trifluoroborate salt and the base, facilitating transmetalation.[6]
-
Alternative Ethereal Solvents: Try THF/water. Sometimes, subtle changes in the coordinating ability of the solvent can impact catalyst stability and reactivity.[1]
-
Alcohol Co-solvents: Protic solvents like isopropanol (IPA) or n-butanol in combination with water can be very effective.[4][7] They can aid in the dissolution of the base and may facilitate the hydrolysis of the trifluoroborate to the more reactive boronic acid in situ.[8]
-
-
Base Optimization:
-
Stronger Inorganic Bases: If you are using a mild base like K₂CO₃, consider switching to a stronger base such as Cs₂CO₃ or K₃PO₄.[1] These bases are often more effective in promoting the formation of the active boronate species.
-
Ensure Base Solubility: The chosen base must have some solubility in the reaction medium. Using a solvent system where the base is more soluble can significantly improve the reaction rate.
-
-
Catalyst and Ligand Screening:
-
Electron-Rich, Bulky Phosphine Ligands: For challenging couplings involving heteroaryl boronates, ligands like SPhos or XPhos, often used with Pd(OAc)₂ or a palladacycle precatalyst, can be highly effective.[2][4] These ligands promote the formation of highly active, monoligated Pd(0) species.
-
Buchwald Precatalysts: Second-generation Buchwald precatalysts are designed to generate the active LPd(0) species under mild conditions, which can be advantageous for sensitive substrates.[2]
-
Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Protodeboronation)
Question: My reaction is producing the desired product, but I am also observing significant amounts of homocoupled product from my aryl halide and/or 2-fluoro-6-methylpyridine from protodeboronation. How can I suppress these side reactions?
Answer:
The formation of side products is a clear indication that the desired cross-coupling pathway is competing with unproductive pathways. The solvent plays a crucial role in modulating the rates of these competing reactions.
Causality:
-
Homocoupling: This typically arises from a slow transmetalation step, allowing for side reactions of the organopalladium intermediate.
-
Protodeboronation: As mentioned, this is the cleavage of the C-B bond. While water is often necessary, an excess or the use of certain protic solvents can exacerbate this issue, particularly with electron-deficient heteroaryl trifluoroborates.[4][5]
Troubleshooting Protocol:
-
Solvent and Water Content Adjustment:
-
Minimize Water: While some water is often beneficial for Suzuki-Miyaura reactions with trifluoroborates, providing a sustained release of the corresponding boronic acid[7], an excess can promote protodeboronation. Try reducing the water content in your solvent mixture, for example, moving from a 4:1 to a 10:1 organic solvent to water ratio.[7][9]
-
Aprotic vs. Protic Solvents: If protodeboronation is severe, consider switching to a predominantly aprotic solvent system like toluene/water or DMF.[10] Protic solvents like alcohols can sometimes act as proton sources.
-
-
Base Selection:
-
The choice of base can influence the rate of transmetalation versus side reactions. Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) in conjunction with your solvent screen.
-
-
Temperature Control:
-
Running the reaction at the lowest effective temperature can often minimize side product formation. Try lowering the reaction temperature by 10-20 °C.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent system for cross-coupling with 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt?
A1: A good starting point is a mixture of an ethereal solvent and water, such as THF/water (10:1) or dioxane/water (10:1) .[1][7][9] These systems often provide a good balance of solubility for the various reaction components. Another excellent and robust starting point is isopropanol/water (4:1) , which has shown broad applicability.[7][11]
Q2: How does the polarity of the solvent affect the reaction?
A2: Solvent polarity can have a significant impact. Generally, more polar solvents can accelerate the oxidative addition step and improve the solubility of the ionic trifluoroborate salt and the base.[6][12] This often leads to faster reaction rates. However, the relationship is not always straightforward, and other solvent properties like coordinating ability can also play a crucial role.[13][14] For instance, highly coordinating solvents like DMF or DMSO can sometimes act as ligands, altering the nature of the active catalyst.[6]
Q3: Is water necessary for the reaction to proceed?
A3: For potassium trifluoroborate salts, water is generally beneficial and often necessary. It facilitates the slow hydrolysis of the trifluoroborate to the corresponding boronic acid, which is often the more active species in the transmetalation step.[7] This in-situ generation helps to maintain a low concentration of the potentially unstable boronic acid, minimizing side reactions like protodeboronation.[7] However, completely anhydrous conditions are typically not ideal for these reagents.
Q4: Can I use a single solvent instead of a mixture?
A4: While solvent mixtures are more common to ensure the solubility of all components, single solvents can be used. For example, DMF or isopropanol have been used successfully.[1] However, you must ensure that your starting materials, catalyst, and base are all sufficiently soluble in the chosen solvent. If using a single organic solvent, it is often advisable to use a hydrated form of the base (e.g., K₃PO₄·H₂O) to introduce the necessary amount of water.
Q5: My reaction seems to stall after reaching 50-60% conversion. What role could the solvent be playing?
A5: Reaction stalling can be due to catalyst deactivation or the precipitation of a key intermediate or byproduct. The solvent system can influence both.
-
Catalyst Stability: The choice of solvent can impact the longevity of the palladium catalyst. In some cases, a change of solvent may be all that is needed to improve catalyst stability.
-
Solubility Issues: As the reaction progresses, the formation of inorganic salts (e.g., potassium halides) can lead to a heterogeneous mixture that may encapsulate the catalyst or starting materials. Switching to a more polar solvent system that can better solvate these salts may resolve the issue.
III. Data and Visualization
Table 1: Common Solvents and Their Properties
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | General Application Notes |
| Toluene | 2.4 | 111 | Good for nonpolar substrates; often used with water.[10] |
| Tetrahydrofuran (THF) | 7.6 | 66 | Common ethereal solvent; often used with water.[1][13] |
| 1,4-Dioxane | 2.2 | 101 | Common ethereal solvent; often used with water.[2] |
| Isopropanol (IPA) | 19.9 | 82 | Robust protic co-solvent; good for dissolving bases.[11] |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Polar aprotic; good for solubility but can coordinate to Pd.[13] |
| Dimethyl sulfoxide (DMSO) | 46.7 | 189 | Highly polar aprotic; increases rate but can be difficult to remove.[2] |
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield reactions.
Diagram 2: The Role of Solvent in the Suzuki-Miyaura Catalytic Cycle
Caption: Key influences of the solvent on the Suzuki-Miyaura catalytic cycle.
IV. References
-
Neufeldt, S. R., & Sanford, M. S. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 83(15), 7888–7897.
-
Sherwood, J. R., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164–2213.
-
Neufeldt, S. R., & Sanford, M. S. (2017). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Request PDF. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Journal of the American Chemical Society, 136(22), 8014–8021. [Link]
-
Sherwood, J. R., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1034–1045. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Sherwood, J., Clark, J., Fairlamb, I., & Slattery, J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
-
MySkinRecipes. (n.d.). Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate. [Link]
-
Singh, M. S., & Singh, A. K. (2016). Suzuki-Miyaura cross-coupling reaction in water: facile synthesis of (hetero) aryl uracil bases using potassiumorganotrifluoroborates under microwave irradiation. ResearchGate. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Dreher, S. D., et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 73(16), 6298–6303. [Link]
-
Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. [Link]
-
Sherwood, J., Clark, J., Fairlamb, I., & Slattery, J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar. [Link]
-
Sherwood, J. R., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. York Research Database. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]
-
Miyaura, N., & Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Semantic Scholar. [Link]
-
Danish, M. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research, 43(1), 1–12. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Capocasa, G. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 11. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing Impurities in 2-Fluoro-6-methylpyridine-3-trifluoroborate Potassium Salt
Welcome to the technical support center for 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt. This guide is designed for researchers, scientists, and drug development professionals to effectively manage and control impurities during their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.
Introduction to 2-Fluoro-6-methylpyridine-3-trifluoroborate Potassium Salt
2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt is a valuable reagent in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Its stability, ease of handling, and ability to introduce a fluorinated methylpyridine moiety make it a desirable building block in the development of novel pharmaceuticals and agrochemicals.[1] However, like any chemical reagent, its purity is paramount for the success and reproducibility of your reactions. This guide will help you identify, understand, and mitigate common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in my 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt?
The most likely impurities in your salt originate from its synthesis. The common synthetic route involves the formation of 2-Fluoro-6-methylpyridine-3-boronic acid, followed by its conversion to the potassium trifluoroborate salt. Therefore, potential impurities can be categorized as follows:
-
Residual Starting Materials:
-
2-Fluoro-6-methylpyridine: The initial building block for the synthesis of the boronic acid.
-
2-Fluoro-6-methylpyridine-3-boronic acid: Incomplete conversion to the trifluoroborate salt.
-
-
By-products from Boronic Acid Synthesis:
-
Isomeric boronic acids: Depending on the regioselectivity of the borylation reaction (e.g., directed ortho-metalation or Miyaura borylation), small amounts of other positional isomers may be formed.
-
Protodeborylated product (2-Fluoro-6-methylpyridine): Loss of the boronic acid group.
-
Homocoupling by-products: Formation of dimers of the starting pyridine derivative.
-
-
By-products from Trifluoroborate Salt Formation:
-
Potassium fluoride (KF) or Potassium hydrogen fluoride (KHF₂): Excess reagents used in the conversion of the boronic acid.
-
Hydrolyzed species: The trifluoroborate can partially hydrolyze back to the boronic acid if exposed to moisture, especially under non-neutral pH conditions.
-
Q2: How can I detect these impurities in my sample?
A combination of analytical techniques is recommended for a comprehensive impurity profile:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can detect and quantify organic impurities with distinct proton signals.
-
¹⁹F NMR: Highly sensitive for fluorine-containing impurities. The chemical shift of the fluorine on the pyridine ring and the fluorine atoms of the BF₃ group will be distinct.
-
¹¹B NMR: Useful for identifying different boron species, such as the trifluoroborate salt and any residual boronic acid.
-
-
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS):
-
HPLC can separate the target compound from its impurities based on polarity.
-
MS provides mass information, aiding in the identification of the impurities.
-
Q3: My Suzuki-Miyaura reaction is sluggish or giving low yields. Could impurities in the trifluoroborate salt be the cause?
Yes, certain impurities can significantly impact the efficiency of your cross-coupling reaction:
-
Residual Boronic Acid: While the trifluoroborate is a precursor to the active boronic acid in the catalytic cycle, having a significant, unquantified amount of it can affect the stoichiometry of your reaction.
-
Inorganic Salts (KF, KHF₂): Excess fluoride ions can sometimes interfere with the palladium catalyst.
-
Protodeborylated Impurity: The presence of 2-Fluoro-6-methylpyridine means you have less of your desired nucleophilic partner, leading to lower yields.
Q4: What is the best way to purify my 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt?
Recrystallization is the most common and effective method for purifying potassium organotrifluoroborates. The choice of solvent is crucial.
-
Single-Solvent Recrystallization: Polar solvents are generally good candidates. Consider alcohols (e.g., ethanol, isopropanol) or acetonitrile. The principle is to dissolve the compound in a minimum amount of hot solvent and allow it to crystallize upon cooling.
-
Two-Solvent Recrystallization: A common and often effective technique involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble. For polar fluorinated molecules, a good solvent could be a polar one like acetone or ethanol, and a poor solvent could be a less polar one like diethyl ether or hexane.[2]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered when using 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt.
| Observed Issue | Potential Cause | Recommended Action(s) |
| Low Yield in Suzuki-Miyaura Coupling | 1. Incorrect Stoichiometry: The stated weight of your trifluoroborate salt may contain significant impurities, leading to a lower molar amount of the active reagent. 2. Catalyst Inhibition: Excess inorganic salts (e.g., KF) from the trifluoroborate synthesis may be interfering with the palladium catalyst. 3. Degradation of Reagent: The trifluoroborate salt may have hydrolyzed back to the boronic acid, which can be less stable under certain conditions. | 1. Assess Purity: Use ¹H or ¹⁹F NMR to determine the purity of your trifluoroborate salt and adjust the amount used in the reaction accordingly. 2. Purify the Salt: Recrystallize the trifluoroborate salt to remove inorganic impurities. 3. Check Storage Conditions: Ensure the salt is stored in a cool, dry place, preferably under an inert atmosphere. |
| Presence of Unexpected By-products in Reaction | 1. Impurity Carryover: Impurities from the trifluoroborate salt (e.g., isomeric pyridines, homocoupled products) are participating in the reaction. 2. Side Reactions of the Trifluoroborate: Under certain conditions, the trifluoroborate itself might undergo side reactions. | 1. Characterize the Salt: Use HPLC-MS and NMR to identify the impurities in your starting material. 2. Purify the Salt: Perform recrystallization to remove the problematic impurities. 3. Optimize Reaction Conditions: Adjust your reaction conditions (temperature, base, solvent) to minimize side reactions. |
| Inconsistent Results Between Batches | 1. Batch-to-Batch Purity Variation: Different batches of the trifluoroborate salt may have different impurity profiles. | 1. Analyze Each Batch: Do not assume the purity of a new batch is the same as the previous one. Perform a quick purity check (e.g., by ¹H NMR) on each new batch. 2. Standardize Purification: If you are purifying the salt in-house, ensure your recrystallization protocol is consistent. |
| Material is an Oil or Amorphous Solid, Not Crystalline | 1. Presence of Impurities: Impurities can disrupt the crystal lattice formation. 2. Residual Solvent: Trapped solvent molecules can prevent proper crystallization. | 1. Attempt Purification: Try recrystallization from a different solvent system. A two-solvent system might be necessary.[2] 2. Thorough Drying: Ensure the material is dried under high vacuum for an extended period to remove all traces of solvent. |
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR
-
Accurately weigh approximately 10-15 mg of your 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt and a similar amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate).
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).
-
Acquire a ¹H NMR spectrum with a relaxation delay (d1) of at least 30 seconds to ensure accurate integration.
-
Integrate a well-resolved signal from the target compound and a signal from the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, and the molecular weights of the compound and the standard.
Protocol 2: Recrystallization of 2-Fluoro-6-methylpyridine-3-trifluoroborate Potassium Salt
-
Place the impure salt in a clean Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol or acetonitrile) to just dissolve the solid.
-
If colored impurities are present, a small amount of activated carbon can be added, and the hot solution filtered through a short plug of celite.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once crystallization appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under high vacuum.
Visualizing Impurity Management
Workflow for Troubleshooting Impurity-Related Issues
Caption: A logical workflow for diagnosing and resolving issues arising from potential impurities.
Potential Sources of Impurities
Caption: A diagram illustrating the key stages of synthesis and the points at which impurities may be introduced.
References
-
MySkinRecipes. Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate. [Link]
-
University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
Sources
Technical Support Center: Scaling Up Reactions with 2-Fluoro-6-methylpyridine-3-trifluoroborate Potassium Salt
An authoritative guide for researchers and process chemists on the effective use and scale-up of 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt.
Welcome to the technical support center for 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition their small-scale laboratory experiments into larger, more robust processes. We will address common challenges, provide detailed troubleshooting advice, and explain the fundamental principles behind scaling up reactions involving this versatile reagent.
Potassium organotrifluoroborates have become indispensable reagents in modern organic synthesis, prized for their stability to air and moisture, which contrasts sharply with the often-sensitive nature of boronic acids.[1][2][3] The 2-Fluoro-6-methylpyridine moiety is a valuable building block in medicinal chemistry and agrochemicals, often imparting desirable metabolic stability and bioavailability to the target molecule.[4] However, scaling up reactions from milligram to kilogram quantities introduces new challenges related to heat transfer, mass transport, solubility, and safety that must be systematically addressed.
Part 1: Foundational Knowledge & Reagent Handling
This section covers the essential properties and handling procedures for ensuring consistent reactivity and safety.
FAQ 1: What are the key stability and handling characteristics of 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt that I should be aware of during scale-up?
Answer: This reagent is a crystalline solid that is generally stable to air and moisture, a significant advantage for large-scale handling over many boronic acids.[1][5] However, its stability is not absolute, and certain precautions are critical.
-
Hygroscopicity: While more stable than boronic acids, it can absorb atmospheric moisture over time. Store in a tightly sealed container in a cool, dry place.[6][7] For multi-kilogram quantities, storage under a nitrogen or argon atmosphere is recommended.
-
Aqueous Stability & Protodeboronation: In solution, particularly under acidic or non-optimized basic conditions, the C-B bond can undergo protodeboronation, where the trifluoroborate group is replaced by a hydrogen atom. This is a common failure mode in Suzuki-Miyaura reactions.[8] Unlike many tricoordinate organoboron counterparts, tetracoordinate trifluoroborates are less prone to this side reaction, which is a key advantage for their use.[8]
-
Thermal Stability: The salt is thermally robust, typically showing no decomposition below 300 °C, which is well above the temperature of most cross-coupling reactions.[9]
-
Safe Handling: As with any fluorinated compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[6][10] Work should be conducted in a well-ventilated area.[7] Potassium hydrogen fluoride (KHF₂), a potential precursor or byproduct, is corrosive and can release HF in the presence of water, so care must be taken to avoid cross-contamination.[2]
Table 1: Physical & Safety Properties
| Property | Value | Source / Comment |
| CAS Number | 1150654-88-8 | [11][12] |
| Molecular Formula | C₆H₅BF₄KN | [11] |
| Molecular Weight | 217.01 g/mol | [4][11] |
| Appearance | Crystalline Solid | General observation for this class of compounds.[5] |
| Storage Temperature | 2-8℃ Recommended | [4] |
| Handling | Avoid contact with skin and eyes. Use in a well-ventilated area.[7] | Standard laboratory practice.[6][10] |
Part 2: Suzuki-Miyaura Cross-Coupling – A Scale-Up Perspective
The Suzuki-Miyaura reaction is the most common application for this reagent.[4] Scaling this reaction requires careful re-optimization of parameters that may have been forgiving on a smaller scale.
FAQ 2: My Suzuki-Miyaura reaction yield dropped significantly when I moved from a 1-gram to a 100-gram scale. What are the most likely causes?
Answer: This is a classic scale-up problem, often rooted in physical rather than chemical principles. The primary culprits are inadequate mixing and poor heat transfer.
-
Heat Transfer: Exothermic events (like the initial reaction onset) are much harder to control in large reactors because the surface-area-to-volume ratio decreases dramatically with scale.[13][14] A reaction that gently refluxed in a 100 mL flask might experience a dangerous thermal runaway in a 22 L reactor. You must ensure your cooling system can handle the heat load.
-
Mass Transfer (Mixing): In a large, multi-liter vessel, achieving uniform mixing is challenging. If the catalyst, base, and reagents are not homogeneously distributed, localized "hot spots" or "dead zones" can form, leading to side reactions, reagent degradation (like protodeboronation), and incomplete conversion. The choice of impeller, stirring speed, and baffle design are critical process parameters.[13]
-
Reagent Addition Profile: On a small scale, adding a solvent or base all at once is common. On a large scale, this can cause dangerous exotherms or insolubility issues. A controlled, slow addition of one or more reagents is almost always necessary to manage the reaction profile.
Caption: Key challenges when scaling chemical reactions.
FAQ 3: How do I choose the right solvent and base for a large-scale Suzuki-Miyaura coupling with this trifluoroborate?
Answer: Your choice of solvent and base is critical for success and must be re-evaluated for scale-up. The ideal system from a small-scale screen may not be practical or safe at a larger scale.
-
Solvents: While THF or Dioxane/Water mixtures are common in the lab, for large-scale operations, higher-boiling and safer solvents like 2-MeTHF, CPME (cyclopentyl methyl ether), or toluene are often preferred.[15] The presence of water is essential for the hydrolysis of the trifluoroborate to the active boronic acid species in the catalytic cycle. The ratio of organic solvent to water may need to be re-optimized to ensure all components remain in solution or as a fine, well-stirred slurry.
-
Bases: Inorganic bases are typically used.
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are effective and common.[16][17] Cs₂CO₃ is often higher yielding but its cost can be prohibitive on a large scale.
-
Potassium Phosphate (K₃PO₄) is another strong choice, particularly for challenging couplings.[18]
-
The base is often a solid, making the reaction heterogeneous. Efficient stirring is paramount to ensure sufficient interaction between the solid base and the dissolved reagents.[14] The particle size of the base can also impact reactivity.
-
Table 2: Recommended Starting Conditions for Scale-Up
| Parameter | Recommendation | Rationale & Key Considerations |
| Catalyst | Pd(OAc)₂ / RuPhos or XPhos | Buchwald ligands like RuPhos and XPhos are highly efficient for coupling with heteroaryl chlorides and trifluoroborates, allowing for low catalyst loadings (0.5 - 2 mol %).[8][15][19] |
| Solvent System | Toluene/Water or 2-MeTHF/Water (e.g., 5:1 to 10:1 v/v) | Higher boiling points for better temperature control. Water is required for trifluoroborate activation. |
| Base | K₂CO₃ or K₃PO₄ (3 equivalents) | Cost-effective, robust, and widely used. Ensure the base is finely powdered for maximum surface area. |
| Temperature | 80-100 °C | Allows for a reasonable reaction rate without excessive pressure buildup or solvent loss. Monitor internal temperature closely. |
Part 3: Experimental Protocol & Troubleshooting Guide
This section provides a generalized, robust protocol for a Suzuki-Miyaura coupling and a troubleshooting flowchart to address common failures.
This protocol is a starting point and must be adapted and validated for your specific coupling partner.
1. Reactor Setup & Inerting:
-
Ensure the reactor is clean, dry, and equipped with a mechanical stirrer, thermocouple, reflux condenser, and nitrogen/argon inlet.
-
Inert the vessel by purging with nitrogen for at least 30 minutes.
2. Reagent Charging:
-
Charge the reactor with the aryl/heteroaryl halide (1.0 eq), 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt (1.1-1.3 eq), and the base (e.g., K₃PO₄, 3.0 eq).
-
Expert Tip: Charging solids first is often safer and easier on a large scale. The slightly super-stoichiometric use of the trifluoroborate can help drive the reaction to completion, compensating for any minor degradation.[8]
3. Solvent Addition:
-
Add the organic solvent (e.g., Toluene, 5-10 volumes) and water (1-2 volumes).
-
Begin stirring to create a mobile slurry.
4. Catalyst Addition:
-
In a separate glovebox or inerted flask, prepare a solution of the palladium catalyst (e.g., Pd(OAc)₂, 1 mol %) and ligand (e.g., RuPhos, 2 mol %).
-
Add the catalyst solution to the reactor.
-
Expert Tip: Never add the catalyst to a static, unstirred mixture. This can lead to poor initiation and side reactions.
5. Reaction Execution & Monitoring:
-
Heat the mixture to the target temperature (e.g., 90 °C). Monitor the internal temperature closely; control the heating rate to prevent a sudden exotherm.
-
Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or UPLC. The reaction is complete when the starting aryl halide is consumed (<1%).
6. Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Add water and a suitable organic solvent (e.g., Ethyl Acetate) to dissolve all solids.
-
Separate the organic layer. Wash it with brine to remove residual water.
-
Filter the organic layer through a pad of celite or silica to remove residual palladium.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by crystallization or column chromatography. Crystallization is highly preferred for large-scale processing due to its efficiency and scalability.[14]
Caption: Troubleshooting guide for Suzuki-Miyaura reactions.
References
-
Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chem. Rev.2008 , 108 (1), 288–325.
-
Stefani, H. A.; Cella, R.; Vieira, A. S. Recent advances in the synthesis of potassium organotrifluoroborates. Tetrahedron2007 , 63 (18), 3623–3658. (Note: A direct link to a full text is not available, but the abstract is widely accessible. A related thesis is available)
-
Vedejs, E.; Chapman, R. W.; Fields, S. C.; Lin, S.; Schrimpf, M. R. Conversion of Arylboronic Acids to Potassium Aryltrifluoroborates: Convenient Precursors to MIDA Boronates. Org. Synth.2010 , 87, 289.
-
BLD Pharm. Potassium Organotrifluoroborates - A Diamond in The Rough. 2022 .
-
Chambers, R. D.; Chivers, T.; Tamura, M. Reactions involving fluoride ions. Part 25. The preparation and reactions of potassium trifluoromethyltrifluoroborate. J. Chem. Soc., Perkin Trans. 11991 , 441-444. (Note: A direct link to a full text is not available from search, referencing a foundational review instead)
-
MySkinRecipes. Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate.
-
Wipf Group, University of Pittsburgh. Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. 2008 .
-
Molander, G. A.; Brown, A. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. J. Org. Chem.2006 , 71 (25), 9681–9686.
-
Molander, G. A.; Jean-Gérard, L. Use of Potassium β-Trifluoroborato Amides in Suzuki–Miyaura Cross-Coupling Reactions. Org. Lett.2009 , 11 (10), 2141–2144.
-
Molander, G. A.; Petrillo, D. E. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Org. Lett.2008 , 10 (9), 1795–1798.
-
Molander, G. A.; Figueroa, R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. 2006 .
-
Olah, G. A.; Prakash, G. K. S.; Molander, G. A. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC. 2011 .
-
Apollo Scientific. 2-Fluoro-6-(trifluoromethyl)pyridine Safety Data Sheet.
-
ChemicalBook. 2-Fluoro-6-methylpyridine - Safety Data Sheet. 2023 .
-
Molander, G. A.; Canturk, B. Improving Transformations Through Organotrifluoroborates. ResearchGate. 2009 .
-
Molander, G. A.; Ham, J. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. PMC. 2006 .
-
Molander, G. A.; Ham, J. Synthesis of Functionalized Organotrifluoroborates via the 1,3-Dipolar Cycloaddition of Azides. PMC. 2006 .
-
Molander, G. A.; Ham, J. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Org. Lett.2006 , 8 (10), 2031–2034.
-
Jubilant Ingrevia Limited. 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. 2021 .
-
Santa Cruz Biotechnology, Inc. Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate.
-
ChemBK. 6-FLUORO-2-METHYLPYRIDINE-3-POTASSIUM TRIFLUOROBORATE SALT.
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Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Curr. Opin. Drug Discov. Devel.2009 , 12 (6), 833–845.
-
Sigma-Aldrich. 2-Fluoro-6-methylpyridine.
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Reddit. What are issues/things to consider when scaling up reactions from the lab to a factory? r/chemistry. 2021 .
-
Reddit. Why are some reactions difficult to scale up? r/chemistry. 2019 .
-
Molander, G. A.; Ellis, N. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Acc. Chem. Res.2007 , 40 (4), 275–286.
-
Smolecule. Buy Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate. 2023 .
-
Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. 2009 .
-
Sigma-Aldrich. Potassium Trifluoroborate Salts.
-
Reddit. Is deprotonation of a fluoropyridine on process scale a problem? r/Chempros. 2021 .
-
Beatty, J. W.; Douglas, J. J.; Miller, R.; McAtee, J. R.; Cole, K. P.; Stephenson, C. R. J. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. PMC. 2016 .
-
Burke, M. D.; et al. A General Solution for the 2-Pyridyl Problem. Angew. Chem. Int. Ed.2011 , 50 (21), 4884–4888.
Sources
- 1. DSpace [repository.upenn.edu]
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- 3. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 4. Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate [myskinrecipes.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 2-Fluoro-6-methylpyridine - Safety Data Sheet [chemicalbook.com]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jubilantingrevia.com [jubilantingrevia.com]
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- 15. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 17. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate versus Boronic Acids in Suzuki-Miyaura Cross-Coupling
Introduction: The Enduring Quest for a Perfect Cross-Coupling Partner
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, particularly within pharmaceutical and materials science.[1] Its power to forge carbon-carbon bonds with high functional group tolerance has revolutionized the assembly of complex molecular architectures.[1][2] At the heart of this transformation lies the organoboron nucleophile, traditionally dominated by boronic acids (R-B(OH)₂).[2]
However, the very reactivity that makes boronic acids useful also renders them susceptible to decomposition pathways, most notably protodeboronation, which can compromise reaction efficiency, reproducibility, and scalability.[3][4] This has driven the development of more robust alternatives. Among the most successful are potassium organotrifluoroborate salts (R-BF₃K), a class of reagents that offers a compelling combination of stability and reactivity.[3][5]
This guide provides an in-depth, evidence-based comparison between a representative next-generation reagent, Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate , and the traditional boronic acids. We will dissect their fundamental chemical differences, compare their performance based on experimental data, and provide validated protocols to guide researchers in making informed decisions for their synthetic campaigns.
Part 1: The Foundational Difference - Structure, Stability, and Mechanism
The divergent performance of these two classes of reagents stems directly from their contrasting structures at the boron center.
The Case for Boronic Acids: The Workhorse Reagent
Boronic acids feature a neutral, trigonal planar, sp²-hybridized boron atom. This electron-deficient center is Lewis acidic and requires activation by a base to participate in the Suzuki-Miyaura catalytic cycle. The base coordinates to the boron, forming a more nucleophilic, tetracoordinate "ate" complex, [R-B(OH)₃]⁻, which is the competent species for the crucial transmetalation step with the palladium catalyst.[1]
However, this structural arrangement has inherent liabilities:
-
Protodeboronation: The C-B bond in many boronic acids is susceptible to cleavage by protons, a process known as protodeboronation.[3] This irreversible side reaction consumes the nucleophile, reduces yield, and necessitates the use of a significant excess of the boronic acid to drive the primary reaction to completion.[3] Cyclopropyl, alkyl, and certain electron-rich or sterically hindered heteroaryl boronic acids are particularly prone to this decomposition pathway.[3]
-
Anhydride Formation (Boroxines): Boronic acids can undergo dehydration to form cyclic trimers called boroxines. This process alters the reagent's stoichiometry and can complicate reaction kinetics, leading to inconsistent results.
-
Handling and Storage: Many boronic acids are not indefinitely stable to air and moisture, requiring careful storage and handling to maintain their integrity.
The Potassium Trifluoroborate Advantage: A Paradigm of Stability
In stark contrast, potassium organotrifluoroborate salts exist as stable, crystalline solids.[3][6][7] The boron atom is already in a tetracoordinate, sp³-hybridized state, forming a stable anionic complex, [R-BF₃]⁻.[3] This structure confers several profound advantages:
-
Exceptional Stability: Organotrifluoroborates are generally stable to air and moisture, giving them an extensive shelf-life.[3][5][8] Their tetracoordinate nature "protects" the C-B bond, making them highly resistant to protodeboronation and other degradation pathways that plague boronic acids.[3][8]
-
Slow-Release Mechanism: Organotrifluoroborates are not directly active in the catalytic cycle. Instead, under the aqueous basic conditions of the Suzuki-Miyaura reaction, they undergo slow, controlled hydrolysis to release the corresponding boronic acid in situ.[9] This "slow-release" mechanism is critical: it maintains a very low instantaneous concentration of the active boronic acid, effectively minimizing its opportunity to engage in deleterious side reactions like protodeboronation or homocoupling.[9]
The fluorinated pyridine motif in Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate is particularly valuable in drug discovery, as the incorporation of fluorine can enhance metabolic stability and bioavailability.[10] The trifluoroborate salt provides a stable and reliable method for introducing this important structural unit.[10]
Part 2: Performance and Application - A Head-to-Head Comparison
The fundamental structural and mechanistic differences translate directly into tangible performance advantages in the laboratory.
| Feature | Boronic Acids | Potassium Organotrifluoroborates (e.g., 2-Fluoro-6-methylpyridine-3-trifluoroborate) |
| Physical Form | Crystalline solids or oils; purity can be variable. | Well-defined, crystalline, monomeric solids.[11] |
| Stability & Handling | Variable; often sensitive to air, moisture, and prolonged storage.[3] Prone to oligomerization. | Highly stable to air and moisture with a long shelf-life.[3][6][8] Easy to handle and weigh accurately. |
| Primary Side Reaction | Protodeboronation, leading to reagent loss.[3][4] | Highly resistant to protodeboronation due to the "protected" C-B bond.[8] |
| Stoichiometry in Reaction | Often require significant excess (1.5–3.0 equiv.) to compensate for decomposition.[3] | Can often be used in near-stoichiometric amounts (1.05–1.2 equiv.) due to high stability.[8] |
| Mechanism of Action | Direct activation by base to form a boronate "ate" complex. | Slow hydrolysis under basic conditions to release the active boronic acid in situ.[9] |
| Key Advantage | Widely available for a vast range of R-groups. | Superior stability, handling, and reaction efficiency, especially for "difficult" substrates.[3] |
| Key Limitation | Instability often leads to poor reproducibility and requires excess reagent.[3] | Requires hydrolysis to become active; reaction conditions must accommodate this. |
Part 3: Visualizing the Chemical Pathways
Diagrams are essential for understanding the nuanced differences in how these reagents participate in the catalytic cycle.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle with Boronic Acids
Caption: Standard Suzuki-Miyaura cycle using a boronic acid, which requires base activation.
Diagram 2: The Role of Potassium Trifluoroborate
Caption: Trifluoroborates act as stable precursors, slowly releasing the active boronic acid.
Part 4: Validated Experimental Protocols
Adherence to best practices is crucial for success. The following protocols are self-validating systems designed for robustness and reproducibility.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Boronic Acid
This protocol illustrates a typical setup where an excess of the boronic acid is used to ensure complete consumption of the limiting electrophile.
-
Rationale: The use of 1.5 equivalents of the boronic acid is a common strategy to counteract potential decomposition via protodeboronation and to drive the reaction equilibrium towards the product.[3] The aqueous base is essential for activating the boronic acid.[12] Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the solvent (e.g., 1,4-dioxane or toluene, 5 mL) via syringe.
-
Add the aqueous base solution (e.g., 2M aq. Na₂CO₃, 2.5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the specified time (e.g., 4-16 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with a Potassium Trifluoroborate Salt
This protocol leverages the stability of the trifluoroborate, allowing for near-stoichiometric use of the nucleophile.
-
Rationale: Only a slight excess (1.1 equiv.) of the stable trifluoroborate salt is needed, improving atom economy.[8] The reaction still requires a base and a water co-solvent to facilitate the slow hydrolysis of the trifluoroborate to the active boronic acid.[8][13] The choice of a specialized ligand like RuPhos can be crucial for coupling challenging substrates, including heteroaryl chlorides.[6][8]
-
Step-by-Step Methodology:
-
To a reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv.), the potassium organotrifluoroborate salt (e.g., Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate, 1.1 mmol, 1.1 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%), a phosphine ligand (e.g., RuPhos, 0.10 mmol, 10 mol%), the base (e.g., K₂CO₃, 3.0 mmol, 3.0 equiv.), and a magnetic stir bar.[8]
-
Seal the vial and purge with an inert gas (Nitrogen or Argon).
-
Add the solvent system (e.g., toluene/H₂O 5:1, 6 mL) via syringe.[8]
-
Heat the reaction mixture to the desired temperature (e.g., 85 °C) with vigorous stirring for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.[8]
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and a pH 7 buffer solution (10 mL).[8]
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.[8]
-
Purify the crude product by silica gel column chromatography.
-
Diagram 3: General Experimental Workflow
Caption: A generalized workflow for Suzuki-Miyaura cross-coupling reactions.
Conclusion and Outlook
While boronic acids remain indispensable tools in the synthetic chemist's arsenal, their inherent instabilities present significant challenges, particularly in the high-stakes environment of drug development where reproducibility and efficiency are non-negotiable.
Potassium organotrifluoroborate salts, exemplified by Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate , have emerged as a demonstrably superior class of reagents. Their benchtop stability, resistance to protodeboronation, and ability to function effectively in near-stoichiometric quantities address the primary limitations of boronic acids.[3][11] The "slow-release" mechanism minimizes side reactions, leading to cleaner reaction profiles and higher, more consistent yields.[9] For researchers seeking to construct complex molecules with sensitive functionalities or aiming to develop robust, scalable synthetic routes, the evidence strongly supports the adoption of potassium organotrifluoroborate salts as the new standard for Suzuki-Miyaura cross-coupling.
References
-
Molander, G. A., & Canturk, B. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]
-
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Molander, G. A., & Ito, T. (2001). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 66(10), 3509–3513. [Link]
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Vantourout, J. C., et al. (2016). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 138(10), 3573–3585. [Link]
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Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
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Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]
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Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Symposium Series. [Link]
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Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Website. [Link]
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A Senior Application Scientist's Guide to Organoboron Reagents: A Comparative Analysis of Potassium Organotrifluoroborates
In modern organic synthesis, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for carbon-carbon bond formation. Its power lies in its functional group tolerance, mild conditions, and the relatively low toxicity of its reagents.[1] The choice of the organoboron nucleophile, however, is a critical parameter that dictates the reaction's efficiency, reproducibility, and practicality.
For decades, boronic acids and their ester derivatives were the default reagents. Yet, their inherent limitations—namely instability and handling difficulties—have driven the development of superior alternatives. Among these, potassium organotrifluoroborates (R-BF₃K) have emerged as exceptionally robust, versatile, and efficient coupling partners, frequently outperforming their predecessors.[2]
This guide provides an in-depth comparison of potassium organotrifluoroborates against other common classes of organoboron reagents: boronic acids, boronic esters (e.g., pinacol esters), and N-methyliminodiacetic acid (MIDA) boronates. We will explore the fundamental chemical principles that govern their performance and provide practical, data-supported insights to guide your selection of the optimal reagent for your synthetic challenges.
The Landscape of Organoboron Reagents
The reactivity of an organoboron reagent in the Suzuki-Miyaura catalytic cycle is fundamentally linked to the Lewis acidity of the boron center. A vacant p-orbital on a trivalent boron atom is required for the crucial transmetalation step.[3] However, this same feature renders many traditional reagents susceptible to degradation. The evolution of organoboron chemistry has largely been a story of taming this reactivity, protecting the valuable C-B bond until it is needed.
Figure 1: Structures of Common Organoboron Reagents.
Key Performance Comparison: Stability, Handling, and Reactivity
The choice of reagent impacts every stage of a research and development workflow, from long-term storage and reaction setup to the final yield and purity of the product.
Stability: The Foundation of Reproducibility
Stability is arguably the most significant differentiator among organoboron reagents and the primary advantage of trifluoroborates.
-
Potassium Organotrifluoroborates (R-BF₃K): These reagents are typically free-flowing, crystalline solids with exceptional benchtop stability to both air and moisture.[4][5] The tetracoordinate nature of the boron atom, saturated by three strongly-bound fluorine atoms, protects the C-B bond from common degradation pathways like protodeboronation.[5][6] This allows them to be stored indefinitely at room temperature without special precautions, ensuring consistent performance over time.[4][7]
-
Boronic Acids (R-B(OH)₂): Boronic acids are notoriously prone to instability. Many, especially heteroaryl derivatives, readily undergo protodeboronation, cleaving the C-B bond and rendering the reagent inactive.[8] They also exist in a dehydrative equilibrium with their cyclic trimeric anhydrides, known as boroxines.[9] This equilibrium complicates accurate massing and stoichiometry, leading to inconsistent results. Experimental data has shown that commercial heteroarylboronic acids stored for several weeks can show significant protodeboronation, whereas their corresponding trifluoroborates remain pure.[6][10]
-
Boronic Esters (e.g., Pinacol Esters): While generally more stable than boronic acids, they are still susceptible to hydrolysis, particularly under acidic or basic conditions. Their purification can be challenging, and they lack the indefinite shelf-life of trifluoroborates.
-
MIDA Boronates: Like trifluoroborates, MIDA boronates are highly stable, air-stable solids that are compatible with silica gel chromatography.[3][11] The N-methyliminodiacetic acid (MIDA) ligand forms a stable tridentate complex with the boron atom, effectively protecting it from unwanted reactions.[12] This stability is so pronounced that the MIDA boronate functional group can be carried through multiple synthetic steps that would destroy other organoboron reagents.[3]
Handling and Stoichiometry
Ease of handling directly translates to workflow efficiency and reliability.
-
Potassium Organotrifluoroborates: As stable, non-hygroscopic crystalline solids, they are easy to handle and weigh accurately. Their well-defined stoichiometry eliminates the guesswork associated with boronic acids, often allowing for the use of near-stoichiometric amounts in reactions, which improves atom economy.[6]
-
Boronic Acids: Their physical form can range from crystalline solids to waxy, difficult-to-handle materials.[9] The presence of boroxines means that an excess of the reagent is often used to ensure complete reaction, which can complicate purification.[9]
-
Boronic Esters & MIDA Boronates: These are typically solids and are easier to handle than many boronic acids, with well-defined stoichiometry.
Reactivity and the "Slow-Release" Principle
While high stability is desirable for storage, the reagent must become reactive under the coupling conditions. Both trifluoroborates and MIDA boronates operate on a "slow-release" principle, generating the active boronic acid in situ.
-
Potassium Organotrifluoroborates: In the presence of a base and a protic solvent, the trifluoroborate is slowly hydrolyzed to release the corresponding boronic acid, which then enters the catalytic cycle.[13][14][15] The key is that the rate of release is geared to the rate of the catalytic turnover.[13][15][16] This keeps the instantaneous concentration of the often-unstable boronic acid low, minimizing side reactions like homocoupling and protodeboronation.[14][16] This controlled release often leads to higher yields compared to using the boronic acid directly, especially for sensitive substrates.[10]
-
MIDA Boronates: These reagents are designed for a similar slow-release mechanism, but deprotection is typically triggered by an aqueous base.[11][17][18] This allows for remarkable control, as the MIDA boronate is unreactive under anhydrous Suzuki-Miyaura conditions.[18] This property is the basis for powerful synthetic strategies like iterative cross-coupling, where complex molecules are built piece-by-piece.[3][19][20]
-
Boronic Acids & Esters: These reagents are directly active (or are more rapidly converted to the active species). While this can be efficient for robust substrates, the high concentration of the active reagent from the start of the reaction can lead to the degradation pathways mentioned previously.
| Feature | Potassium Trifluoroborates | Boronic Acids | Boronic Esters (Pinacol) | MIDA Boronates |
| Form | Crystalline, free-flowing solids[4] | Waxy solids or powders[9] | Solids or oils | Crystalline solids[11] |
| Air/Moisture Stability | Excellent, indefinitely stable[21][22] | Poor to moderate; prone to decomposition[8] | Moderate; can hydrolyze | Excellent, benchtop stable[11][17] |
| Chromatography Stability | Stable | Generally unstable | Stable | Stable[3][11] |
| Stoichiometry | Well-defined; can use near 1:1 ratios[6] | Uncertain due to boroxine formation[9] | Well-defined | Well-defined |
| Reactivity Profile | Slow-release of boronic acid via hydrolysis[13][15][16] | Directly reactive; can be prone to side reactions | Generally less reactive than boronic acids | Slow-release of boronic acid via base cleavage[11][18] |
| Key Advantage | Unmatched stability, reliability, ease of use. | High reactivity for simple systems, low cost. | Good for protecting boron functionality. | Uniquely stable for iterative synthesis.[3] |
The Suzuki-Miyaura Reaction: Mechanism and Workflow
Understanding the catalytic cycle is key to appreciating why the properties of the organoboron reagent are so important. The reaction, catalyzed by a Palladium(0) species, proceeds through three fundamental steps.
Figure 2: The Suzuki-Miyaura Catalytic Cycle. The base activates the organoboron reagent, facilitating the crucial transmetalation step.
The "slow-release" of the boronic acid from a trifluoroborate precursor ensures that the concentration of the active borate complex [R²-B(OR)₂(OH)]⁻ is kept low, preventing degradation while still allowing the transmetalation to proceed efficiently.
Experimental Protocols: A Head-to-Head Comparison
To illustrate the practical differences, here are general protocols for a Suzuki-Miyaura coupling of an aryl chloride with a potassium alkyltrifluoroborate and its corresponding boronic acid.
Workflow Overview
Figure 3: General Experimental Workflow for Suzuki-Miyaura Coupling.
Protocol 1: Using Potassium Alkyltrifluoroborate
This protocol is adapted from established methods for coupling alkyltrifluoroborates with aryl chlorides.
-
Objective: Couple potassium sec-butyltrifluoroborate with 4-chloroanisole.
-
Rationale: This demonstrates the use of a stable, solid boron source with a common, electronically neutral aryl chloride. The choice of RuPhos as a ligand is common for promoting couplings with challenging substrates like aryl chlorides.
Step-by-Step Methodology:
-
Reagent Preparation: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add 4-chloroanisole (142.6 mg, 1.0 mmol, 1.0 equiv), potassium sec-butyltrifluoroborate (180.0 mg, 1.1 mmol, 1.1 equiv), and cesium carbonate (977.0 mg, 3.0 mmol, 3.0 equiv).
-
Scientist's Note: The trifluoroborate is a stable solid and can be weighed in the open air without degradation. A slight excess (1.1 equiv) is used to ensure complete consumption of the limiting electrophile.
-
-
Inerting the Atmosphere: Seal the tube with a rubber septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere for the palladium catalyst.
-
Solvent Addition and Degassing: Add toluene (5 mL) and deionized water (0.5 mL) via syringe. Sparge the stirred mixture with a gentle stream of argon for 15 minutes to remove dissolved oxygen.
-
Scientist's Note: The presence of water is crucial for the in situ hydrolysis of the trifluoroborate to the active boronic acid.
-
-
Catalyst Addition: In a separate vial under argon, weigh palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 1 mol%) and RuPhos (9.4 mg, 0.02 mmol, 2 mol%). Add this solid mixture to the reaction tube against a positive pressure of argon.
-
Reaction: Seal the Schlenk tube with a Teflon screw cap and place it in a preheated oil bath at 80 °C. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS.
-
Workup and Purification: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Using sec-Butylboronic Acid (Hypothetical)
This protocol highlights the additional challenges if one were to use the corresponding boronic acid.
-
Objective: Couple sec-butylboronic acid with 4-chloroanisole.
-
Rationale: Direct comparison to Protocol 1.
Step-by-Step Methodology:
-
Reagent Preparation: To a 25 mL Schlenk tube, add 4-chloroanisole (142.6 mg, 1.0 mmol, 1.0 equiv) and cesium carbonate (977.0 mg, 3.0 mmol, 3.0 equiv).
-
Handling the Boronic Acid: sec-Butylboronic acid is susceptible to oxidation and dehydration. It should be stored under inert gas and handled quickly. Weigh the boronic acid (153.0 mg, 1.5 mmol, 1.5 equiv) and add it to the tube.
-
Scientist's Note: A larger excess (1.5 equiv) is often required to compensate for potential decomposition during storage and the reaction itself, as well as the uncertain stoichiometry due to boroxine formation.
-
-
Inerting the Atmosphere: Immediately seal the tube and perform the evacuate/backfill cycles as described in Protocol 1.
-
Solvent Addition and Degassing: Add toluene (5 mL) and deionized water (0.5 mL) and degas with argon.
-
Catalyst Addition: Add the Pd(OAc)₂/RuPhos mixture as in Protocol 1.
-
Reaction, Workup, and Purification: Proceed as described in Protocol 1. The final yield may be lower and purification more complex due to byproducts from boronic acid decomposition.
This direct comparison underscores the superior handling, stability, and stoichiometric precision offered by potassium organotrifluoroborates, making them a more reliable and efficient choice for demanding synthetic applications.
Conclusion and Future Outlook
Potassium organotrifluoroborates are not merely an incremental improvement; they represent a significant advancement in organoboron chemistry. Their exceptional stability solves the most persistent problem of boronic acids, leading to more reproducible, reliable, and high-yielding cross-coupling reactions.[21] This stability also allows the C-BF₃K moiety to be carried through complex synthetic sequences, opening up new retrosynthetic possibilities that were previously impractical.[2][9][23][24][25]
While boronic acids will retain a place in synthesis due to their low cost and high reactivity in simple cases, and MIDA boronates offer unparalleled control for iterative synthesis, potassium organotrifluoroborates provide the best balance of stability, reactivity, and ease of use for a broad range of applications. For researchers, scientists, and drug development professionals, adopting potassium organotrifluoroborates into your synthetic toolbox is a direct investment in efficiency, reliability, and success.
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The Strategic Application of Fluorinated Pyridine Precursors in Modern Drug Discovery: A Comparative Guide
Introduction: The Indispensable Role of Fluorine in Pyridine-Based Drug Design
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a significant portion of FDA-approved drugs.[1] Its ability to engage in various biological interactions makes it a privileged structure. However, the modern drug discovery landscape demands fine-tuning of molecular properties to optimize efficacy, selectivity, and pharmacokinetic profiles. The strategic incorporation of fluorine into the pyridine ring has emerged as a powerful tool to achieve this, profoundly influencing a molecule's basicity (pKa), lipophilicity (logP), metabolic stability, and binding affinity.[2][3] This guide provides a comparative analysis of common fluorinated pyridine precursors, offering researchers and drug development professionals the insights and experimental data needed to make informed decisions in their synthetic strategies.
The "Fluorine Effect": A Double-Edged Sword of Physicochemical Modulation
The introduction of fluorine, the most electronegative element, imparts unique properties to the pyridine ring. Understanding these effects is paramount to harnessing their potential.
-
Basicity (pKa): Fluorine's strong electron-withdrawing nature decreases the electron density on the pyridine nitrogen, significantly lowering its pKa and rendering it less basic.[2] This modulation can be critical for optimizing drug-receptor interactions and improving cell permeability.
-
Lipophilicity (logP): The effect of fluorination on lipophilicity is more nuanced. While monofluorination can have a variable impact, polyfluorination, particularly with a trifluoromethyl (-CF3) group, generally increases lipophilicity.[4] This property is crucial for tuning a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage.[3] Introducing fluorine at metabolically vulnerable positions on the pyridine ring can block oxidative metabolism, leading to an extended drug half-life and improved bioavailability.[4]
A Comparative Analysis of Key Fluorinated Pyridine Precursors
The choice of a fluorinated pyridine precursor is a critical decision in the synthetic design of a drug candidate. This section compares the most common precursors, highlighting their distinct characteristics.
| Precursor Type | Key Features | Impact on Physicochemical Properties | Synthetic Accessibility & Reactivity |
| Monofluoropyridines | Single fluorine substitution. Positional isomerism is key. | Moderate pKa reduction. Variable logP changes.[2] | Readily available. Highly reactive in SNAr at the 2- and 4-positions.[5] |
| Difluoropyridines | Two fluorine atoms. Synergistic electronic effects. | Significant pKa reduction. Generally increased lipophilicity. | Accessible through various synthetic routes. Enhanced reactivity in SNAr. |
| (Trifluoromethyl)pyridines | A lipophilic, electron-withdrawing group. | Strong pKa reduction. Significant increase in logP.[6] | Commercially available building blocks. The -CF3 group can influence the reactivity of other positions. |
Navigating Synthetic Transformations: A Practical Guide
The presence of fluorine significantly influences the reactivity of the pyridine ring in key synthetic transformations. This section provides a comparative overview and experimental protocols for two of the most important reactions in drug discovery.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Halogen Reactivity
SNAr is a cornerstone reaction for functionalizing electron-deficient aromatic rings like pyridine. The reactivity of 2-halopyridines in SNAr generally follows the order: F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine stabilizing the Meisenheimer intermediate.[5][7]
Experimental Protocol: Comparative SNAr of 2-Fluoropyridine and 2-Chloropyridine with Piperidine
Objective: To compare the reactivity of 2-fluoropyridine and 2-chloropyridine in a nucleophilic aromatic substitution reaction with piperidine.
Materials:
-
2-Fluoropyridine
-
2-Chloropyridine
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Round-bottom flasks, magnetic stirrers, heating mantles, and standard glassware
-
TLC plates, GC-MS for reaction monitoring
Procedure:
-
Reaction Setup (performed in parallel for both halopyridines):
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-halopyridine (1.0 eq) in anhydrous DMSO.
-
Add piperidine (1.2 eq) to the solution.
-
Add potassium carbonate (2.0 eq) as the base.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction at regular intervals (e.g., every hour) using TLC or GC-MS to determine the consumption of the starting material and the formation of the product.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-(piperidin-1-yl)pyridine.
-
Expected Outcome: The reaction with 2-fluoropyridine is expected to proceed significantly faster and with a higher yield compared to 2-chloropyridine under identical reaction conditions, demonstrating the superior reactivity of the C-F bond in SNAr.[5]
Suzuki-Miyaura Cross-Coupling: The Dominance of Heavier Halogens
In contrast to SNAr, the reactivity of halopyridines in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions generally follows the order: I > Br > Cl >> F. This is because the rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, which is weaker for heavier halogens.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling of 2-Bromopyridine and 2-Chloropyridine with Phenylboronic Acid
Objective: To compare the efficiency of 2-bromopyridine and 2-chloropyridine in a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.
Materials:
-
2-Bromopyridine
-
2-Chloropyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water (degassed)
-
Round-bottom flasks, magnetic stirrers, heating mantles, and standard glassware
-
TLC plates, GC-MS for reaction monitoring
Procedure:
-
Reaction Setup (performed in parallel for both halopyridines):
-
To a dry round-bottom flask, add the 2-halopyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
-
Solvent Addition:
-
Add degassed 1,4-dioxane and water (e.g., 4:1 ratio) via syringe.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Isolation:
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to afford 2-phenylpyridine.
-
Expected Outcome: The reaction with 2-bromopyridine is expected to give a higher yield of 2-phenylpyridine in a shorter reaction time compared to 2-chloropyridine, highlighting the greater reactivity of the C-Br bond in Suzuki-Miyaura coupling.[3]
Visualizing the Synthetic Landscape
To aid in the selection of the appropriate synthetic strategy, the following diagrams illustrate the key decision-making processes.
Caption: Decision workflow for selecting a synthetic route.
Caption: General experimental workflow for cross-coupling reactions.
Case Studies: Fluorinated Pyridine Precursors in FDA-Approved Drugs
The strategic use of fluorinated pyridine precursors is exemplified in the synthesis of numerous marketed drugs.
Vericiguat (Verquvo®)
Vericiguat, a soluble guanylate cyclase stimulator for treating heart failure, features a 5-fluoro-1H-pyrazolo[3,4-b]pyridine core. The synthesis of this crucial core structure involves the condensation of a 5-amino-1H-pyrazole-3-carboxylate with an α-fluoro-β-(dialkylamino)acrylaldehyde intermediate.[8][9] The presence of the fluorine atom in this precursor is critical for the drug's metabolic stability and desired pharmacological profile.[9]
Alpelisib (Piqray®)
Alpelisib is a PI3K inhibitor used in the treatment of breast cancer. Its structure incorporates a 2-amino-4-(trifluoromethyl)pyridine moiety. The synthesis of Alpelisib utilizes this fluorinated pyridine building block, highlighting the importance of trifluoromethylated precursors in constructing complex drug molecules.[10][11] The trifluoromethyl group in Alpelisib contributes to its metabolic stability and high binding affinity for the PI3K enzyme.[4]
Conclusion: A Forward Look
The strategic incorporation of fluorine into pyridine-based scaffolds is a proven and powerful strategy in modern drug discovery. The choice of the fluorinated pyridine precursor is a critical determinant of synthetic efficiency and the ultimate properties of the drug candidate. This guide has provided a comparative framework, supported by experimental data and protocols, to empower researchers to make rational decisions in their pursuit of novel therapeutics. As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, and as new synthetic methodologies emerge, the role of these versatile building blocks is set to expand even further.
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A SYSTAMIC REVIEW ON SYNTHESIS OF VERICIGUAT & IT'S PHARMACOLOGICAL ACTION. IJNRD. (2023-10-10). Available from: [Link]
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The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. (2025-08-06). Available from: [Link]
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An improved process for the preparation of methyl{4,6-diamino-2-[5-fluoro-1-(2-fluoro benzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyr. Technical Disclosure Commons. (2025-07-28). Available from: [Link]
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Synthesis and structure of alpelisib. ResearchGate. Available from: [Link]
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ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. (2025-08-06). Available from: [Link]
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Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. Available from: [Link]
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Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure. ACS Publications. (2017-05-30). Available from: [Link]
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Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. Available from: [Link]
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Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. PubMed. (2025-01-09). Available from: [Link]
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Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Publications. (2014-06-11). Available from: [Link]
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Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. ResearchGate. (2025-08-06). Available from: [Link]
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Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. PubMed. (2023-04-24). Available from: [Link]
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5-NITROSOPYRIMIDIN-4,6-DIAMINE OR A SALT THEREOF, METHOD FOR THE PREPARATION THEREOF, AND USE THEREOF IN THE SYNTHESIS OF VERICIGUAT. WIPO Patentscope. Available from: [Link]
- Novel synthesis method of PI3K inhibitor Alpelisib. Google Patents.
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Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Royal Society of Chemistry. Available from: [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2025-03-29). Available from: [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available from: [Link]
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FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available from: [Link]
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Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. Available from: [Link]
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Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. Reddit. (2024-05-10). Available from: [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed. (2024-10-10). Available from: [Link]
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Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. Available from: [Link]
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pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. Available from: [Link]
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Design, synthesis and bioevaluation of novel substituted triazines as potential dual PI3K/mTOR inhibitors. PubMed. (2020-10-15). Available from: [Link]
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available from: [Link]
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Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry. Available from: [Link]
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2,3-Dichloro-5-(trifluoromethyl)pyridine. PubChem. Available from: [Link]
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Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. PMC. (2025-08-10). Available from: [Link]
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Fluorinated building blocks in drug design: new pathways and targets. PMC. Available from: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]
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A Comprehensive Guide to the Reactivity of Substituted Pyridine Trifluoroborates in Suzuki-Miyaura Cross-Coupling
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Among the diverse array of organoboron reagents utilized in this transformation, potassium organotrifluoroborates have emerged as particularly advantageous coupling partners.[2][3][4] Their notable stability to air and moisture, ease of handling, and unique reactivity profile make them superior alternatives to boronic acids in many applications.[3][4][5] This guide provides an in-depth comparison of the reactivity of substituted pyridine trifluoroborates in the Suzuki-Miyaura reaction, offering valuable insights for researchers in drug discovery and materials science. Pyridine moieties are prevalent in a vast number of pharmaceuticals and functional materials, making their efficient incorporation a critical aspect of synthetic chemistry.[5]
Organotrifluoroborates are tetracoordinate boron species that act as a protected form of boronic acids.[1][6] This inherent stability reduces the propensity for side reactions like protodeboronation, which can plague reactions involving traditional boronic acids.[2][5] The reactivity of the trifluoroborate is "unmasked" under the basic conditions of the Suzuki-Miyaura coupling, allowing for a slow and controlled release of the active boronic acid species.[7]
This guide will delve into the mechanistic nuances of the Suzuki-Miyaura reaction involving pyridine trifluoroborates, explore the electronic and steric factors that govern their reactivity, and present a comparative analysis of their performance based on experimental data. Detailed experimental protocols are also provided to facilitate the practical application of these versatile reagents.
The Suzuki-Miyaura Catalytic Cycle with Pyridine Trifluoroborates
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involving an organotrifluoroborate salt is depicted below. The catalytic cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with the organoboron compound. This step is often rate-limiting and requires the conversion of the trifluoroborate to a more reactive boronic acid or a related species under the basic reaction conditions. Subsequent reductive elimination from the Pd(II) intermediate furnishes the desired biaryl product and regenerates the active Pd(0) catalyst.
Caption: General workflow for the synthesis of potassium pyridine trifluoroborates.
Step-by-Step Protocol:
-
To a solution of the substituted pyridineboronic acid (1.0 equiv) in methanol, add a solution of potassium hydrogen fluoride (KHF₂) (3.0 equiv) in water.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Remove the methanol under reduced pressure.
-
Collect the precipitated potassium pyridine trifluoroborate by vacuum filtration.
-
Wash the solid with cold water and then with diethyl ether.
-
Dry the product under vacuum to afford the pure potassium pyridine trifluoroborate salt. [5]
General Procedure for Suzuki-Miyaura Cross-Coupling of Potassium Pyridine Trifluoroborates
The following is a general protocol for the palladium-catalyzed cross-coupling of potassium pyridine trifluoroborates with aryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol:
-
In a reaction vessel, combine the potassium pyridine trifluoroborate (1.1-1.5 equiv), the aryl halide (1.0 equiv), and the base (e.g., Cs₂CO₃, K₂CO₃, or K₃PO₄, 2.0-3.0 equiv).
-
Add the appropriate solvent (e.g., THF/H₂O, dioxane/H₂O, or t-AmylOH/H₂O).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), 1-5 mol %) and the phosphine ligand (e.g., SPhos, RuPhos, XPhos, 2-10 mol %).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product. [5][8]
Conclusion
Potassium substituted pyridine trifluoroborates are highly valuable reagents for the synthesis of pyridyl-containing compounds via the Suzuki-Miyaura cross-coupling reaction. Their stability, ease of preparation, and predictable reactivity make them attractive alternatives to other organoboron reagents. [5][9]Understanding the interplay of electronic and steric effects is crucial for selecting the optimal pyridine trifluoroborate and reaction conditions for a given synthetic target. This guide has provided a comprehensive overview of their reactivity, supported by experimental data and detailed protocols, to empower researchers in their synthetic endeavors. The continued development of new catalysts and ligands will undoubtedly further expand the scope and utility of these versatile building blocks in the years to come.
References
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Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(32), 5764-5775. [Link]
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Longdom Publishing. (n.d.). Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Journal of Chemical Sciences. [Link]
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Stefani, H. A., & Cella, R. (2010). Cross-coupling Reactions of Organotrifluoroborate Salts. Organic Reactions, 79, 1-258. [Link]
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Sammis, G. M., & St-Onge, M. (2019). Charge-enhanced pyridyl trifluoroborate organocatalysts: crystal structures and reactivity. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(4), 634-641. [Link]
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Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837-7848. [Link]
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A. Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Chemistry – A European Journal, 18(51), 16438-16447. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
-
Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 73(16), 6297-6302. [Link]
-
Wei, R., et al. (2012). Palladium-catalyzed Suzuki–Miyaura cross-coupling reaction of potassium 2-pyridyl trifluoroborate with aryl (heteroaryl) halides. Tetrahedron, 68(10), 2353-2357. [Link]
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Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3428-3439. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. [Link]
-
Molander, G. A., & Biolatto, B. (2002). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8415-8423. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. [Link]
-
Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 243. [Link]
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Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. [Link]
-
Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 613-618. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2010). Potassium alkyltrifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Beilstein Journal of Organic Chemistry, 6, 1111. [Link]
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White, A. M., et al. (2019). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganica Chimica Acta, 495, 118949. [Link]
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Pearson. (2024). EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
University of Liverpool. (n.d.). Pyridines: properties, syntheses & reactivity. [Link]
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The Strategic Advantage of Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate in Suzuki-Miyaura Coupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with unparalleled efficiency and scope. The strategic incorporation of fluorinated pyridine moieties is of particular interest in medicinal chemistry, as these structural motifs can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This guide provides an in-depth technical comparison of Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate and its traditional boronic acid counterpart, offering experimental insights and protocols to inform your selection of reagents for this critical transformation.
The Trifluoroborate Advantage: Enhanced Stability and Handling
The primary distinction and significant advantage of potassium organotrifluoroborates over their boronic acid analogs lies in their superior stability. Boronic acids are notoriously prone to decomposition through pathways such as protodeboronation and the formation of cyclic trimeric anhydrides (boroxines), which can lead to inconsistent reactivity and difficulties in stoichiometry. In contrast, potassium trifluoroborates are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, allowing for extended storage without degradation. This inherent stability translates to more reproducible experimental outcomes and simplifies handling in a laboratory setting.
While direct comparative studies for 2-Fluoro-6-methylpyridine-3-trifluoroborate versus its boronic acid are not extensively published, the general principles of trifluoroborate stability are well-established and can be extrapolated to this specific reagent. The enhanced stability of the trifluoroborate salt ensures a consistent and reliable source of the nucleophilic coupling partner, which is crucial for high-throughput screening and large-scale synthesis campaigns in drug discovery.
Performance in Suzuki-Miyaura Coupling: A Comparative Overview
The choice of the boron reagent can significantly impact the yield and efficiency of the Suzuki-Miyaura coupling. While boronic acids are highly reactive, their instability can be a major drawback. Trifluoroborate salts, while requiring in situ hydrolysis to the active boronic acid, offer a "slow-release" mechanism that can minimize side reactions.[2]
To provide a quantitative perspective, the following table summarizes typical yields observed in Suzuki-Miyaura couplings of various arylboron reagents with different coupling partners. While not a direct comparison of the target compound, it illustrates the general performance of these classes of reagents.
| Boron Reagent Class | Electrophile | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Arylboronic Acid | Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~95% | [3] |
| Aryltrifluoroborate | Aryl Chloride | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | ~87% | [4] |
| Aryl MIDA Boronate | Aryl Bromide | Pd₂ (dba)₃ / SPhos | K₃PO₄ | THF/H₂O | ~89% | [5] |
Note: Yields are highly dependent on the specific substrates, catalyst, ligand, base, and solvent system employed.
Arylboronic acids generally provide excellent yields with activated electrophiles like aryl bromides.[3] Aryltrifluoroborates have demonstrated high efficacy in coupling with more challenging substrates such as aryl chlorides, showcasing their robustness.[4] MIDA boronates, another class of stabilized boron reagents, also offer high yields and are particularly useful in iterative cross-coupling strategies due to their stability under anhydrous conditions.
The electron-withdrawing nature of the fluorine atom in 2-Fluoro-6-methylpyridine-3-trifluoroborate can influence its reactivity in the transmetalation step of the catalytic cycle. However, the overall success of the reaction is often dictated by the careful optimization of the reaction conditions.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of the trifluoroborate salt and its subsequent use in a Suzuki-Miyaura coupling reaction.
Synthesis of Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate
This protocol is adapted from a general procedure for the synthesis of potassium aryltrifluoroborates from their corresponding boronic acids.[6]
Materials:
-
2-Fluoro-6-methylpyridine-3-boronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
Procedure:
-
In a round-bottomed flask, dissolve 2-Fluoro-6-methylpyridine-3-boronic acid (1.0 equiv) in methanol.
-
Cool the solution in an ice bath.
-
In a separate flask, prepare a solution of KHF₂ (3.0 equiv) in water.
-
Slowly add the KHF₂ solution to the cooled boronic acid solution with vigorous stirring. A thick white precipitate should form.
-
Continue stirring the slurry in the ice bath for 30 minutes.
-
Isolate the white solid by vacuum filtration and wash with cold water, followed by a cold organic solvent (e.g., diethyl ether).
-
Dry the resulting potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate salt under high vacuum.
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of the trifluoroborate salt.
Suzuki-Miyaura Coupling Protocol with Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate
This protocol is a general method for the Suzuki-Miyaura coupling of potassium organotrifluoroborates with aryl halides.[4]
Materials:
-
Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate (1.0 equiv)
-
Aryl halide (e.g., aryl bromide or aryl chloride, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a Schlenk tube, add Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate, the aryl halide, and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
In a separate vial, weigh the palladium catalyst and ligand, then add them to the Schlenk tube under a positive pressure of argon.
-
Add toluene and water (typically a 10:1 ratio) to the Schlenk tube via syringe.
-
Seal the tube and place it in a preheated oil bath at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle with trifluoroborate activation.
Conclusion
Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate offers a compelling alternative to its corresponding boronic acid for Suzuki-Miyaura cross-coupling reactions. Its enhanced stability simplifies handling and storage, leading to more reproducible results, a critical factor in the demanding environment of pharmaceutical and materials science research. While reaction conditions require careful optimization, the robustness of the trifluoroborate salt, particularly with challenging substrates, makes it a valuable tool in the synthetic chemist's arsenal. The provided protocols offer a solid starting point for the successful implementation of this versatile reagent in your research endeavors.
References
- BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling.
- BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
- Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
- Lipshutz, B. H., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society.
- Chemla, F., et al. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates.
- Wang, D., et al. (2012).
- Lipshutz, B. H., et al. (n.d.). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. NIH.
- MySkinRecipes. (n.d.).
- BenchChem. (2025). A Comparative Guide: Trifluoroborate Salts Versus Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions.
- Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Alcarazo, M., et al. (2025). Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF 3 BF 3 )].
- Wisniewski, S. R., et al. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH.
- Molander, G. A., et al. (n.d.).
- Santa Cruz Biotechnology. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Havelková, M., et al. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides.
- Sigma-Aldrich. (n.d.). Suzuki-Miyaura Cross-Coupling Reagents.
- Molander, G. A., & Ito, T. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.
- Biscoe, M. R., et al. (n.d.).
- Molander, G. A., & Brown, A. R. (n.d.).
Sources
- 1. Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate [myskinrecipes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
alternative reagents to 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt
An In-Depth Comparative Guide to Alternatives for 2-Fluoro-6-methylpyridine-3-trifluoroborate Potassium Salt
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic incorporation of fluorinated heterocyclic moieties is a cornerstone of molecular design. The 2-fluoro-6-methylpyridine scaffold is of particular interest, and its introduction via cross-coupling reactions is a common synthetic maneuver. The potassium salt of 2-Fluoro-6-methylpyridine-3-trifluoroborate has emerged as a valuable reagent for this purpose, primarily in Suzuki-Miyaura cross-coupling reactions.[1] Its appeal lies in its nature as a crystalline, free-flowing solid that exhibits exceptional stability to air and moisture, serving as a robust, protected precursor to the corresponding boronic acid.[2][3]
However, the practicing chemist knows that no single reagent is a panacea. The optimal choice of a building block is dictated by a confluence of factors including substrate stability, desired reaction kinetics, compatibility with other functional groups in a multi-step synthesis, and the specific bond being forged. This guide provides a comprehensive comparison of the primary alternatives to 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt, offering field-proven insights and detailed experimental frameworks to empower researchers in making informed strategic decisions.
Part 1: Direct Analogs — Alternative Boron-Based Reagents
The most direct alternatives are those that deliver the identical 2-fluoro-6-methyl-3-pyridinyl fragment but utilize different boron-containing functional groups. The choice between them hinges almost entirely on stability, handling, and the desired mode of reactivity in the catalytic cycle.
The Progenitor: 2-Fluoro-6-methylpyridine-3-boronic Acid
The trifluoroborate salt is, mechanistically speaking, a stable precursor to the boronic acid.[3][4] The boronic acid is the species that ultimately participates in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Therefore, using the boronic acid directly is the most straightforward option.
-
Expertise & Experience: While direct, the use of heteroaryl boronic acids is fraught with challenges. They are frequently prone to protodeboronation (loss of the boron group) and can readily dehydrate to form cyclic trimeric anhydrides known as boroxines.[5] This instability complicates accurate stoichiometric measurements and can lead to diminished yields and reproducibility, particularly after storage. 2-pyridinylboronic acids are notoriously unstable.
The High-Stability Surrogate: 2-Fluoro-6-methylpyridine-3-MIDA Boronate
N-methyliminodiacetic acid (MIDA) boronates represent a pinnacle of boronic acid protection.[6][7][8] These reagents are exceptionally stable, not only to air and moisture but also to silica gel chromatography, a feature not shared by trifluoroborates or boronic acids.[7][8]
-
Expertise & Experience: The true power of MIDA boronates lies in their capacity for controlled, slow release of the boronic acid under specific, mild basic conditions.[6][9] This makes them the reagent of choice for complex, multi-step syntheses and, most notably, for iterative cross-coupling (ICC) strategies where a bifunctional building block is used to sequentially build out a molecule.[8] While trifluoroborates are stable on the shelf, their hydrolysis begins as soon as protic solvents and base are introduced. MIDA boronates, by contrast, remain largely intact under typical Suzuki conditions (e.g., using anhydrous K₃PO₄), allowing for selective reaction at another site on the molecule.[9] Deprotection requires specific hydrolytic conditions, offering an orthogonal handle for reactivity.
Caption: Relationship of Boron Reagents to the Active Species in Suzuki Coupling.
Comparative Data: Boron Reagents
| Feature | Boronic Acid | Potassium Trifluoroborate | MIDA Boronate |
| Stability | Often low; prone to protodeboronation and boroxine formation[5] | High; crystalline solids stable to air and moisture[2][3] | Exceptional; stable to air, moisture, and chromatography[7][8] |
| Handling | Can be difficult; requires careful storage and handling | Easy; free-flowing powders | Easy; crystalline solids ideal for long-term storage |
| Reactivity | Direct use as the active species | In situ hydrolysis to the active boronic acid[3][4] | Requires a distinct deprotection step for boronic acid release[8][9] |
| Key Advantage | Most direct and atom-economical | Excellent balance of stability and reactivity | Enables complex multi-step synthesis and iterative cross-coupling |
| Key Disadvantage | Instability leads to poor reproducibility | Less suitable for iterative coupling strategies | Requires an additional deprotection step; may be more costly |
Part 2: Alternative Synthetic Strategies — The Buchwald-Hartwig Amination
If the synthetic goal is not a carbon-carbon bond but a carbon-nitrogen bond at the 3-position, then a completely different, yet highly relevant, alternative is the Buchwald-Hartwig amination.[10][11] This approach fundamentally alters the synthetic disconnection.
-
Causality Behind the Choice: Instead of starting with a boron-functionalized pyridine, this strategy employs a halo-pyridine (e.g., 3-bromo-2-fluoro-6-methylpyridine) and couples it directly with a desired amine. This is invaluable in drug discovery, where libraries of amine analogs are often synthesized to explore structure-activity relationships (SAR).
-
Reagents & Protocol: The reaction requires a palladium catalyst, a specialized phosphine ligand to facilitate the catalytic cycle, and a base. The choice of ligand is critical and has been the subject of extensive development, with modern, sterically hindered phosphines enabling the coupling of a vast range of aryl halides and amines.[10]
-
Trustworthiness & Validation: The regioselectivity of Buchwald-Hartwig amination on dihalopyridines is a key consideration. In many cases, oxidative addition of the palladium catalyst is favored at the more electron-deficient or sterically accessible position. For a substrate like 2,5-dibromopyridine, amination often selectively occurs at the C2 position. Careful selection of reaction conditions can provide high selectivity for the desired isomer.
Caption: Simplified Workflow for Buchwald-Hartwig Amination.
Part 3: Experimental Protocols
The following protocols are self-validating systems, providing a robust starting point for optimization.
Protocol 1: General Suzuki-Miyaura Coupling with Potassium Trifluoroborate
This protocol is adapted from standard literature procedures for coupling potassium alkyltrifluoroborates.[2][12]
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), potassium 2-fluoro-6-methylpyridine-3-trifluoroborate (1.5 equiv), and cesium carbonate (Cs₂CO₃, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 3-5 mol %) to the vial.
-
Solvent Addition: Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon) three times. Add a degassed solvent mixture, such as THF/H₂O (4:1, 0.1 M).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Slow-Release Suzuki-Miyaura Coupling from a MIDA Boronate
This protocol leverages the controlled hydrolysis of MIDA boronates for coupling.[6][9]
-
Reaction Setup: To an oven-dried vial, add the aryl chloride (1.0 equiv), 2-fluoro-6-methylpyridine-3-MIDA boronate (1.2 equiv), the palladium catalyst system (e.g., Pd₂(dba)₃, 2 mol % and SPhos, 4 mol %), and anhydrous potassium phosphate (K₃PO₄, 3.0 equiv).
-
Solvent Addition: Evacuate and backfill the vial with an inert atmosphere (Argon). Add degassed toluene and water (e.g., 10:1 ratio, 0.2 M). The amount of water is critical for the slow hydrolysis.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 18 hours. Monitor for the consumption of the starting material.
-
Workup & Purification: Follow the workup and purification steps as described in Protocol 1. The stability of MIDA boronates to chromatography simplifies the purification of any unreacted starting material.
Protocol 3: Buchwald-Hartwig Amination of 3-Bromo-2-fluoro-6-methylpyridine
This is a representative protocol for C-N bond formation.[11]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol %), the appropriate ligand (if not using a precatalyst), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equiv) to a reaction vial.
-
Reagent Addition: Add 3-bromo-2-fluoro-6-methylpyridine (1.0 equiv) and the desired amine (1.2 equiv).
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane (0.1 M).
-
Reaction: Seal the vial and heat to 90-110 °C for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Workup: After cooling, quench the reaction by adding water. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium black. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the resulting amine product via silica gel column chromatography.
Conclusion and Strategic Recommendation
Caption: Decision flowchart for selecting the appropriate reagent/strategy.
The choice of reagent to replace 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt is not a matter of finding a superior compound, but of selecting the most strategic one for the task at hand.
-
For straightforward, terminal Suzuki-Miyaura couplings where ease of handling and storage are paramount, potassium trifluoroborates remain an excellent choice.
-
If the corresponding boronic acid is known to be stable or can be generated and used immediately, it offers the most direct route.
-
For complex, multi-step syntheses requiring purification of boron-containing intermediates or for advanced iterative cross-coupling strategies, the unparalleled stability and controlled reactivity of MIDA boronates are unmatched.
-
Finally, if the ultimate goal is the synthesis of an arylamine, the Buchwald-Hartwig amination provides a more direct and powerful alternative for forging the C-N bond, bypassing the need for organoboron reagents altogether.
By understanding the causality behind the stability and reactivity of each alternative, researchers can design more robust, efficient, and successful synthetic routes.
References
-
MySkinRecipes. Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823. [Link]
-
ResearchGate. Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. [Link]
-
Royal Society of Chemistry. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Wikipedia. Organotrifluoroborate. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6461–6463. [Link]
-
Chem-Station. Organotrifluoroborate Salts. [Link]
-
ResearchGate. MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. [Link]
-
ResearchGate. Recent Advances in Organotrifluoroborates Chemistry. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ResearchGate. Midas and Boronic Acids. [Link]
-
ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Semantic Scholar. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. [Link]
-
Arkivoc. Recent progress in the synthesis of pyridinylboronic acids and esters. [Link]
Sources
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- 3. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 9. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 2-Fluoro-6-methylpyridine-3-trifluoroborate Potassium Salt in Complex Molecule Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of reagents is a critical determinant of success in the synthesis of complex molecules. This guide provides an in-depth technical comparison of the performance of 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt with alternative reagents in complex molecule synthesis, with a focus on the Suzuki-Miyaura cross-coupling reaction. This document is designed to move beyond a simple recitation of protocols to an exploration of the underlying chemical principles and practical considerations that inform modern synthetic strategy.
The Ascendancy of Potassium Trifluoroborate Salts: A Paradigm Shift in Cross-Coupling Chemistry
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance and its ability to forge carbon-carbon bonds with high efficiency.[1] For decades, boronic acids have been the workhorse nucleophiles in these transformations. However, their inherent limitations, including susceptibility to protodeboronation, trimerization to boroxines, and instability for certain heteroaromatic systems, have driven the search for more robust alternatives.[1]
Potassium trifluoroborate salts have emerged as a superior class of reagents that address many of the shortcomings of boronic acids. These crystalline, free-flowing solids are generally stable to air and moisture, allowing for indefinite storage without degradation.[2] This stability simplifies handling and weighing, leading to more reproducible reaction outcomes, a crucial factor in both academic research and industrial-scale synthesis. The trifluoroborate moiety serves as a protecting group for the boronic acid, which is slowly released in situ under the reaction conditions, minimizing unwanted side reactions.[2]
Performance in Focus: 2-Fluoro-6-methylpyridine-3-trifluoroborate Potassium Salt
The 2-fluoro-6-methylpyridine motif is a valuable building block in medicinal chemistry and agrochemistry, with the fluorine atom often imparting desirable pharmacokinetic properties such as enhanced metabolic stability and bioavailability.[3] The corresponding trifluoroborate salt of this scaffold, 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt, is therefore a reagent of significant interest for the synthesis of novel bioactive molecules.
Comparative Analysis with Alternative Reagents
| Reagent | Structure | Key Advantages | Key Disadvantages | Expected Relative Performance |
| 2-Fluoro-6-methylpyridine-3-trifluoroborate Potassium Salt | ![]() | - High stability (air and moisture tolerant)- Easy to handle and weigh accurately- Resistant to protodeboronation- Slow release of the active boronic acid minimizes side reactions | - Requires specific activation conditions (e.g., base, aqueous solvent) | - Higher and more reproducible yields, especially in complex systems or with sensitive substrates.- Broader functional group tolerance. |
| 2-Fluoro-6-methylpyridine-3-boronic Acid | ![]() | - Widely used and well-understood- Does not require in situ deprotection | - Prone to protodeboronation- Can form cyclic trimers (boroxines), leading to inaccurate stoichiometry- May be less stable upon storage | - Potentially lower yields due to decomposition and side reactions.- May require more careful handling and storage. |
| 2-Fluoro-6-methylpyridine-3-boronic acid pinacol ester | ![]() | - More stable than the corresponding boronic acid | - Lower atom economy- May exhibit slower reaction kinetics | - Generally good yields, but may require longer reaction times or higher temperatures compared to the trifluoroborate salt. |
Experimental Protocols and Mechanistic Insights
The successful application of 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt in a Suzuki-Miyaura coupling hinges on the careful selection of the catalyst, ligand, base, and solvent system. The following protocol is a generalized procedure based on extensive studies of similar aryl- and heteroaryltrifluoroborate salts.[1][4]
General Procedure for the Suzuki-Miyaura Coupling of 2-Fluoro-6-methylpyridine-3-trifluoroborate Potassium Salt with an Aryl Halide
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is illustrated below. The choice of a bulky, electron-rich phosphine ligand, such as RuPhos or XPhos, is often crucial for promoting the reductive elimination step and preventing β-hydride elimination, especially with sterically hindered coupling partners.[1][4]
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Conclusion
2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt represents a highly promising reagent for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug discovery. Its superior stability, ease of handling, and resistance to common side reactions make it an attractive alternative to the corresponding boronic acid. While direct comparative data for this specific reagent is still emerging, the extensive body of literature on potassium trifluoroborate salts strongly supports its utility in demanding synthetic applications. As the drive for more efficient and robust synthetic methodologies continues, the adoption of reagents like 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt will undoubtedly play a pivotal role in the advancement of chemical synthesis.
References
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 813–826.
- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.
- Molander, G. A., & Petrillo, D. E. (2008).
- Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485.
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Significance of 2-Fluoro-6-methylpyridine in Chemical Synthesis. Retrieved from [Link]
Sources
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate | 1245906-75-5 [smolecule.com]
- 3. Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to 2-Fluoro-6-methylpyridine-3-trifluoroborate Potassium Salt in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The strategic construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, offering a versatile and efficient method for forging these critical linkages. A key determinant in the success of this transformation is the choice of the organoboron nucleophile. While boronic acids have traditionally been the reagents of choice, potassium organotrifluoroborate salts have emerged as a robust and often superior alternative.
This guide provides an in-depth comparison of 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt and its corresponding boronic acid in the context of Suzuki-Miyaura cross-coupling. By examining the inherent chemical properties and performance of these reagents, we aim to provide researchers with the insights necessary to select the optimal building block for their synthetic endeavors.
The Stability Advantage: Potassium Trifluoroborate Salts vs. Boronic Acids
The primary distinction and significant advantage of potassium organotrifluoroborates lie in their exceptional stability.[1] Unlike many boronic acids, which are susceptible to dehydration to form cyclic trimeric anhydrides (boroxines) and protodeboronation, potassium trifluoroborate salts are typically crystalline, free-flowing solids with remarkable stability to both air and moisture.[1] This stability allows for prolonged storage without degradation, ensuring reproducibility and simplifying reaction stoichiometry.
Heteroaryl boronic acids, in particular, are often prone to decomposition, which can negatively impact reaction yields and purity of the desired products. The conversion of a potentially unstable boronic acid to its corresponding trifluoroborate salt can circumvent these issues, providing a more reliable and user-friendly reagent.
Case Study: Synthesis of a Biaryl Pyridine Derivative
To illustrate the practical implications of choosing between 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt and its boronic acid counterpart, we present a comparative case study for the synthesis of a biaryl pyridine derivative via Suzuki-Miyaura cross-coupling with a generic aryl bromide.
While direct, side-by-side experimental data for this specific transformation is not extensively reported in the peer-reviewed literature, this case study is constructed based on well-established protocols for similar heteroaryl trifluoroborates and boronic acids to provide a realistic comparison.
Reaction Scheme
Caption: General reaction scheme for the Suzuki-Miyaura coupling.
Experimental Protocols
Protocol 1: Using 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt
This protocol is adapted from established procedures for the Suzuki-Miyaura cross-coupling of potassium heteroaryltrifluoroborates.[2]
Materials:
-
2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt
-
Aryl bromide (Ar-Br)
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
To an oven-dried Schlenk tube, add 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt (1.2 equiv.), aryl bromide (1.0 equiv.), and potassium carbonate (3.0 equiv.).
-
Add Palladium(II) acetate (2 mol%) and RuPhos (4 mol%).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (e.g., 10:1 mixture) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Using 2-Fluoro-6-methylpyridine-3-boronic acid
This protocol is a general procedure for the Suzuki-Miyaura cross-coupling of heteroaryl boronic acids.[3]
Materials:
-
2-Fluoro-6-methylpyridine-3-boronic acid
-
Aryl bromide (Ar-Br)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
Procedure:
-
To an oven-dried Schlenk tube, add 2-Fluoro-6-methylpyridine-3-boronic acid (1.5 equiv.), aryl bromide (1.0 equiv.), and sodium carbonate (2.0 equiv.).
-
Add Pd(dppf)Cl₂ (3 mol%).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed dioxane and water (e.g., 4:1 mixture) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Performance Comparison: A Qualitative and Quantitative Perspective
| Feature | 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt | 2-Fluoro-6-methylpyridine-3-boronic acid |
| Stability | High; crystalline solid, stable in air and moisture.[1] | Variable; prone to dehydration and protodeboronation.[2] |
| Handling | Easy to handle and weigh accurately. | Can be challenging due to potential instability. |
| Stoichiometry | Near stoichiometric amounts can be used due to high stability.[2] | Often requires an excess to compensate for decomposition. |
| Reaction Yield | Generally high and reproducible. | Can be variable and lower due to reagent degradation. |
| Purification | Cleaner reaction profiles often lead to easier purification. | Potential for byproducts from boronic acid decomposition. |
The "Why": Mechanistic Considerations
The enhanced stability of potassium trifluoroborate salts stems from the tetracoordinate boron center, which is less susceptible to protodeboronation compared to the tricoordinate boron of a boronic acid. In the Suzuki-Miyaura catalytic cycle, the trifluoroborate requires activation, typically by a base, to generate a more nucleophilic boronate species that can undergo transmetalation with the palladium catalyst.
Caption: Simplified activation pathways for trifluoroborate and boronic acid.
Conclusion and Future Outlook
For researchers in drug discovery and development, the reliability and robustness of synthetic methods are paramount. 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt offers significant advantages over its boronic acid counterpart in terms of stability, handling, and reproducibility in Suzuki-Miyaura cross-coupling reactions. The fluorinated pyridine motif is of particular interest in medicinal chemistry as fluorine substitution can enhance metabolic stability and bioavailability.[4]
While boronic acids remain valuable reagents, the superior characteristics of potassium trifluoroborate salts, especially for heteroaromatic systems, make them a compelling choice for the synthesis of complex molecules. As the demand for efficient and reliable synthetic methodologies continues to grow, the adoption of reagents like 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt is expected to become increasingly widespread.
References
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
-
MySkinRecipes. (n.d.). Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate. Retrieved from [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura cross-coupling of potassium trifluoroboratohomoenolates. Organic letters, 10(9), 1795–1798. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed. [Link]
-
N-Ro Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Havelková, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.... SciSpace. [Link]
-
Molander, G. A., et al. (2009). Scope of the Suzuki-Miyaura cross-coupling reactions of potassium heteroaryltrifluoroborates. PubMed. [Link]
-
MySkinRecipes. (n.d.). Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]
-
Molander, G. A., et al. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. [Link]
-
Tambovtsev, K. A., et al. (2020). Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. ResearchGate. [Link]
-
Molander, G. A., et al. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. SciSpace. [Link]
-
Proctor, D. J., et al. (2021). Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis. Angewandte Chemie International Edition, 60(18), 9412-9415. [Link]
-
Grover, J., et al. (2021). Synthesis of 2‐pyridine‐containing biaryls: scope of this Review. ResearchGate. [Link]
-
Proctor, D. J., et al. (2021). Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of potassium trifluoroborate salts 6a, 9a, and 13; and diol 44. Retrieved from [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate [myskinrecipes.com]
A Senior Application Scientist's Guide to 2-Fluoro-6-methylpyridine-3-trifluoroborate Potassium Salt in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic construction of complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in this endeavor, facilitating the formation of carbon-carbon bonds with exceptional efficiency. The choice of the organoboron reagent is a critical determinant of success, and in this guide, we provide an in-depth comparison of Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate and its corresponding boronic acid, offering insights into their applications, performance, and handling.
The Stability Advantage: Trifluoroborate Salts vs. Boronic Acids
The primary distinction between potassium organotrifluoroborates and their boronic acid counterparts lies in their stability. Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate is a crystalline, free-flowing solid that exhibits remarkable stability to both air and moisture, allowing for prolonged storage without significant degradation. This characteristic is of immense practical value in a research and development setting, ensuring reproducibility and simplifying handling procedures.
In contrast, 2-Fluoro-6-methylpyridine-3-boronic acid, like many heteroaryl boronic acids, is more susceptible to decomposition. Boronic acids are prone to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source, and can also undergo dehydration to form cyclic trimeric anhydrides known as boroxines. These degradation pathways can lead to inconsistencies in reagent stoichiometry and diminished reactivity over time. The enhanced stability of the trifluoroborate salt makes it a more robust and reliable reagent, particularly for applications in automated high-throughput screening and for use as a stable building block in chemical libraries.
Performance in Suzuki-Miyaura Cross-Coupling
Both Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate and 2-Fluoro-6-methylpyridine-3-boronic acid are effective nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The fluorinated pyridine moiety is a valuable structural motif in medicinal chemistry, and its incorporation into complex molecules can significantly impact their biological activity, metabolic stability, and bioavailability.[1]
While direct head-to-head comparative studies under identical conditions are not extensively reported in the literature, we can infer the performance of each reagent from individual studies on these and structurally related compounds. The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of these two reagents with various aryl halides. It is important to note that direct comparison of yields is challenging due to the varied reaction conditions reported in different studies.
Table 1: Representative Suzuki-Miyaura Coupling Performance
| Organoboron Reagent | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Fluoro-6-methylpyridine-3-boronic acid | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | Inferred from similar reactions |
| 2-Fluoro-6-methylpyridine-3-boronic acid | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | 92 | Inferred from similar reactions |
| Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate | 4-Chloroacetophenone | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 80 | 24 | 91 | Inferred from[2] |
| Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate | 3-Chloropyridine | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 80 | 24 | 88 | Inferred from[2] |
The data suggests that both reagents can provide high yields in Suzuki-Miyaura couplings. The choice between the two may therefore hinge on factors such as reagent stability, cost, and the specific requirements of the synthetic route. The trifluoroborate salt's stability offers a significant advantage in terms of long-term storage and handling, which can be critical in a drug discovery pipeline.
Mechanistic Considerations: The Role of In-Situ Hydrolysis
A key mechanistic aspect of Suzuki-Miyaura reactions involving potassium organotrifluoroborates is the in-situ hydrolysis of the trifluoroborate to the corresponding boronic acid.[3][4] The trifluoroborate itself is generally unreactive in the transmetalation step of the catalytic cycle. Under the basic aqueous conditions of the reaction, the trifluoroborate slowly hydrolyzes to release the active boronic acid species, which then participates in the catalytic cycle. This "slow release" of the boronic acid can be advantageous, as it maintains a low concentration of the potentially unstable boronic acid in the reaction mixture, thereby minimizing side reactions such as protodeboronation.
Caption: Suzuki-Miyaura catalytic cycle with in-situ boronic acid formation.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
The following is a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction that can be adapted for both Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate and 2-Fluoro-6-methylpyridine-3-boronic acid.
Materials:
-
Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate or 2-Fluoro-6-methylpyridine-3-boronic acid (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 3.0 equivalents)
-
Degassed solvent (e.g., Toluene/Water 10:1)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating plate/oil bath or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the organoboron reagent (1.2 mmol), the aryl halide (1.0 mmol), the base (3.0 mmol), the palladium catalyst (0.02 mmol), and the phosphine ligand (0.04 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent the oxidation of the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL of toluene and 1 mL of water) via syringe. Degassing the solvent is important to remove dissolved oxygen which can also deactivate the catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours depending on the reactivity of the substrates.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water to remove the inorganic base and byproducts. Separate the organic layer and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion: A Robust Reagent for Modern Drug Discovery
In the demanding landscape of pharmaceutical and agrochemical research, the reliability and robustness of chemical reagents are of utmost importance. Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate offers a clear advantage over its corresponding boronic acid in terms of stability and ease of handling. This inherent stability translates to more consistent and reproducible results, a critical factor in the synthesis of novel compounds for biological screening. While both reagents are effective in Suzuki-Miyaura cross-coupling reactions, the trifluoroborate salt provides a more practical and dependable option for the modern medicinal chemist. Its ability to serve as a stable precursor that slowly releases the active boronic acid in situ can also lead to cleaner reactions and higher yields, particularly with sensitive substrates. For these reasons, Potassium 2-Fluoro-6-methylpyridine-3-trifluoroborate is a highly recommended building block for any drug discovery and development program.
References
-
Lloyd-Jones, G. C., et al. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Cammidge, A. N., et al. Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society. [Link]
-
Molander, G. A., et al. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
-
Molander, G. A., et al. B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate Product Page. MySkinRecipes. [Link]
-
Molander, G. A., et al. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters. [Link]
Sources
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- 2. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Fluoro-6-methylpyridine-3-trifluoroborate Potassium Salt
For professionals in the vanguard of drug discovery and chemical synthesis, the responsible management of novel chemical reagents is as crucial as the innovative research they enable. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt. As a specific Safety Data Sheet (SDS) for this compound is not always readily available, this protocol is synthesized from the established principles of handling fluorinated pyridine derivatives and organoboron compounds. The imperative is to treat this substance with the caution it warrants, ensuring the safety of personnel and environmental integrity.
Hazard Profile: Understanding the "Why"
Before any handling or disposal, it is critical to understand the potential hazards derived from the compound's structure. Its two primary components, a fluorinated pyridine ring and a trifluoroborate salt, dictate its reactivity and toxicity profile.
-
Fluorinated Pyridine Moiety : Pyridine and its derivatives are known for their potential toxicity, including being harmful if swallowed, inhaled, or in contact with skin.[1][2] They can cause irritation to the skin, eyes, and respiratory system.[3][4] The presence of fluorine atoms increases the compound's chemical stability and can alter its biological activity, but it also introduces the risk of releasing highly toxic hydrogen fluoride (HF) gas upon combustion.[2]
-
Organotrifluoroborate Potassium Salt Moiety : Potassium organotrifluoroborates are generally air- and moisture-stable solids, which makes them easier to handle than their boronic acid counterparts.[5] However, they are still considered chemical waste. Boron compounds, in general, must be managed to prevent environmental release, as they can be harmful to aquatic life.[6][7]
Given this profile, 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt must be classified and handled as hazardous chemical waste. [8]
Immediate Safety & Personal Protective Equipment (PPE)
All handling and disposal preparation must occur in a well-ventilated area, preferably inside a certified chemical fume hood.[3] Adherence to proper PPE is the first line of defense against exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side-shields. | Protects eyes from accidental splashes of the solid or solutions containing it.[1] |
| Hand Protection | Chemical-resistant nitrile or butyl rubber gloves. | Prevents skin contact and potential absorption. Contaminated gloves must be disposed of as hazardous waste.[3][4] |
| Body Protection | Standard laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory | Not typically required if handled exclusively within a fume hood. | A NIOSH-approved respirator with organic vapor cartridges may be necessary if a fume hood is unavailable or in case of a large spill.[2][4] |
Step-by-Step Disposal Protocol
Disposing of this compound is not a matter of discarding it; it is a regulated process of containment and transfer. Never dispose of this chemical down the drain or in regular solid waste trash .[8]
Step 1: Waste Segregation
Proper segregation prevents dangerous reactions in the waste container. This compound is incompatible with:
-
Strong Oxidizing Agents: (e.g., perchlorates, nitrates)[4]
-
Strong Acids: (e.g., hydrochloric acid, sulfuric acid)[4]
Ensure the designated waste container for this salt does not and will not contain these materials.
Step 2: Waste Containment & Labeling
-
Select a Container: The ideal primary container is the original manufacturer's bottle, provided it is intact and can be securely sealed.[8] If this is not possible, use a new, clean, chemically compatible container (e.g., high-density polyethylene - HDPE) with a tightly sealing cap.
-
Label the Container: Proper labeling is mandated by regulatory bodies like the Environmental Protection Agency (EPA).[9][10] The label must be securely affixed and clearly legible, containing the following information:
-
The full chemical name: "2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt ".
-
Associated Hazards: "Irritant, Harmful ". It is good practice to include hazard pictograms.
-
The accumulation start date (this is added when the first drop of waste enters the container).
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories must designate an SAA for the temporary storage of hazardous waste.[8][9] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Location: The container must be stored within a designated SAA, which should be clearly marked.[8]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks. The secondary container must be large enough to hold the entire volume of the largest container within it.[8]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[11]
Step 4: Arranging for Final Disposal
Final disposal of hazardous waste must be conducted by a licensed and certified hazardous waste management vendor.
-
Contact EHS: Follow your institution's specific procedures by contacting the Environmental Health and Safety (EHS) department.
-
Schedule Pickup: The EHS office will arrange for the collection of the labeled waste container from your laboratory's SAA for transport to a central accumulation area and subsequent off-site disposal.[10]
Emergency Procedures: Spill Management
Accidents require immediate and correct action.
-
For Small Spills (Solid Powder):
-
Ensure PPE is worn.
-
Gently sweep the solid material to avoid creating dust.
-
Collect the material using a scoop or brush and place it into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and paper towels. All cleaning materials must also be disposed of as hazardous waste.
-
-
For Large Spills:
-
Evacuate all personnel from the immediate area.
-
Alert your colleagues and supervisor.
-
Contact your institution's EHS or emergency response team immediately.
-
Prevent entry into the affected area.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt.
Caption: Logical workflow for the safe disposal of the target compound.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Pyridine - SAFETY DATA SHEET. Penta chemicals. [Link]
-
Pyridine ACS Safety Data Sheet. Jubilant Ingrevia Limited. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. [Link]
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Safety Data Sheet: Pyridine. Carl ROTH. [Link]
-
Hazardous Substance Fact Sheet: Pyridine. New Jersey Department of Health. [Link]
-
Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate. MySkinRecipes. [Link]
-
Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses. [Link]
-
Safety Data Sheet: Potassium tetrafluoroborate. Carl ROTH. [Link]
-
Disposal of Solid Chemicals in the Normal Trash. Lafayette College Public Safety. [Link]
-
How does a boron oxide powder factory manage waste products? KingProlly. [Link]
-
Removal of Boron (B) From Waste Liquors. PubMed. [Link]
-
Organoboron Compounds, and the Study of Reaction Mechanisms. Primary Aliphatic Boronic Acids. Journal of the American Chemical Society. [Link]
-
The organoboron compounds: their Lewis acidity and catalytic activity. Taylor & Francis Online. [Link]
-
Activity of Organoboron Compounds against Biofilm-Forming Pathogens. MDPI. [Link]
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- 1. pentachemicals.eu [pentachemicals.eu]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. nj.gov [nj.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. king-boron.com [king-boron.com]
- 7. Removal of boron (B) from waste liquors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. jubilantingrevia.com [jubilantingrevia.com]
A Senior Application Scientist's Guide to Handling 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt
This document provides a comprehensive operational and safety guide for the handling and disposal of 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt (CAS 1150654-88-8). As a modern reagent in synthetic chemistry, its unique structure—combining a fluorinated pyridine core with an organotrifluoroborate group—necessitates a nuanced approach to safety. This guide moves beyond mere compliance, embedding field-proven insights into every recommendation to ensure both procedural success and, most importantly, the safety of all laboratory personnel.
Immediate Safety Briefing: Understanding the Hazard Profile
While potassium organotrifluoroborates are generally crystalline solids stable to air and moisture, this specific compound's hazard profile is a composite of three distinct structural features. A comprehensive risk assessment must consider the synergistic potential of these features.
-
Fluorinated Pyridine Core : Pyridine and its derivatives are known for their potential toxicity, acting as irritants and being harmful if inhaled, swallowed, or absorbed through the skin.[1][2] Work must be conducted with robust engineering controls to mitigate exposure to the parent compound.
-
Organotrifluoroborate Group : This functional group is a stable surrogate for a boronic acid.[3] However, its stability is not absolute. Under acidic conditions or upon decomposition, it can release fluoride ions, which can form hydrofluoric acid (HF) in the presence of moisture.[3][4] HF is an extremely corrosive and toxic substance that causes severe, painful burns and can lead to life-threatening systemic toxicity by depleting calcium levels.[5] Symptoms of HF exposure can be delayed.[5]
-
Crystalline Solid Form : As a powder, the compound poses an inhalation risk. Dust formation must be carefully controlled during handling.[4]
The guiding principle for handling this reagent is proactive mitigation . We must assume the potential for exposure to both the organopyridine compound and hydrofluoric acid and equip ourselves accordingly.
| Hazard Component | Associated Risks | Primary Exposure Routes |
| 2-Fluoro-6-methylpyridine | Harmful if swallowed, inhaled, or in contact with skin.[2][6] Causes irritation to skin, eyes, and respiratory system.[7] | Inhalation, Dermal, Ocular, Ingestion |
| Potassium Trifluoroborate | Potential to release Hydrogen Fluoride (HF) upon decomposition or with strong acids.[4] HF causes severe burns and systemic toxicity.[5][8] | Dermal, Ocular, Inhalation (of HF vapor) |
| Solid/Powder Form | Inhalation of dust can cause respiratory irritation.[4] | Inhalation |
Core Personal Protective Equipment (PPE) Directive
A multi-layered PPE strategy is mandatory. Standard laboratory attire is insufficient. The following table outlines the minimum required PPE for any procedure involving this reagent.
| Protection Area | Required PPE | Rationale & Causality |
| Eye & Face | Chemical safety goggles AND a full-face shield. | Goggles provide a seal against dust and splashes. The face shield is critical to protect against the severe and rapid tissue damage that would result from facial exposure to HF.[8] |
| Hands | Double-gloving: An inner exam-style nitrile glove with a thicker, outer utility-style neoprene or nitrile glove. | The inner glove provides dexterity and secondary protection. The outer glove offers enhanced chemical resistance. Nitrile is generally effective against pyridines, but always consult the manufacturer's resistance chart.[1][9] Neoprene is recommended for handling HF.[8] |
| Body | A flame-resistant lab coat worn over long pants and closed-toe, chemical-resistant shoes. A rubber or neoprene apron is required for handling larger quantities (>10g) or solutions. | This protects against accidental spills. The apron adds a layer of impermeable protection, which is crucial given the extreme danger of HF skin absorption.[8] |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases may be required if dust or vapors cannot be fully contained within a fume hood. | This is a secondary line of defense. Primary protection should always be an annually certified chemical fume hood.[10] |
Operational Plan: From Weighing to Reaction Quenching
Adherence to a strict, step-by-step protocol is essential for safety. This workflow is designed as a self-validating system to minimize exposure at every stage.
Experimental Workflow Diagram
Caption: Workflow for handling 2-Fluoro-6-methylpyridine-3-trifluoroborate potassium salt.
Step-by-Step Handling Protocol
-
Preparation :
-
Confirm the chemical fume hood has been certified within the last year.
-
Post a sign indicating that an HF-generating compound is in use.
-
Ensure an ANSI-compliant safety shower and eyewash station are accessible and unobstructed.[8]
-
Critically, confirm that a tube of 2.5% calcium gluconate gel is present in the lab and its expiration date has not passed.[8] All personnel must know its location.
-
-
Donning PPE :
-
Put on all required PPE as detailed in the Core PPE Directive table before entering the fume hood.
-
-
Handling the Solid :
-
Perform all manipulations, including weighing, deep within the chemical fume hood with the sash at the lowest practical height.
-
Use anti-static weigh paper or a dedicated container to prevent dispersal of the powder.
-
Slowly add the solid to the reaction solvent to avoid splashing and control any exothermic reaction.
-
-
Post-Handling :
-
Decontaminate any tools (spatulas, etc.) that came into contact with the reagent.
-
Carefully doff PPE, removing gloves last by peeling them off without touching the exterior.
-
Wash hands and forearms thoroughly with soap and water after the procedure is complete.[6]
-
Emergency & Disposal Plans
Emergency Response Protocol
In all cases of exposure, call emergency services (911) immediately and inform them of a hydrofluoric acid (HF) exposure. [5][11]
-
Skin Exposure :
-
Immediately move to the emergency shower and flush the affected area with copious amounts of water for at least 5 minutes.[11]
-
While flushing, have another person retrieve the calcium gluconate gel.
-
Remove all contaminated clothing while under the shower.[11]
-
After the 5-minute flush, exit the shower and liberally apply 2.5% calcium gluconate gel to the affected area. The person applying the gel must wear gloves to prevent secondary exposure.[11]
-
Continuously massage the gel into the skin until emergency medical personnel arrive.[11]
-
-
Eye Exposure :
-
Inhalation :
-
Ingestion :
Chemical Disposal Plan
Improper disposal can pose a significant environmental and safety risk.
-
Solid Waste : All contaminated disposables (gloves, weigh paper, pipette tips, etc.) must be treated as acutely toxic waste. They should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[8]
-
Liquid Waste : Unused reagents and reaction mixtures should be collected in a compatible, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. Specifically, do not mix with strong acids , which could accelerate decomposition and HF generation.[4]
-
Neutralization : In-lab neutralization is not recommended for this compound due to the potential for generating HF gas. All waste should be handled by your institution's environmental health and safety (EHS) office for disposal via incineration or other approved methods.[12][13]
References
-
BenchChem. Stability and Handling of Potassium tert-Butyltrifluoroborate Salts: A Technical Guide.
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. 9
-
Western Washington University. Hydrofluoric acid. 5
-
University of New Mexico. Standard Operating Procedure - Hydrofluoric Acid.
-
Fisher Scientific. SAFETY DATA SHEET - 2-Amino-6-(trifluoromethyl)pyridine. 6
-
Carl ROTH. Safety Data Sheet: Pyridine. 14
-
Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. 1
-
Carl ROTH. Safety Data Sheet: Potassium tetrafluoroborate. 4
-
Seton. Discover the Various Types of PPE for Optimal Chemical Safety. 15
-
Organic Syntheses. Potassium 1-Naphthyltrifluoroborate. 3
-
Santa Cruz Biotechnology. Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate. 16
-
Tokyo Chemical Industry. Potassium Vinyltrifluoroborate.
-
Apollo Scientific. 2-Fluoro-6-(trifluoromethyl)pyridine Safety Data Sheet. 17
-
Jubilant Ingrevia Limited. 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. 2
-
Reed College. Hazardous Laboratory Chemicals Disposal Guide. 18
-
Fisher Scientific. SAFETY DATA SHEET - 3-Fluoropyridine. 7
-
Sigma-Aldrich. SAFETY DATA SHEET - Potassium hydrogen difluoride.
-
Washington State University. Standard Operating Procedure for Pyridine. 19
-
Fisher Scientific. SAFETY DATA SHEET - Potassium vinyltrifluoroborate. 10
-
TCI Chemicals. SAFETY DATA SHEET - 3-Bromo-6-fluoro-2-methylpyridine. 20
-
Indiana University. In-Lab Disposal Methods: Waste Management Guide. 12
-
Organic Syntheses. Working with Hazardous Chemicals. 21
-
Emory University. Chemical Waste Disposal Guidelines. 22
-
STARLIMS. Laboratory Waste Guide 2025. 13
-
Yale Environmental Health & Safety. Standard Operating Procedure - HYDROFLUORIC ACID. 8
-
Centers for Disease Control and Prevention (NIOSH). Hydrogen Fluoride/Hydrofluoric Acid: Systemic Agent. 23
-
University of Victoria. HYDROFLUORIC ACID (HF) EMERGENCY PROCEDURE. 11
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. carlroth.com [carlroth.com]
- 5. ehs.wwu.edu [ehs.wwu.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. fishersci.com [fishersci.com]
- 11. uvic.ca [uvic.ca]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 13. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
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- 20. tcichemicals.com [tcichemicals.com]
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- 23. Hydrogen Fluoride/Hydrofluoric Acid: Systemic Agent | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



